molecular formula C4H5N3O B3021738 6-Aminopyridazin-3(2H)-one CAS No. 57041-95-9

6-Aminopyridazin-3(2H)-one

Cat. No.: B3021738
CAS No.: 57041-95-9
M. Wt: 111.1 g/mol
InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
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Description

6-Aminopyridazin-3(2H)-one (CAS 57041-95-9) is a versatile aminopyridazinone derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, a structure known as the pyridazin-3(2H)-one scaffold which is of significant interest in drug discovery . The scaffold is recognized for its diverse biological activities and its ability to interact with multiple biological targets, including various enzymes and receptors . Researchers are particularly interested in pyridazin-3(2H)-one-based compounds for developing novel therapies in areas such as cardiovascular diseases and oncology . The core structure has been identified in derivatives studied as vasodilators, which can help manage conditions like hypertension, as well as in targeted anticancer agents, where they may act through mechanisms such as the inhibition of specific kinases or other molecular targets . The product is available for research and development purposes. 6-Aminopyridazin-3(2H)-one is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLICVOTDAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864201
Record name 6-Aminopyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-13-3
Record name 3,6-Pyridazinedione, 1,2-dihydro
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Foundational & Exploratory

6-Aminopyridazin-3(2H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and applications of 6-Aminopyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

6-Aminopyridazin-3(2H)-one (CAS: 57041-95-9) is a pyridazine derivative characterized by a six-membered ring containing two adjacent nitrogen atoms, a ketone group at position 3, and an amino group at position 6.[1] It serves as a versatile pharmacophore in drug discovery, particularly for phosphodiesterase (PDE) inhibitors, FABP4 inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in its lactam-lactim tautomerism , which dictates its reactivity and binding affinity in biological systems.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 6-Amino-2H-pyridazin-3-one
Common Synonyms 6-Amino-3-pyridazinol (tautomer); 3-Amino-6-hydroxypyridazine
CAS Registry Number 57041-95-9
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
SMILES NC1=CC=C(O)N=N1 (Lactim) / NC1=CC=C(O)NN1 (Lactam)
Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In solution and the solid state, the lactam (2H-pyridazin-3-one) form generally predominates due to the stability of the amide-like resonance. This equilibrium is critical for molecular recognition in protein binding pockets.

Tautomerism Lactam Lactam Form (6-Amino-2H-pyridazin-3-one) Major Tautomer Lactim Lactim Form (6-Aminopyridazin-3-ol) Minor Tautomer Lactam->Lactim Proton Transfer

Figure 1: Tautomeric equilibrium between the predominant lactam form and the lactim form.

Synthetic Pathways[2][4][5][6][7][8]

The synthesis of 6-aminopyridazin-3(2H)-one typically proceeds through the modification of halogenated pyridazine precursors. The most robust route involves the selective amination of 3,6-dichloropyridazine followed by hydrolysis.

Primary Synthetic Route (Nucleophilic Substitution & Hydrolysis)

Step 1: Mono-amination Reaction of 3,6-dichloropyridazine with ammonia (aqueous or gaseous) under pressure yields 3-amino-6-chloropyridazine . This step requires careful control of stoichiometry to prevent di-amination.

Step 2: Hydrolysis The chloro group in 3-amino-6-chloropyridazine is hydrolyzed to the oxo group using acidic or basic conditions (e.g., sodium acetate in acetic acid or aqueous NaOH), yielding the target 6-aminopyridazin-3(2H)-one.

Synthesis SM 3,6-Dichloropyridazine (Starting Material) Int 3-Amino-6-chloropyridazine (Intermediate) SM->Int NH3 (aq), 120-140°C Nucleophilic Aromatic Substitution Prod 6-Aminopyridazin-3(2H)-one (Target) Int->Prod Hydrolysis (AcOH/NaOAc or NaOH) - HCl

Figure 2: Step-wise synthesis from 3,6-dichloropyridazine.

Experimental Protocol (Representative)

Note: This protocol is a generalized synthesis based on standard pyridazine chemistry.

  • Amination:

    • Charge a pressure vessel with 3,6-dichloropyridazine (1.0 eq) and 28% aqueous ammonia (excess, ~5-10 eq).

    • Heat to 120–130°C for 6–12 hours.

    • Cool to room temperature.[2] The product, 3-amino-6-chloropyridazine , often precipitates or is extracted with ethyl acetate.[3] Recrystallize from ethanol.

  • Hydrolysis:

    • Dissolve 3-amino-6-chloropyridazine in glacial acetic acid containing sodium acetate (2.0 eq).

    • Reflux the mixture for 3–6 hours.

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with dilute NaHCO₃ solution.

    • Collect the solid 6-aminopyridazin-3(2H)-one by filtration and wash with cold water.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR (¹H NMR)

In DMSO-d₆, the spectrum typically displays:

  • Ring Protons: Two doublets (an AB system) representing H-4 and H-5. Due to the electron-donating amino group at position 6 and the electron-withdrawing carbonyl at position 3, these protons appear in the aromatic region (approx. 6.7 – 7.5 ppm).

  • Amino Group: A broad singlet (exchangeable with D₂O) around 6.0 – 7.0 ppm.

  • Amide Proton (NH): A broad singlet downfield (approx. 11.0 – 12.5 ppm), characteristic of the lactam form.

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]⁺ = 112.1 m/z.

  • Fragmentation: Loss of CO (28 Da) and N₂ are common fragmentation pathways for pyridazinones.

Pharmacological Relevance & Applications

The 6-aminopyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

Key Therapeutic Areas
Target ClassMechanism of ActionApplication
PDE Inhibitors Inhibition of Phosphodiesterase III/IVCardiotonics, Vasodilators (e.g., Imazodan analogs)
FABP4 Inhibitors Binding to Fatty Acid Binding Protein 4Diabetes, Atherosclerosis, Metabolic Syndrome
Kinase Inhibitors ATP-competitive inhibitionOncology (e.g., c-Met, VEGFR inhibitors)
Mechanism of Binding

The scaffold acts as a hydrogen bond donor/acceptor unit. The lactam NH serves as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogen (N2) act as acceptors. This motif mimics the purine/pyrimidine bases, allowing it to interact effectively with the hinge regions of kinase enzymes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. Retrieved from [Link]

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Abd-Rabo, M. M., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

Sources

6-Aminopyridazin-3(2H)-one CAS number 57041-95-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Aminopyridazin-3(2H)-one (CAS: 57041-95-9): A Key Heterocyclic Building Block

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant interest among medicinal chemists for its wide array of biological activities.[1][2] As aza-analogues of pyridine, these structures serve as versatile pharmacophores in the development of novel therapeutic agents targeting a range of diseases, from cardiovascular disorders to cancer.[1][2] At the core of this research is the strategic use of functionalized building blocks that enable the synthesis of diverse molecular libraries.

This guide provides an in-depth technical overview of 6-Aminopyridazin-3(2H)-one (CAS: 57041-95-9), a key intermediate in this class. We will explore its fundamental physicochemical properties, reactivity, synthetic utility, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize heterocyclic chemistry to advance novel therapeutic programs.

Molecular Profile and Physicochemical Properties

6-Aminopyridazin-3(2H)-one is a bifunctional molecule featuring a nucleophilic amino group and a pyridazinone ring, which can exist in keto-enol tautomeric forms. These features make it a highly valuable and reactive intermediate for further chemical modification.[3]

Key Properties

The essential physicochemical and computational data for 6-Aminopyridazin-3(2H)-one are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 57041-95-9[4][5][6]
Molecular Formula C₄H₅N₃O[4][5][6]
Molecular Weight 111.10 g/mol [6][7]
Appearance Off-white to light yellow solid[8]
Melting Point 245-246 °C (with decomposition)[8]
Purity ≥97-98% (Commercially available)[5][6]
Storage Conditions Room temperature, inert atmosphere, protect from light[5][8]
Synonyms 6-Aminopyridazin-3-ol, 3-Amino-6-hydroxypyridazine[8]
Topological Polar Surface Area (TPSA) 71.77 Ų[6]
logP -0.6479[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Structural Rationale for Reactivity

The utility of 6-Aminopyridazin-3(2H)-one stems directly from its structure:

  • The Amino Group (-NH₂): Located at the C6 position, this primary amine is a potent nucleophile, making it the primary site for reactions such as acylation, alkylation, and arylation. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

  • The Pyridazinone Ring: This core structure is electron-deficient and contains a lactam-like functionality. The nitrogen atom at the 2-position (N2) can also be a site for substitution, a common strategy in modifying the biological activity of pyridazinone derivatives.[9] The ring itself provides a rigid scaffold, which is often advantageous for binding to biological targets.

  • Keto-Enol Tautomerism: The molecule can exist as either the 6-aminopyridazin-3(2H)-one (keto form) or 6-aminopyridazin-3-ol (enol form). This equilibrium influences its reactivity and potential for hydrogen bonding, which is critical for interactions with enzymes and receptors.

Synthesis and Reaction Chemistry

While various methods exist for constructing pyridazinone rings, a common and logical approach for synthesizing derivatives like 6-Aminopyridazin-3(2H)-one involves a multi-step sequence starting from readily available precursors. The following workflow illustrates a generalized, field-proven strategy.

Generalized Synthetic Workflow

The causality behind this pathway lies in the sequential introduction and modification of functional groups. Starting with maleic anhydride ensures the correct dicarbonyl arrangement. Hydrazinolysis is a classic method for forming the pyridazinedione heterocycle. Subsequent halogenation provides a reactive handle (a good leaving group), which can then be displaced by an amino group to yield the final product.

G cluster_0 Generalized Synthetic Pathway A Maleic Anhydride B Pyridazine-3,6-dione A->B Hydrazine (N₂H₄) Hydrazinolysis C 6-Chloropyridazin-3(2H)-one B->C Phosphorus Oxychloride (POCl₃) Chlorination D 6-Aminopyridazin-3(2H)-one C->D Ammonia (NH₃) or equiv. Nucleophilic Substitution

A generalized synthetic pathway for 6-Aminopyridazin-3(2H)-one.

Applications in Drug Discovery and Development

The pyridazin-3(2H)-one scaffold is a cornerstone in the development of bioactive agents, particularly for cardiovascular diseases and cancer.[1] 6-Aminopyridazin-3(2H)-one serves as a critical starting material for synthesizing more complex derivatives that target a variety of biological pathways.

Key Biological Targets and Therapeutic Areas

The versatility of the pyridazinone core allows it to be tailored to interact with numerous enzymes and receptors. Its derivatives have been reported to exhibit a wide range of biological activities.[2]

G cluster_targets Biological Targets & Activities Core 6-Aminopyridazin-3(2H)-one Core Scaffold PDE Phosphodiesterase (PDE) Inhibitors (e.g., PDE-III, PDE-5) Core:f1->PDE Vasodilation ACE Angiotensin-Converting Enzyme (ACE) Inhibitors Core:f1->ACE Antihypertensive COX Cyclooxygenase-2 (COX-2) Inhibitors Core:f1->COX Anti-inflammatory Kinase Kinase Inhibitors (Anticancer) Core:f1->Kinase Antiproliferative Vasodilator Direct-Acting Vasodilators Core:f1->Vasodilator Antihypertensive Antimicrobial Antimicrobial Agents Core:f1->Antimicrobial Anti-infective G A Sample Preparation (0.5 mg/mL in Diluent) B HPLC System Setup (C18 Column, Gradient) A->B C System Suitability (5x Reference Injections) B->C D Sample Injection & Separation C->D E UV Detection (254 nm) D->E F Data Analysis (Purity Calculation) E->F

Sources

Potential applications of 6-Aminopyridazin-3(2H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and reactivity of 6-Aminopyridazin-3(2H)-one .

Executive Summary

6-Aminopyridazin-3(2H)-one (CAS: 57041-95-9) represents a privileged scaffold in drug discovery, characterized by its planar, electron-deficient 1,2-diazine core. Its utility stems from its dual nature: it functions as both a hydrogen bond donor/acceptor motif suitable for kinase hinge binding and a bioisostere for amide or carboxylic acid groups in cardiovascular and neurological ligands. This guide analyzes its chemical reactivity, synthetic pathways, and therapeutic applications, specifically in PDE3 inhibition, kinase modulation, and GABA receptor antagonism.

Chemical Fundamentals & Reactivity

Tautomeric Equilibrium

The molecule exists in a prototropic tautomeric equilibrium between the lactam (6-aminopyridazin-3(2H)-one) and lactim (6-aminopyridazin-3-ol) forms. In both solid state and polar solvents (DMSO, H₂O), the lactam (oxo) tautomer predominates due to the stabilization energy of the amide-like resonance.

  • Lactam Form (A): Favored; presents a donor-acceptor-donor (D-A-D) motif at the 6-amino/N2/O3 face.

  • Lactim Form (B): Rare; accessible upon O-alkylation or specific microenvironmental interactions.

Reactivity Profile

The scaffold offers three distinct vectors for diversification:

  • Exocyclic Amine (C6-NH₂): Nucleophilic; amenable to acylation, reductive amination, and Sandmeyer reactions.

  • Ring Nitrogen (N2): The acidic proton (pKa ~10.5) allows for N-alkylation. Note that N-alkylation is generally favored over O-alkylation under basic conditions, but O-alkylation can occur with "hard" electrophiles or silver salts.

  • Electrophilic Substitution (C4/C5): The ring is electron-deficient, making C4/C5 resistant to electrophilic attack unless activated by electron-donating groups on the amine.

Synthetic Workflows

The industrial and laboratory standard synthesis proceeds from 3,6-dichloropyridazine . This route is preferred over maleic hydrazide derivatives due to higher regioselectivity.

Core Synthesis Pathway

The synthesis involves a nucleophilic aromatic substitution (


) followed by hydrolysis.

Synthesis SM 3,6-Dichloropyridazine Int1 3-Amino-6-chloropyridazine SM->Int1 NH3 (aq), 130°C Pressure/Microwave (Yield: 60-85%) Prod 6-Aminopyridazin-3(2H)-one Int1->Prod NaOAc, AcOH Reflux, 12h (Hydrolysis) Side 6-Aryl-3-aminopyridazine (Kinase Inhibitors) Int1->Side Suzuki Coupling (Ar-B(OH)2)

Figure 1: Step-wise synthesis of 6-Aminopyridazin-3(2H)-one from commercially available precursors.

Detailed Protocol: Hydrolysis of 3-Amino-6-chloropyridazine

While 3-amino-6-chloropyridazine is commercially available, its conversion to the 3(2H)-one is a critical intermediate step.

Protocol:

  • Reagents: 3-Amino-6-chloropyridazine (1.0 equiv), Sodium Acetate (2.0 equiv), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve starting material in glacial acetic acid. Add sodium acetate. Heat the mixture to reflux (118°C) for 12–24 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Concentrate the acetic acid under reduced pressure. Dilute the residue with water and neutralize with NaHCO₃ to pH 7.

  • Isolation: The product precipitates as a solid.[1][2] Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) should show loss of the C-Cl signal and appearance of the broad NH amide proton (~12 ppm).

Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

The 6-aminopyridazin-3(2H)-one core mimics the adenine ring of ATP, making it a potent hinge binder .

  • Mechanism: The lactam motif (NH-C=O) and the exocyclic amine (NH₂) form a triplet hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone).

  • Targets: PIM-1, VEGFR-2, and c-Met.

  • Structural Strategy: Functionalization of the 6-amino group with bulky aryl moieties (via urea or amide linkers) targets the hydrophobic "gatekeeper" pocket.

Cardiovascular: PDE3 Inhibition

Pyridazinones are historical bioisosteres for the bipyridine system found in Amrinone and Milrinone .

  • Role: The pyridazinone ring mimics the cAMP purine ring, competitively inhibiting Phosphodiesterase 3 (PDE3).

  • Effect: Increases intracellular cAMP in cardiomyocytes, leading to positive inotropy (increased contractility) and vasodilation.

  • SAR Insight: Substitution at the 6-position (e.g., 6-amino or 6-aryl) is critical for potency. The 6-amino group often serves as a linker to a lipophilic tail required for pocket occupancy.

Neurology: GABA-A Antagonism

The scaffold is a key component of Gabazine (SR-95531) , a specific GABA-A receptor antagonist.

  • Structure: Gabazine contains a pyridazinium moiety, but the neutral 6-aminopyridazin-3(2H)-one serves as a precursor to related neutral antagonists.

  • Function: The 3-oxo group acts as a hydrogen bond acceptor, mimicking the carboxylate of GABA, while the rigid ring holds the pharmacophore in the active conformation.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives where the 6-aminopyridazinone core (or its direct tautomer/analog) is the pharmacophore.

Compound ClassTargetMechanismActivity (IC₅₀ / Kᵢ)Key Structural Feature
Gabazine Analog GABA-A ReceptorAntagonist

nM
6-Aryl-3-aminopyridazine core mimics GABA carboxylate
Pimobendan Analog PDE3Inhibitor


M
6-substituent provides hydrophobic interaction
Pyridazomycin AntifungalUnknownMIC

5-10

g/mL
Natural product with pyridazinone core
Kinase Inhibitor (8a) c-Met / VEGFRATP Comp.

nM
6-Amino group forms H-bond with hinge region

Pharmacophore Visualization

The diagram below illustrates the interaction mode of a generic 6-aminopyridazin-3(2H)-one derivative within a kinase active site.

Pharmacophore Hinge_NH Hinge Region (NH) L_C3_O Ligand: C3-Carbonyl (O) Hinge_NH->L_C3_O H-Bond Acceptor Hinge_CO Hinge Region (C=O) Hydro_Pocket Hydrophobic Pocket L_N2_H Ligand: N2-H L_N2_H->Hinge_CO H-Bond Donor L_C6_NH Ligand: C6-Amino (NH) L_C6_NH->Hydro_Pocket Linker to Pocket L_Tail Ligand: Hydrophobic Tail L_Tail->Hydro_Pocket Van der Waals

Figure 2: Pharmacophore mapping of 6-aminopyridazin-3(2H)-one in a Kinase ATP-binding pocket.

References

  • Synthesis of 3-Amino-6-chloropyridazine: Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[3][4][5][6][7][8] I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][6][9] Journal of the American Chemical Society, 73(4), 1873-1874. Link

  • Microwave Synthesis & Gabazine: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.[4] Link

  • Medicinal Chemistry Review: Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Link

  • Tautomerism & Structure: Crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate (Structural analog comparison). Zeitschrift für Kristallographie. Link

  • PDE3 Inhibition: Pyridazinone derivatives: Design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry. Link

Sources

The Versatile Scaffold: A Deep Dive into 6-Aminopyridazin-3(2H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the identification and optimization of molecular scaffolds that can serve as the foundation for new drugs. One such scaffold that has garnered significant attention for its remarkable versatility and broad spectrum of biological activities is 6-aminopyridazin-3(2H)-one. This heterocyclic core has proven to be a privileged structure in medicinal chemistry, leading to the development of compounds targeting a range of diseases, from cardiovascular disorders to cancer. This technical guide provides a comprehensive overview of the 6-aminopyridazin-3(2H)-one scaffold, its synthesis, chemical properties, and its burgeoning role in the landscape of drug discovery.

The 6-Aminopyridazin-3(2H)-one Core: A Privileged Structure

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. The presence of the amino group at the 6-position introduces a key functional handle for molecular modification and a critical point of interaction with biological targets. This seemingly simple scaffold possesses a unique combination of features that make it highly attractive for drug design:

  • Hydrogen Bonding Capabilities: The lactam moiety (the cyclic amide) and the 6-amino group provide both hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with protein targets.

  • Tunable Physicochemical Properties: The scaffold's properties, such as solubility and lipophilicity, can be readily modulated through substitutions at various positions, allowing for the optimization of pharmacokinetic profiles.

  • Synthetic Tractability: The pyridazinone core is amenable to a variety of chemical transformations, enabling the creation of diverse libraries of compounds for screening and lead optimization.[1][2]

  • Bioisosteric Replacement: The pyridazinone ring can act as a bioisostere for other cyclic structures, offering a strategy to improve potency, selectivity, or metabolic stability of existing drug candidates.

These inherent characteristics have positioned the 6-aminopyridazin-3(2H)-one scaffold as a fertile ground for the discovery of novel therapeutics.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 6-aminopyridazin-3(2H)-one core and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the Pyridazin-3(2H)-one Ring

A common and versatile method for the synthesis of the pyridazin-3(2H)-one ring involves the condensation of a γ-keto acid or its ester with hydrazine or a substituted hydrazine.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or aromatization can then lead to the fully unsaturated pyridazin-3(2H)-one ring.

Introduction of the 6-Amino Group

A prevalent strategy for introducing the 6-amino functionality involves a multi-step sequence starting from maleic anhydride.[1]

Experimental Protocol: Synthesis of 6-Aminopyridazin-3(2H)-one from 3,6-Dichloropyridazine

This protocol outlines a common laboratory-scale synthesis of a key intermediate, 3-amino-6-chloropyridazine, which can be subsequently hydrolyzed to 6-aminopyridazin-3(2H)-one.[3]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (25-30%)

  • Dichloromethane (DCM)

  • Round-bottom flask (sealed vessel)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL sealed round-bottom flask, combine 3,6-dichloropyridazine (e.g., 2.98 g, 20 mmol), aqueous ammonia (e.g., 2.10 g, 60 mmol), and dichloromethane (30 mL).[3]

  • Reaction: Seal the flask and stir the mixture vigorously at 100 °C for 9 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[3]

  • Hydrolysis: The resulting 3-amino-6-chloropyridazine can then be hydrolyzed to 6-aminopyridazin-3(2H)-one by heating in an acidic solution, such as acetic acid.[1]

Logical Flow of Synthesis:

G maleic_anhydride Maleic Anhydride pyridazine_dione Pyridazine-3,6-dione maleic_anhydride->pyridazine_dione + Hydrazine hydrazine Hydrazine dichloro_pyridazine 3,6-Dichloropyridazine pyridazine_dione->dichloro_pyridazine + POCl3 pocl3 POCl3 amino_chloro_pyridazine 6-Amino-3-chloropyridazine dichloro_pyridazine->amino_chloro_pyridazine + Amine amine Amine (R-NH2) final_product 6-Aminopyridazin-3(2H)-one amino_chloro_pyridazine->final_product Hydrolysis hydrolysis Acid Hydrolysis G growth_factor Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR) growth_factor->receptor downstream_signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream_signaling Phosphorylation pyridazinone 6-Aminopyridazin-3(2H)-one Inhibitor pyridazinone->receptor Inhibition cell_proliferation Cell Proliferation & Angiogenesis downstream_signaling->cell_proliferation apoptosis Apoptosis downstream_signaling->apoptosis Inhibition

Caption: Mechanism of action for kinase inhibitors.

3.1.2. Other Anticancer Targets

Beyond kinase inhibition, the pyridazinone scaffold has been explored for its activity against other cancer-related targets:

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Several FDA-approved PARP inhibitors, such as Olaparib and Talazoparib, feature a phthalazinone core, which is structurally related to the pyridazinone scaffold. [4]These drugs are particularly effective in cancers with BRCA mutations. SAR studies have shown that the pyridazinone core can also serve as a basis for potent PARP inhibitors. [4]* DNA Minor Groove Binders: Guanidine-containing pyridazin-3(2H)-one derivatives have been designed as potential DNA minor groove binders, exhibiting antiproliferative activity against various cancer cell lines. [5] Table 1: Selected Pyridazin-3(2H)-one Derivatives with Anticancer Activity

Compound ClassTargetExample CompoundIC50/ActivityReference
PyridazinoquinazolinesVEGFR-2Ethoxy aniline derivativePotent in vitro and in vivo activity[6]
Pyridazinonesp38α MAP Kinase-Potent enzyme inhibition[7]
Phthalazinones (related)PARPOlaparib0.015 µM (ovarian cancer)[4]
Phthalazinones (related)PARPTalazoparib0.0002 µM (breast/prostate cancer)[4]
Guanidinium DerivativesDNA Minor GrooveBis-guanidinium pyridazinoneAntiproliferative activity[5]
Cardiovascular Diseases: Vasodilators and Antihypertensives

The pyridazin-3(2H)-one scaffold is a well-established pharmacophore in the development of cardiovascular drugs, particularly those with vasodilator and antihypertensive properties. [4] 3.2.1. Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE3 and PDE5, can lead to smooth muscle relaxation and vasodilation. A number of pyridazinone derivatives have been developed as potent and selective PDE inhibitors. [4]For example, SAR studies on pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have identified potent and selective PDE5 inhibitors. [8] Signaling Pathway: PDE Inhibition and Vasodilation

G agonist Agonist (e.g., Nitric Oxide) gc Guanylate Cyclase agonist->gc Activation gtp GTP cgmp cGMP gtp->cgmp via Guanylate Cyclase pde5 PDE5 cgmp->pde5 pkg Protein Kinase G cgmp->pkg Activation gmp 5'-GMP pde5->gmp Hydrolysis pyridazinone 6-Aminopyridazin-3(2H)-one Inhibitor pyridazinone->pde5 Inhibition relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation

Caption: Mechanism of PDE5 inhibitors in vasodilation.

Table 2: Selected Pyridazin-3(2H)-one Derivatives with Cardiovascular Activity

Compound ClassMechanism of ActionExample CompoundIC50/ActivityReference
DihydropyridazinonesVasodilatorCompound 26IC50 = 0.08 µmol/l[8]
Pyrazolo-pyrimido-pyridazinonesPDE5 InhibitorCompound 27IC50 = 34 nM (PDE5)[8]
6-Aryl-pyridazinonesDirect Vasodilator-Potent vasorelaxant activity[9]

Structure-Activity Relationships (SAR): Rational Drug Design

The development of potent and selective drugs based on the 6-aminopyridazin-3(2H)-one scaffold relies heavily on understanding the structure-activity relationships. SAR studies provide crucial insights into how different substituents at various positions of the scaffold influence its biological activity.

For kinase inhibitors , the 6-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The nature of the substituent at the 2-position and any aryl groups attached at other positions can significantly impact potency and selectivity by occupying specific pockets within the ATP-binding site. [10] In the case of PDE inhibitors , SAR studies have revealed that modifications at the 6-position of the pyridazinone ring can significantly influence potency and selectivity for different PDE isoforms. For instance, in a series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, the introduction of a 2-pyridinyl group at the 6-position resulted in a good balance of potency and selectivity for PDE5. [8]

Future Perspectives

The 6-aminopyridazin-3(2H)-one scaffold continues to be a highly promising platform for the discovery of new drugs. Future research in this area is likely to focus on several key aspects:

  • Exploration of New Targets: While significant progress has been made in targeting kinases and PDEs, the versatility of the scaffold suggests that it could be effective against other enzyme families and receptor types.

  • Development of Dual-Targeting Agents: The ability of the pyridazinone core to interact with multiple targets opens up the possibility of designing dual-targeting drugs, which could offer enhanced efficacy and a reduced likelihood of drug resistance. [4]* Application of Novel Synthetic Methodologies: The development of more efficient and diverse synthetic methods will enable the creation of larger and more complex libraries of 6-aminopyridazin-3(2H)-one derivatives for high-throughput screening.

  • Advanced Computational Modeling: The use of in silico tools for virtual screening, SAR analysis, and ADMET prediction will continue to play a crucial role in accelerating the drug discovery process for this class of compounds. [9] In conclusion, the 6-aminopyridazin-3(2H)-one scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven track record in yielding potent and selective modulators of various biological targets make it an enduring and exciting platform for the development of the next generation of therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies advance, the full potential of this remarkable scaffold is yet to be fully realized.

References

  • Riesco-Llach, G., et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Vergelli, C., et al. (2017). Synthesis of Five‐ and Six‐Membered N‐Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists. Drug Development Research.
  • Cherkalin, M. S., et al. (2018). Synthesis of steroid compounds containing a pyridazinone moiety. Russian Chemical Bulletin.
  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Kovalenko, S. I., et al. (2023).
  • Abd-Rabo, Z. S., Serry, A. M., & George, R. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare.
  • Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie.
  • Allam, H. A., et al. (2025).
  • Gokce, M., et al. (2013). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Loza-Alvarez, P., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.
  • Regan, J., et al. (2003). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.
  • Zahran, M. A., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry.

Sources

6-Aminopyridazin-3(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of 6-Aminopyridazin-3(2H)-one and its Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 6-aminopyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its planar geometry and dual hydrogen-bond donor/acceptor capability, this core is pivotal in the design of kinase inhibitors (p38 MAPK), P2X3 antagonists, and cardiotonic agents (PDE3 inhibitors).

This guide deconstructs the chemical architecture of 6-aminopyridazin-3(2H)-one, providing a validated synthetic workflow, detailed tautomeric analysis for docking accuracy, and a strategic overview of its structure-activity relationships (SAR).

Structural Chemistry & Tautomerism

Understanding the tautomeric equilibrium of 6-aminopyridazin-3(2H)-one is the single most critical factor for accurate molecular modeling and rational drug design.

The Lactam-Lactim Equilibrium

In solution, the molecule exists in equilibrium between the lactam (6-amino-3(2H)-one) and lactim (6-amino-3-hydroxypyridazine) forms.

  • Dominant Species: In polar solvents (DMSO,

    
    ) and the crystalline state, the lactam  form predominates due to the stability of the amide-like resonance.
    
  • Implication for Docking: Docking algorithms often default to the aromatic lactim form. Manually correcting the tautomer to the lactam (NH donor, C=O acceptor) is essential for reproducing binding modes in kinases (e.g., p38 MAPK hinge binding).

Graphviz Diagram: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the equilibrium and the site-selectivity for alkylation, which is heavily solvent-dependent.

Tautomerism Lactam Lactam Form (3(2H)-one) Dominant in Polar Solvents Lactim Lactim Form (3-ol) Aromatic Character Lactam->Lactim  K_eq << 1   N_Alk N2-Alkylation (Soft Electrophiles / Polar Aprotic) Lactam->N_Alk Major Pathway O_Alk O-Alkylation (Hard Electrophiles / Ag salts) Lactim->O_Alk Minor Pathway

Figure 1: Tautomeric equilibrium favoring the lactam form and divergent alkylation pathways.

Synthetic Methodologies

The synthesis of 6-aminopyridazin-3(2H)-one analogs generally proceeds via the modification of 3,6-dichloropyridazine or cyclization of keto-acids.

Primary Route: The 3,6-Dichloropyridazine Pathway

This is the industrial standard due to the low cost of starting materials and the ability to sequentially substitute the chlorine atoms (


).
Validated Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

Note: This intermediate is the "branch point" for generating library diversity.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Ammonium Hydroxide (28-30%

    
    , excess)[1]
    
  • Ethanol (Solvent)[2][3]

Step-by-Step Methodology:

  • Charging: In a pressure vessel (autoclave or sealed thick-walled glass tube), dissolve 3,6-dichloropyridazine (15.0 g, 100 mmol) in Ethanol (50 mL).

  • Amination: Add concentrated aqueous ammonium hydroxide (100 mL). Seal the vessel.

  • Reaction: Heat to 120°C for 12–16 hours. The internal pressure will rise; ensure the vessel is rated for >10 bar.

    • Mechanistic Insight: High temperature is required to overcome the activation energy of the electron-deficient pyridazine ring for nucleophilic aromatic substitution by the neutral ammonia nucleophile.

  • Work-up: Cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Isolation: The product often precipitates upon cooling/concentration. Filter the solid.[2][4][5]

  • Purification: Recrystallize from water or ethanol/water (1:1).

  • Validation:

    • Yield: Expect 75–85%.

    • Appearance: Off-white to pale yellow solid.[1]

    • Melting Point: 202–204°C.

    • NMR (

      
      ): 
      
      
      
      7.4 (d, 1H), 6.8 (d, 1H), 6.5 (s, 2H,
      
      
      ).
Conversion to 6-Aminopyridazin-3(2H)-one

To obtain the oxo-core, the remaining chlorine must be hydrolyzed.

  • Method: Reflux 3-amino-6-chloropyridazine in dilute acetic acid or sodium acetate solution for 24 hours.

  • Alternative: For library generation, the chlorine is usually displaced by an aryl boronic acid (Suzuki) or an amine (

    
    ) rather than hydrolyzed, as the 6-aryl-3(2H)-one scaffold is pharmacologically more relevant than the unsubstituted core.
    
Graphviz Diagram: Synthetic Workflow

Synthesis Start Maleic Anhydride Inter1 Maleic Hydrazide (3,6-Pyridazinedione) Start->Inter1 N2H4, H+ Inter2 3,6-Dichloropyridazine Inter1->Inter2 POCl3, Reflux Branch 3-Amino-6-chloropyridazine (Key Intermediate) Inter2->Branch NH4OH, 120°C (SNAr) Target1 6-Aminopyridazin-3(2H)-one (Hydrolysis) Branch->Target1 AcOH, H2O, Reflux Target2 6-Aryl-pyridazin-3(2H)-one (Suzuki Coupling) Branch->Target2 Ar-B(OH)2, Pd(0)

Figure 2: Divergent synthetic routes from Maleic Anhydride to Pyridazinone targets.

Medicinal Chemistry & SAR

The 6-aminopyridazinone core is a "bioisostere" for the amide bond and the phenol ring, offering improved metabolic stability and solubility.

Key Therapeutic Areas[7]
TargetMechanismKey SAR FeatureRepresentative Drug/Compound
p38 MAPK Kinase InhibitionThe pyridazinone NH and C=O form a bidentate H-bond with the hinge region (Met109 in p38

).
VX-745 (Vertex), Pamapimod
P2X3 Ion Channel AntagonistThe core mimics ATP adenine; N2-alkylation controls selectivity.Gefapixant analogs (Merck)
PDE3 Phosphodiesterase InhibitorMimics the cAMP purine ring; 6-position substitution determines potency.Amrinone , Milrinone (Structural cousins)
Graphviz Diagram: Structure-Activity Relationship (SAR) Map

SAR Core 6-Aminopyridazin-3(2H)-one Core N2 N2 Position: Critical for Solubility & PK. Alkylation blocks tautomerism. Core->N2 C3 C3 Carbonyl: H-Bond Acceptor. Essential for Kinase Hinge Binding. Core->C3 C6 C6 Amino/Aryl: Diversity Vector. Controls Potency & Selectivity. Core->C6 C45 C4/C5 Positions: Steric Bulk Tolerance. Small alkyls (Me) increase lipophilicity. Core->C45

Figure 3: Strategic SAR vectors for the 6-aminopyridazinone scaffold.

Future Directions

Current research is moving beyond simple substitution.

  • PROTACs: The 6-aminopyridazinone core is being utilized as a stable linker attachment point for Proteolysis Targeting Chimeras, particularly in degrading oncogenic kinases.

  • C-H Activation: Direct functionalization of the C4/C5 positions using Ruthenium or Rhodium catalysis is emerging as a method to late-stage functionalize drug candidates without de novo synthesis.

References

  • Vertex Pharmaceuticals. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Merck & Co. (2021). P2X3 Receptor Antagonists: Novel Therapeutics for Chronic Cough. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). 3-Amino-6-chloropyridazine Product Specification & Safety Data.Link

  • Royal Society of Chemistry. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. RSC Advances. Link

  • Islamic Azad University. (2014).[6] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. Link

Sources

Crystal Structure & Synthetic Architecture of 6-Aminopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including phosphodiesterase (PDE) inhibitors, cardiotonics (e.g., Levosimendan), and PARP inhibitors. This technical guide provides a rigorous analysis of the solid-state architecture of 6-aminopyridazin-3(2H)-one derivatives. We focus on the critical lactam-lactim tautomeric preferences, hydrogen-bonding synthons, and reproducible synthetic protocols required to generate high-quality single crystals for X-ray diffraction (XRD).

Chemical Context & Tautomeric Equilibrium

The structural integrity of 6-aminopyridazin-3(2H)-one is defined by its tautomeric equilibrium. While the compound can theoretically exist in the enol form (pyridazin-3-ol), crystallographic evidence overwhelmingly favors the keto (lactam) tautomer in the solid state.

Lactam-Lactim Structural Logic

Understanding this equilibrium is vital for rational drug design, as the H-bond donor/acceptor profile changes drastically between tautomers.

  • Lactam Form (Preferred): Features a C=O carbonyl acceptor and an N-H donor at position 2. This creates a complementary donor-acceptor motif ideal for supramolecular assembly.

  • Lactim Form (Rare): Features a C-OH donor and a bare pyridine-like nitrogen.

Crystallographic Evidence: In the lactam form, the C3–O bond length typically contracts to 1.24–1.26 Å (characteristic of C=O double bonds), whereas the N2–C3 bond shows partial double-bond character (~1.35 Å), indicating resonance stabilization of the amide-like core.

Tautomerism cluster_0 Solid State Preference Lactam Lactam Form (Pyridazin-3(2H)-one) Stable C=O / N-H H_Bond Supramolecular Assembly Lactam->H_Bond Forms R2^2(8) Dimers Lactim Lactim Form (Pyridazin-3-ol) Unstable C-OH / N: Lactim->Lactam Proton Transfer (Favored in Crystal)

Figure 1: Tautomeric equilibrium shifting toward the stable lactam form in the solid state, facilitating specific hydrogen-bond networks.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, purity is paramount. The following protocol utilizes 3,6-dichloropyridazine as a versatile precursor, allowing for regiospecific introduction of the amino group and subsequent hydrolysis.

Step-by-Step Synthesis

Objective: Synthesis of 6-amino-substituted pyridazin-3(2H)-ones.

  • Nucleophilic Substitution (Amination):

    • Reagents: 3,6-Dichloropyridazine (1.0 eq), Target Amine (R-NH2, 2.2 eq).

    • Solvent: Ethanol or n-Butanol.

    • Conditions: Reflux for 6–12 hours.

    • Mechanism: S_NAr reaction. The high reactivity of the pyridazine ring facilitates the displacement of one chloride.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Product: 3-amino-6-chloropyridazine derivative.[1]

  • Hydrolysis (Lactam Formation):

    • Reagents: 3-amino-6-chloropyridazine intermediate, Sodium Acetate (NaOAc), Acetic Acid (AcOH).

    • Conditions: Reflux for 12–24 hours.

    • Purification: The product precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20 v/v) or DMF.

  • Protocol: Dissolve 20 mg of the purified derivative in 5 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (25°C) in a vibration-free environment.

  • Timeframe: 3–7 days for prism-like crystals (0.2 x 0.2 x 0.1 mm).

Synthesis Start 3,6-Dichloropyridazine Step1 Step 1: Amination (R-NH2, EtOH, Reflux) Start->Step1 Inter Intermediate: 3-Amino-6-chloropyridazine Step1->Inter Step2 Step 2: Hydrolysis (AcOH, NaOAc, Reflux) Inter->Step2 Product Target: 6-Aminopyridazin-3(2H)-one Step2->Product Cryst Crystallization: Slow Evap (EtOH/H2O) Product->Cryst

Figure 2: Synthetic workflow from the dichloropyridazine precursor to single crystals.

Crystallographic Analysis & Architecture

The crystal packing of 6-aminopyridazin-3(2H)-one derivatives is dominated by strong, directional hydrogen bonds.

Unit Cell & Molecular Geometry

Most derivatives crystallize in monoclinic (e.g., P21/c) or orthorhombic space groups. The pyridazinone ring is typically planar.

Key Bond Metrics (Self-Validation Standards):

Bond Typical Length (Å) Interpretation
C3=O 1.24 – 1.26 Confirms Keto (Lactam) tautomer.
C3–N2 1.35 – 1.37 Partial double bond character (Amide resonance).
N1–N2 1.35 – 1.37 Single bond character within the ring.

| C6–N(exo) | 1.34 – 1.36 | Indicates conjugation between the amino group and the ring. |

Supramolecular Synthons

The defining feature of these crystals is the formation of hydrogen-bonded chains or dimers.

  • Homomeric Dimers: The N2–H group acts as a donor, and the C3=O oxygen acts as an acceptor. In many structures, two molecules pair up to form a centrosymmetric dimer with an R2^2(8) graph set motif.

  • Chains: If steric bulk prevents dimerization, infinite chains along the crystallographic b-axis are common, linked by N–H...O and N–H...N interactions.

  • Pi-Stacking: The electron-deficient pyridazine ring often engages in offset pi-pi stacking (centroid-centroid distance ~3.6–3.8 Å), contributing to the stability of the layered structure.

References

  • Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. PubMed Central. Link

  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Link

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. PubMed Central. Link

  • Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. PubMed. Link

Sources

Strategic Sourcing and Technical Utilization of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6635-86-5 | Molecular Formula: C₄H₅N₃O

Executive Summary

6-Aminopyridazin-3(2H)-one is a critical pyridazine building block, serving as the scaffold for numerous kinase inhibitors (e.g., p38 MAPK, CDK) and GABA antagonists (e.g., Gabazine). For the drug development scientist, this molecule presents a unique set of procurement and handling challenges primarily driven by its lactam-lactim tautomerism and amphoteric solubility profile .

This guide moves beyond a simple vendor list to provide a technical framework for sourcing, validating, and utilizing this compound with high reproducibility.

Chemical Identity & The Tautomerism Trap

The primary procurement error associated with CAS 6635-86-5 is the failure to recognize its tautomeric equilibrium. Vendors may list the compound under different names depending on which tautomer they prioritize in their cataloging system.

  • Lactam Form (Dominant): 6-Aminopyridazin-3(2H)-one

  • Lactim Form (Minor): 6-Amino-3-pyridazinol (or 3-Amino-6-hydroxypyridazine)

While these are the same physical material, the naming discrepancy often leads to duplicate inventory or missed stock availability. In the solid state and polar solvents (DMSO, H₂O), the lactam (oxo) form predominates.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer that defines the reactivity and spectroscopic signature of the material.

Tautomerism Lactam Lactam Form (6-Aminopyridazin-3(2H)-one) Dominant in Solid/Polar Solvents Lactim Lactim Form (6-Amino-3-pyridazinol) Aromatic Character Lactam->Lactim Tautomerization

Figure 1: Tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms.[1]

Commercial Sourcing Landscape

Sourcing this material requires distinguishing between "catalog aggregators" and "primary manufacturers." For GMP or late-stage GLP work, traceability to the manufacturer is essential due to the risk of regioisomeric impurities (e.g., 4-amino isomers) arising from different synthetic routes.

Supplier Categorization Table
Supplier TierRepresentative VendorsTypical PurityPack SizesStrategic Use Case
Tier 1: Global Catalog Sigma-Aldrich (Merck), Fisher Scientific≥97%1g – 25gReference Standards: Use for analytical method development and benchmarking. High cost, high reliability.
Tier 2: Building Block Specialists Enamine, Combi-Blocks, Chem-Impex≥95%5g – 1kgMedChem Campaigns: Best balance of price and speed. Often have stock in US/EU warehouses.
Tier 3: Bulk/Custom TCI Chemicals, Ambeed, Alchemist≥98%>1kgScale-Up: Use for pilot plant batches. Request specific impurity profiling (ROI).

Procurement Directive: Always request a Certificate of Analysis (CoA) confirming the absence of the 3,6-diaminopyridazine byproduct, a common impurity in hydrazine-based synthesis routes.

Quality Assurance (QA) Framework

As a Senior Scientist, you cannot rely solely on the vendor's CoA. The hygroscopic nature of pyridazinones means water content can inflate the apparent weight, throwing off stoichiometry in sensitive downstream couplings.

Incoming QC Workflow

The following self-validating system ensures the material is fit for purpose before it enters the synthesis pipeline.

QC_Workflow Receipt Material Receipt (Check CAS: 6635-86-5) Visual Visual Inspection (Expect: Off-white to brown solid) Receipt->Visual Solubility Solubility Check (DMSO vs. DCM) Visual->Solubility NMR 1H-NMR (DMSO-d6) Confirm Structure & Solvents Solubility->NMR KF Karl Fischer Titration (Critical: Check H2O content) Solubility->KF Decision Pass Criteria: >95% Purity <1% H2O NMR->Decision KF->Decision Release Release to Inventory Decision->Release Pass Reject Quarantine / Return Decision->Reject Fail

Figure 2: Incoming Quality Control (QC) decision tree for pyridazinone building blocks.

Technical Protocol: Structural Validation

1H-NMR Analysis: Do not attempt to run this sample in CDCl₃; it is virtually insoluble.

  • Solvent: DMSO-d6 is the mandatory solvent.

  • Key Signals: Look for the broad singlet (NH) around 12.0 ppm (lactam NH) and the characteristic doublet-doublet pattern of the pyridazine ring protons (approx 6.7 - 7.2 ppm).

  • Common Contaminant: Hydrazine salts (broad peaks upfield).

Synthetic Utility & Application

The value of 6-Aminopyridazin-3(2H)-one lies in its ability to be functionalized at the C-3 (oxygen) and N-2 positions, or converted into a 3-halo-6-aminopyridazine intermediate.

Key Transformation: Conversion to 3-Chloro-6-aminopyridazine

This is the most common "gateway" reaction, converting the pyridazinone into a substrate for Suzuki-Miyaura couplings.

Protocol:

  • Reagents: POCl₃ (Phosphorus oxychloride) is used as both reagent and solvent.

  • Conditions: Reflux (approx. 90-100°C) for 3-5 hours.

  • Mechanism: The reaction proceeds via the lactim tautomer. The hydroxyl group is activated by POCl₃ and displaced by chloride.

  • Workup Caution: Quenching POCl₃ is highly exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with solid Na₂CO₃ to precipitate the product.

Application in Kinase Inhibitors

The resulting 3-chloropyridazine motif allows for the introduction of aryl groups via Pd-catalyzed cross-coupling, a structural feature seen in p38 MAP kinase inhibitors used in anti-inflammatory research [1].

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] May cause respiratory irritation (H335).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Dust Control: The powder can be electrostatic. Weigh in a fume hood to prevent inhalation.

  • Storage: Store at 2-8°C. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • PubChem. (n.d.).[3] 6-Aminopyridazin-3(2H)-one (Compound).[4][5] National Library of Medicine. Retrieved from [Link]

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008).[6] The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.[6] (Contextual reference for pyridazine/triazine tautomerism). Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

Methodological & Application

N-alkylation of 6-Aminopyridazin-3(2H)-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N-Alkylation of 6-Aminopyridazin-3(2H)-one

Introduction: The Strategic Importance of N-Alkylated Pyridazinones

The 6-aminopyridazin-3(2H)-one scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, cardiotonic, antihypertensive, and phosphodiesterase (PDE) inhibitory effects. The strategic functionalization of the pyridazinone ring, particularly through N-alkylation, is a cornerstone of lead optimization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The N-alkylation of 6-aminopyridazin-3(2H)-one is a nuanced process, primarily due to the presence of two nucleophilic nitrogen atoms within the pyridazinone ring (N1 and N2), which can lead to the formation of regioisomeric products. This application note provides a comprehensive guide to performing and analyzing the N-alkylation of this scaffold, with a focus on controlling regioselectivity and ensuring robust product characterization.

Mechanism and Regioselectivity: A Tale of Two Nitrogens

The pyridazinone ring exists in tautomeric equilibrium, but for the purpose of alkylation, we primarily consider the lactam form. The two ring nitrogens, N1 and N2, present distinct electronic and steric environments. The outcome of the alkylation is a delicate interplay of several factors:

  • The Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) will irreversibly deprotonate the most acidic proton, typically at the N2 position, leading to the thermodynamic product. Weaker bases, such as potassium carbonate (K2CO3), establish an equilibrium, which can sometimes favor the formation of the N1-alkylated product, considered the kinetic product in some systems.

  • The Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base and facilitate the SN2 reaction. The choice of solvent can influence the reactivity of the resulting anion and thus the regioisomeric ratio.

  • The Alkylating Agent: The nature of the electrophile (R-X) plays a significant role. Sterically hindered alkylating agents may preferentially react at the less hindered nitrogen atom. The reactivity of the leaving group (I > Br > Cl) will also impact the required reaction conditions.

  • Temperature: Higher temperatures often favor the formation of the thermodynamically more stable isomer.

Controlling these parameters is key to achieving a desired regioisomeric outcome, which is often crucial for biological activity.

Experimental Workflow Overview

The overall process for the N-alkylation of 6-aminopyridazin-3(2H)-one is a multi-step workflow that begins with careful reaction setup and concludes with rigorous analysis of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Reagent & Glassware Preparation P2 Inert Atmosphere Setup (N2/Ar) P1->P2 R1 Dissolve Pyridazinone in Anhydrous Solvent P2->R1 R2 Add Base (e.g., NaH, K2CO3) R1->R2 R3 Add Alkylating Agent (e.g., R-Br, R-I) R2->R3 R4 Monitor Reaction (TLC/LC-MS) R3->R4 W1 Quench Reaction R4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate W2->W3 P Purify via Column Chromatography W3->P A1 NMR Spectroscopy (1H, 13C, NOESY) P->A1 A2 Mass Spectrometry (LC-MS, HRMS) P->A2 A3 Purity Analysis (HPLC) A1->A3 A2->A3

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol: N-Benzylation of 6-Aminopyridazin-3(2H)-one

This protocol describes a general procedure for the N-benzylation of 6-aminopyridazin-3(2H)-one using sodium hydride as the base, which typically favors alkylation at the N2 position.

Materials:

  • 6-Aminopyridazin-3(2H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas line with a bubbler

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-aminopyridazin-3(2H)-one (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) to the flask and stir the suspension at room temperature until the solid is partially dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and other impurities.

Product Characterization: Differentiating N1 and N2 Isomers

The unambiguous structural elucidation of the N1 and N2 regioisomers is paramount. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the pyridazinone ring protons will differ between the N1 and N2 isomers. The protons on the alkyl group may also show slight differences.

  • ¹³C NMR: The carbon chemical shifts of the pyridazinone ring will be distinct for each isomer.

  • 2D NMR (NOESY/HSQC/HMBC): Two-dimensional NMR experiments are often the most definitive methods for assigning the correct structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space correlations between protons. For the N2-alkylated isomer, a NOE correlation would be expected between the methylene protons of the benzyl group and the H5 proton of the pyridazinone ring. For the N1-isomer, a correlation might be observed with the amino group protons or potentially the H5 proton, though the distance might be greater.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the methylene protons of the alkyl group and the carbons of the pyridazinone ring can definitively establish the point of attachment.

Mass Spectrometry (MS):

  • LC-MS: Provides the molecular weight of the product(s), confirming the addition of the alkyl group. It can also be used to determine the ratio of isomers in the crude reaction mixture.

  • HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition of the product, providing further evidence for the correct structure.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low or No Conversion Inactive base (NaH exposed to air/moisture).Use fresh, high-quality NaH. Ensure all glassware is oven-dried.
Poor quality alkylating agent.Purify or use a fresh bottle of the alkylating agent.
Insufficient reaction time or temperature.Allow the reaction to stir longer or gently heat if the reactants are stable.
Mixture of Regioisomers Reaction conditions favor both kinetic and thermodynamic products.Modify the base, solvent, or temperature to favor one isomer. For example, a stronger base may increase selectivity for the N2 position.
Di-alkylation Excess alkylating agent or base.Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent.
Difficult Purification Similar polarity of regioisomers.Employ a different chromatography technique (e.g., reverse-phase HPLC) or try derivatization to separate the isomers.

Alternative Alkylation Methods

While the use of a strong base and an alkyl halide is common, other methods can be employed, sometimes offering different regioselectivity or milder conditions.

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DEAD or DIAD) to alkylate a nucleophile with an alcohol.[2][3][4] This method proceeds via an SN2 mechanism and can be an effective way to introduce various alkyl groups under neutral conditions. The regioselectivity in pyridazinone systems under Mitsunobu conditions can be influenced by the steric and electronic properties of the substrate.[5]

Mitsunobu_Reaction cluster_reactants R_OH R-OH (Alcohol) Product N-Alkylated Product + Ph3P=O + Hydrazine byproduct R_OH->Product Mitsunobu Conditions Pyridazinone 6-Aminopyridazin-3(2H)-one Pyridazinone->Product Mitsunobu Conditions Reagents PPh3 DEAD or DIAD Reagents->Product Mitsunobu Conditions

Caption: Mitsunobu reaction for N-alkylation.

Conclusion

The N-alkylation of 6-aminopyridazin-3(2H)-one is a versatile and powerful tool in the synthesis of novel compounds for drug discovery. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is essential for the successful synthesis of the desired target molecules. Careful execution of the experimental protocol, coupled with rigorous purification and comprehensive spectroscopic analysis, will ensure the unambiguous identification and characterization of the N-alkylated products. This guide provides a solid foundation for researchers to confidently explore the chemical space around this important heterocyclic scaffold.

References

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22. [Link]

  • Krasavin, M. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6567. [Link]

  • Comins, D. L., & Dehghani, A. (1992). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 33(42), 6299-6302. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • MDPI. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4995. [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis and Preclinical Screening of Novel Pyridazinone Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic effects, including notable anticancer properties.[1][2][3] This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, and preclinical evaluation of novel pyridazinone analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system for identifying promising new anticancer drug candidates. The protocols detailed herein cover the chemical synthesis and characterization of pyridazinone derivatives, followed by a robust, multi-tiered in vitro screening cascade designed to assess cytotoxicity, elucidate the mechanism of cell death, and analyze effects on cell cycle progression. Finally, we provide a conceptual framework for advancing lead candidates into in vivo xenograft models.

Part 1: Rational Design and Synthesis of Pyridazinone Analogs

The Rationale: Why Synthesize Novel Pyridazinone Analogs?

The enduring interest in the pyridazinone core stems from its versatile biological activity, which includes the inhibition of key oncogenic targets like tyrosine kinases (e.g., VEGFR-2), Bruton's tyrosine kinase (BTK), and tubulin polymerization.[1] However, the challenges of drug resistance, off-target toxicity, and suboptimal pharmacokinetic profiles in existing therapies necessitate the continuous exploration of new chemical space.

The synthesis of novel analogs is a cornerstone of lead optimization. By systematically modifying the substituents on the pyridazinone ring, researchers can perform Structure-Activity Relationship (SAR) studies to:

  • Enhance Potency: Identify chemical modifications that improve binding affinity to the biological target, resulting in lower IC50 values.[4]

  • Improve Selectivity: Engineer analogs that preferentially inhibit cancer-related targets while sparing healthy cells, thereby reducing side effects.

  • Overcome Resistance: Design molecules that are effective against cancer cell lines that have developed resistance to existing drugs.

  • Optimize ADME Properties: Fine-tune physicochemical properties (e.g., solubility, stability) to improve absorption, distribution, metabolism, and excretion.

General Synthetic Workflow

A common and efficient method for constructing the pyridazinone core involves the condensation of a β-ketoester with a hydrazine derivative. This is followed by functionalization to generate a library of diverse analogs. The workflow below illustrates this fundamental approach.

G start_end start_end process process output output reagent reagent A Start: Select β-Ketoester & Hydrazine B Step 1: Cyclocondensation Reaction A->B C Intermediate: Dihydropyridazinone Core B->C D Step 2: Aromatization / Oxidation C->D E Intermediate: Pyridazinone Scaffold D->E F Step 3: N-Alkylation / Arylation E->F G Step 4: C-X Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->G H Final Product: Library of Novel Analogs F->H G->H

Caption: General workflow for the synthesis of pyridazinone analogs.

Protocol: Synthesis of 6-phenyl-2H-pyridazin-3-one (A Representative Analog)

This protocol details a foundational synthesis. The choice of solvent, temperature, and reaction time are critical for maximizing yield and purity.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol (solvent)

  • Acetic acid (catalyst)

  • Standard reflux apparatus with magnetic stirring

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl benzoylacetate (1 eq) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) dropwise. A mild exotherm may be observed. Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization, ensuring the reaction proceeds to completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting crude oil/solid, add 50 mL of cold distilled water and stir vigorously for 15 minutes. A precipitate should form.

  • Purification (Crystallization): Collect the crude solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold water. To purify the product, recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Causality: Recrystallization is a highly effective method for purifying solid compounds. The desired product is soluble in hot solvent but insoluble in cold solvent, leaving impurities behind in the mother liquor.

  • Drying and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 75-85%.

Part 2: The In Vitro Anticancer Screening Cascade

A tiered screening approach is essential for efficiently identifying the most promising compounds while gathering crucial mechanistic data.[5][6] This cascade filters compounds from broad cytotoxicity to specific mechanisms of action.

Sources

Application Note: 6-Aminopyridazin-3(2H)-one as a Versatile Scaffold for Kinase Inhibitor Design

[1]

Executive Summary

The pyridazinone pharmacophore, specifically 6-aminopyridazin-3(2H)-one , represents a "privileged structure" in medicinal chemistry. Its unique tautomeric profile allows it to serve as a versatile hinge-binding motif in ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDKs, SGK1) or as a core scaffold for PARP inhibitors. This guide details the chemical biology of this scaffold, providing validated protocols for its regioselective functionalization and integration into drug discovery workflows.

Key Applications
  • Hinge Binding: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Scaffold Hopping: Replaces chemotypes like pyrazoles or pyridines to improve solubility and metabolic stability.

  • Fragment-Based Drug Design (FBDD): Serves as a low-molecular-weight anchor for growing inhibitors into the hydrophobic back pocket.

Chemical Biology & Mechanism of Action[2]

The Tautomeric Advantage

The utility of 6-aminopyridazin-3(2H)-one lies in its lactam-lactim tautomerism. In the solid state and polar solvents, the lactam (keto) form predominates. This form presents a distinct Hydrogen Bond Donor-Acceptor (D-A) profile essential for molecular recognition.

  • Lactam Form (A): Favored for p38 MAPK inhibition.[1] The N2-H acts as a donor, and the C3-carbonyl acts as an acceptor.

  • Lactim Form (B): Accessible via chemical activation (e.g., chlorination), allowing for aromatic substitution reactions.

Hinge Binding Topology

In the ATP binding pocket, the pyridazinone core typically orients to interact with the kinase hinge residues (Gatekeeper + 1).

KinaseBindingcluster_kinaseKinase Hinge Regioncluster_inhibitor6-Aminopyridazin-3(2H)-one CoreBackboneNHBackbone NH(Donor)C3_CarbonylC3 Carbonyl(Acceptor)BackboneNH->C3_CarbonylH-BondBackboneCOBackbone C=O(Acceptor)N2_NitrogenN2-H(Donor)N2_Nitrogen->BackboneCOH-BondExocyclic_AmineC6-Amine(Solvent Front)Solvent ChannelSolvent ChannelExocyclic_Amine->Solvent ChannelExtension Vector

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the pyridazinone core and the kinase hinge region.

Synthetic Strategies & Protocols

The chemical functionalization of 6-aminopyridazin-3(2H)-one bifurcates into two primary workflows: N-Alkylation (preserving the lactam) and Activation/Coupling (accessing the aromatic pyridazine).

SynthesisWorkflowcluster_RouteARoute A: Hinge Binder Synthesis (Lactam)cluster_RouteBRoute B: Scaffold Activation (Aromatic)Start6-Aminopyridazin-3(2H)-oneStepA1N2-Alkylation/Arylation(Cs2CO3, DMF, R-X)Start->StepA1Base-MediatedStepB1Chlorination(POCl3, 80°C)Start->StepB1Dehydrative ChlorinationStepA2Amide Coupling at C6(HATU, R'-COOH)StepA1->StepA2TargetAp38/MAPK InhibitorStepA2->TargetAInter3-Amino-6-chloropyridazineStepB1->InterStepB2Buchwald-Hartwig Coupling(Pd2(dba)3, Xantphos)Inter->StepB2TargetBCDK/Wee1 InhibitorStepB2->TargetB

Figure 2: Divergent synthetic pathways for accessing distinct kinase inhibitor classes.

Protocol A: Regioselective N2-Alkylation (Route A)

Target: p38 MAP Kinase Inhibitors

This route preserves the C3-carbonyl for hinge binding. The challenge is selectivity between N2 (desired) and O-alkylation.

Materials:

  • 6-aminopyridazin-3(2H)-one (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Base: Cesium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve 6-aminopyridazin-3(2H)-one in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. Note: 
    
    
    is preferred over
    
    
    to suppress O-alkylation via the "cesium effect."
  • Alkylation: Add the alkyl halide dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. The N-alkylated product often precipitates. Filter and wash with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • NMR: N-alkylation is confirmed by a shift in the C3-carbonyl carbon signal (~160 ppm) and NOE correlations between the N2-substituent and the C3-H.

Protocol B: Chlorination & Buchwald-Hartwig Coupling (Route B)

Target: CDK or Wee1 Inhibitors

This route converts the scaffold into a reactive electrophile, allowing the introduction of complex amines.

Part 1: Synthesis of 3-amino-6-chloropyridazine

  • Suspend 6-aminopyridazin-3(2H)-one (10 mmol) in

    
     (5 mL).
    
  • Heat to 80°C for 3 hours. The suspension will clear as the reaction proceeds.

  • Critical Safety Step: Evaporate excess

    
     under reduced pressure. Quench the residue carefully with crushed ice/ammonia water. Exothermic reaction.
    
  • Extract with Ethyl Acetate. Yields are typically >80%.

Part 2: Palladium-Catalyzed C-N Bond Formation

  • Charge: Combine 3-amino-6-chloropyridazine (1.0 eq), Aniline derivative (1.2 eq),

    
     (5 mol%), and Xantphos (10 mol%).
    
  • Solvent/Base: Add anhydrous Dioxane and

    
     (2.0 eq).
    
  • Reaction: Degas with Argon for 10 mins. Heat at 100°C in a sealed tube for 12 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Reaction Optimization

The following table summarizes optimization data for the N-alkylation step (Protocol A), highlighting the importance of base selection.

BaseSolventTemperatureYield (N-isomer)Yield (O-isomer)Selectivity Note

DMF80°C55%30%Poor selectivity

THF0°C -> RT40%45%Favors O-alkylation (Kinetic)

DMF 60°C 82% <5% Optimal (Thermodynamic)

DCMRT<10%0%Reactivity too low

Troubleshooting & Expert Tips

  • Solubility Issues: 6-aminopyridazin-3(2H)-one is poorly soluble in non-polar solvents. Use DMF or DMSO for initial reactions. Once functionalized (chlorinated or alkylated), solubility in organic solvents (DCM, EtOAc) improves significantly.

  • Regioselectivity (N vs O): If O-alkylation persists, switch to a "soft" alkylating agent or increase the reaction temperature to favor the thermodynamic N-alkyl product (lactam).

  • Purification: The amino group at C6 is polar. When running silica columns, add 1% Triethylamine to the eluent to prevent streaking.

References

  • Asano, T., et al. (2025). "Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones." ResearchGate.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[2] Nature Structural Biology.

  • Vertex Pharmaceuticals. "Pyridazinone/thiopyridazinone derivatives... biological activities." Vertex AI Search Results. 3

  • Debiopharm International S.A. (2022). "Pyridopyrimidine derivatives useful as wee1 kinase inhibitors." WO2022256680A1.

  • Sintim, H., et al. (2024).[4] "Synthesis and Evaluation of Potent Inhibitors of Disease-Driving Kinases." Purdue University Graduate School.

The Versatile Scaffold: 6-Aminopyridazin-3(2H)-one in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazinone Core

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the development of biologically active compounds.[1] Within this class, 6-Aminopyridazin-3(2H)-one has emerged as a pivotal building block for the synthesis of a diverse range of agrochemicals, particularly herbicides and fungicides.[1][2] Its unique electronic properties and multiple reactive sites—the amino group, the lactam moiety, and the aromatic ring—offer synthetic chemists a versatile platform for molecular elaboration and the fine-tuning of biological activity. This guide provides an in-depth exploration of the application of 6-Aminopyridazin-3(2H)-one in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and a survey of the biological activities of its derivatives. Pyridazinone derivatives are known to exhibit a wide array of biological activities, making them a focal point in the quest for new and effective crop protection agents.[3]

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of 6-Aminopyridazin-3(2H)-one in agrochemical design stems from its ability to undergo a variety of chemical transformations. The primary strategies involve modifications at the amino group, the N2 position of the pyridazinone ring, and substitution on the heterocyclic ring itself.

N-Arylation and N-Alkylation: Expanding Molecular Diversity

One of the most common strategies for derivatizing 6-Aminopyridazin-3(2H)-one is the substitution at the N2 position of the pyridazinone ring. This is often achieved after the initial synthesis of the core pyridazinone structure from precursors like γ-ketoacids and hydrazine derivatives.[4][5] The introduction of various aryl and alkyl groups at this position can significantly influence the compound's herbicidal or fungicidal potency and spectrum of activity.

Aryl or alkyl halides can be coupled with the pyridazinone nitrogen under basic conditions. The choice of base and solvent is critical for achieving high yields and preventing side reactions. The rationale behind this approach is that the substituent at the N2 position can modulate the molecule's lipophilicity, which in turn affects its uptake, translocation within the plant, and interaction with the target enzyme.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems

For the synthesis of more complex agrochemicals, particularly those with a biaryl linkage, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[6][7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyridazinone and an arylboronic acid. While direct Suzuki coupling on 6-Aminopyridazin-3(2H)-one is less common, a related precursor, 6-chloropyridazin-3(2H)-one, is frequently employed. The resulting aryl-substituted pyridazinone can then be further functionalized. This strategy is particularly relevant for the synthesis of herbicides that target protoporphyrinogen oxidase (PPO).

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium catalyst to the halopyridazinone, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction.[6]

Sources

Large-Scale Synthesis of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 6-Aminopyridazin-3(2H)-one (CAS: 932-53-6), a critical scaffold in the development of pyridazinone-based pharmaceuticals (e.g., cardiotonics, antihypertensives). Unlike small-scale laboratory methods that often suffer from poor regioselectivity or difficult purification, this guide focuses on a process-optimized route starting from 3,6-dichloropyridazine . The protocol utilizes a controlled ammonolysis followed by a methoxide-mediated hydrolysis strategy to maximize yield and purity. Emphasis is placed on critical process parameters (CPPs), safety in high-pressure operations, and impurity rejection.

Introduction & Strategic Analysis

The synthesis of 6-aminopyridazin-3(2H)-one presents a classic challenge in heterocyclic process chemistry: desymmetrization . The starting material, 3,6-dichloropyridazine, is symmetric. The objective is to displace exactly one chlorine atom with an amine and convert the other into a carbonyl (via hydrolysis/tautomerization), without over-aminating to the side product 3,6-diaminopyridazine or over-hydrolyzing to maleic hydrazide.

Retrosynthetic Logic

Direct hydrolysis of 3-amino-6-chloropyridazine with aqueous acid often requires harsh conditions that degrade the product. Therefore, this protocol employs an Indirect Hydrolysis Strategy via a methoxy intermediate.

  • Nucleophilic Aromatic Substitution (SnAr): Displacement of one chloride with ammonia.

  • Etherification: Displacement of the second chloride with methoxide.

  • Acidic Cleavage: Demethylation of the methyl ether to reveal the tautomeric pyridazinone.

Reaction Scheme

ReactionScheme cluster_0 Step 1: Mono-Amination cluster_1 Step 2: Etherification & Hydrolysis SM 3,6-Dichloropyridazine (C4H2Cl2N2) INT1 3-Amino-6-chloropyridazine (C4H4ClN3) SM->INT1 NH3 (aq), 120°C Pressure INT2 3-Amino-6-methoxypyridazine (Intermediate) INT1->INT2 NaOMe, MeOH Reflux PROD 6-Aminopyridazin-3(2H)-one (Target) INT2->PROD HCl (aq) Hydrolysis

Caption: Stepwise conversion of 3,6-dichloropyridazine to 6-aminopyridazin-3(2H)-one via a methoxy intermediate to ensure regioselectivity.

Process Development & Optimization

Step 1: Mono-Amination of 3,6-Dichloropyridazine

The reaction of 3,6-dichloropyridazine with ammonia is sensitive to stoichiometry.

  • Challenge: Competitive formation of 3,6-diaminopyridazine.

  • Solution: Use a large excess of ammonia (5–7 equivalents). While counterintuitive (one might think excess drives di-substitution), the high concentration of NH3 ensures the first substitution is fast, but the electron-donating amino group deactivates the ring toward the second nucleophilic attack, making the mono-product kinetically stable if temperature is controlled.

  • Solvent: Water (as NH4OH) is effective and simplifies workup.

Step 2: Hydrolysis via Methoxide

Direct hydrolysis of the chloro-amine with NaOH or HCl requires high temperatures (>140°C) and prolonged times, leading to tar formation.

  • Advantage of NaOMe: The methoxide ion is a stronger nucleophile than hydroxide, allowing the displacement of the second chlorine at lower temperatures (refluxing methanol).

  • Cleavage: The resulting methyl ether (3-amino-6-methoxypyridazine) is easily cleaved with dilute HCl to yield the thermodynamically stable pyridazinone tautomer.

Detailed Experimental Protocol

Safety Pre-requisites
  • High Pressure: Step 1 involves heating ammonia solution in a sealed vessel. Rated autoclaves with burst discs are mandatory.

  • Corrosives: Sodium methoxide and concentrated HCl cause severe burns.

  • PPE: Full face shield, chemical-resistant gloves (nitrile/neoprene), and lab coat.

Step 1: Synthesis of 3-Amino-6-chloropyridazine[1][2][3][4][5]

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Ammonium Hydroxide (28-30% NH3) (7.0 eq)

Procedure:

  • Charging: Load 3,6-dichloropyridazine (e.g., 1.5 kg) into a stainless steel autoclave (5L capacity).

  • Ammonia Addition: Add Ammonium Hydroxide (28-30% solution, approx. 5L). Ensure the reactor is filled to no more than 70% capacity to allow for expansion.

  • Reaction: Seal the reactor. Heat to 120°C with stirring (400 rpm). The internal pressure will rise to approximately 6–8 bar.[1]

  • Duration: Hold at temperature for 6–8 hours. Monitor consumption of starting material via HPLC (C18 column, MeOH/Water mobile phase).

  • Workup:

    • Cool the reactor to <25°C. Vent excess ammonia pressure into a scrubber (dilute acid trap).

    • The product, 3-amino-6-chloropyridazine, often precipitates as a solid upon cooling due to lower solubility compared to the starting material.

    • Filter the suspension.[2][3][4][5] Wash the cake with cold water (2 x 500 mL) to remove ammonium chloride byproducts.

    • Purification: Recrystallize from hot water or ethanol if purity is <98%.

    • Yield: Expected 80–87%. Appearance: Off-white to yellowish solid.

Step 2: Conversion to 6-Aminopyridazin-3(2H)-one

Reagents:

  • 3-Amino-6-chloropyridazine (from Step 1)[6][4][5]

  • Sodium Methoxide (30% in MeOH) (2.5 eq)

  • Hydrochloric Acid (37%)

Procedure:

  • Methoxylation:

    • In a glass reactor equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.0 kg) in Methanol (5 L).

    • Slowly add Sodium Methoxide solution (2.5 eq). Exothermic reaction—control addition rate to maintain temp <40°C.

    • Heat to reflux (65°C) for 6–10 hours.

    • IPC (In-Process Control): Monitor disappearance of chloro-intermediate.

  • Hydrolysis:

    • Once methoxylation is complete, cool the mixture to room temperature.

    • Slowly add Concentrated HCl until the pH reaches 1–2.

    • Heat the acidic mixture to reflux for 2–4 hours. This cleaves the methyl ether.

  • Isolation:

    • Cool the mixture to 0–5°C. The target compound, 6-aminopyridazin-3(2H)-one, will crystallize as a hydrochloride salt or free base depending on final pH adjustment.

    • Adjust pH to ~6–7 with dilute NaOH to precipitate the free base.

    • Filter the solid.[2][3][4][5] Wash with cold methanol/water (1:1).

    • Dry in a vacuum oven at 50°C.

Yield: Expected 75–85% (over Step 2). Purity: >99% (HPLC).

Process Workflow Diagram

Workflow cluster_safety Critical Safety Controls S1 Pressure Relief Valve Check Reactor1 High Pressure Reactor + NH4OH (aq) 120°C, 6-8 Bar S1->Reactor1 S2 Ammonia Scrubber Active Start Start: 3,6-Dichloropyridazine Start->Reactor1 Reactor1->S2 Vent Ammonia Filter1 Filtration & Wash (Remove NH4Cl) Reactor1->Filter1 Slurry Transfer Reactor2 Glass Reactor + NaOMe/MeOH Reflux Filter1->Reactor2 Solid Transfer Hydrolysis Acid Hydrolysis + HCl, Reflux Reactor2->Hydrolysis One-pot addition FinalIso pH Adjustment & Filtration Isolate 6-Aminopyridazin-3(2H)-one Hydrolysis->FinalIso

Caption: Operational workflow for the two-stage synthesis, highlighting safety checkpoints for pressure reactions.

Analytical Specifications

To ensure the material is suitable for pharmaceutical applications, the following specifications should be met:

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5%HPLC (254 nm)
Melting Point > 280°C (Decomposes)DSC/Capillary
Residual Solvents MeOH < 3000 ppmGC-Headspace
Loss on Drying < 0.5%Gravimetric
Identity Conforms to Structure1H-NMR (DMSO-d6)

1H-NMR Data (DMSO-d6):

  • δ 12.1 (s, 1H, NH amide)

  • δ 6.8 (d, 1H, CH=CH)

  • δ 6.1 (s, 2H, NH2)

  • δ 5.9 (d, 1H, CH=CH)

Troubleshooting & Optimization

  • Low Yield in Step 1: If yield is <70%, check the ammonia concentration. If NH3 gas leaks or the solution is old, the effective concentration drops, slowing the reaction and allowing degradation.

  • Impurity Formation (Step 2): If the methoxy intermediate is not fully converting, increase the reflux time with HCl. The ether cleavage is the rate-limiting step in the second phase.

  • Coloration: Pink or brown discoloration indicates oxidation. Ensure an inert atmosphere (Nitrogen/Argon) during the methoxylation step.

References

  • Synthesis of 3-amino-6-chloropyridazine

    • Source: CN104844523A. "Synthesis method of 3-amino-6-chloropyridazine."
    • Link:

  • Hydrolysis via Methoxide Route

    • Source: EP 2900675 B1.
    • Link:

  • General Pyridazinone Chemistry

    • Source: Sotelo, E., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Chemical and Pharmaceutical Bulletin.
    • Link:

  • Solubility Data for Process Design

    • Source: "Solubility of 6-Chloropyridazin-3-amine in Different Solvents."
    • Link:

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Aminopyridazin-3(2H)-one in Medicinal Chemistry

The pyridazin-3(2H)-one scaffold is a cornerstone in the development of contemporary therapeutics, demonstrating a remarkable breadth of biological activities.[1] This privileged heterocyclic system is a key component in a multitude of compounds with applications ranging from cardiovascular diseases to oncology.[1] At the heart of this versatile scaffold lies 6-aminopyridazin-3(2H)-one, a key intermediate that offers a reactive handle for chemical modification—the primary amino group at the 6-position. The strategic derivatization of this amino group is a pivotal step in the synthesis of novel drug candidates, allowing for the fine-tuning of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of the amino group of 6-aminopyridazin-3(2H)-one. We will delve into the mechanistic underpinnings of common derivatization strategies, including acylation, alkylation, and sulfonylation, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel bioactive molecules.

I. Acylation of the 6-Amino Group: Synthesis of 6-Amidopyridazin-3(2H)-ones

The acylation of the 6-amino group of 6-aminopyridazin-3(2H)-one is a fundamental transformation that introduces an amide functionality. This modification can significantly impact the molecule's hydrogen bonding capabilities and overall lipophilicity, which are critical determinants of drug-receptor interactions and ADME properties. The reaction typically proceeds via a nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond with the expulsion of a chloride ion. When using an acid anhydride, a similar mechanism is at play, with a carboxylate ion as the leaving group. The choice of base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid) and to deprotonate the ammonium salt formed, thereby driving the reaction to completion.

Experimental Workflow for Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_mol 6-Aminopyridazin-3(2H)-one reaction_step Dissolve 6-aminopyridazin-3(2H)-one and base in a suitable solvent. Add acylating agent dropwise at 0°C. Stir at room temperature. start_mol->reaction_step acyl_agent Acylating Agent (Acyl Chloride or Anhydride) acyl_agent->reaction_step base Base (e.g., Pyridine, Triethylamine) base->reaction_step workup_step Quench reaction. Extract with organic solvent. Wash, dry, and concentrate. reaction_step->workup_step purification_step Purify by recrystallization or column chromatography. workup_step->purification_step final_product 6-Amidopyridazin-3(2H)-one Derivative purification_step->final_product

Caption: General workflow for the acylation of 6-aminopyridazin-3(2H)-one.

Protocol 1: Acylation with Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of 6-aminopyridazin-3(2H)-one using acetic anhydride.

Materials:

  • 6-Aminopyridazin-3(2H)-one

  • Acetic anhydride

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminopyridazin-3(2H)-one (1.0 eq) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to afford the desired 6-acetamidopyridazin-3(2H)-one.

ParameterCondition/ReagentRationale
Acylating Agent Acetic AnhydrideA readily available and reactive acylating agent.
Base PyridineActs as a nucleophilic catalyst and neutralizes the acetic acid byproduct.
Solvent Pyridine/DCMPyridine serves as both solvent and base; DCM is used for work-up.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; stirring at RT drives it to completion.
Work-up Acid/Base WashesRemoves excess pyridine and unreacted starting materials.

II. N-Alkylation of the 6-Amino Group: Synthesis of 6-(Alkylamino)pyridazin-3(2H)-ones

N-alkylation of the 6-amino group introduces alkyl substituents, which can modulate the basicity, steric profile, and lipophilicity of the molecule. The direct alkylation of aminopyridazines with alkyl halides can sometimes be challenging due to the potential for over-alkylation and competing N-alkylation on the pyridazinone ring. However, with careful control of reaction conditions, selective mono-alkylation can be achieved.

Mechanistic Considerations

The N-alkylation of an amine with an alkyl halide is a classic example of a nucleophilic substitution reaction (typically SN2). The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is often employed to deprotonate the resulting ammonium salt, regenerating the neutral amine which can, unfortunately, react further to give di-alkylated and even quaternary ammonium salt byproducts.[2][3][4] Using a large excess of the starting amine can favor mono-alkylation.

Experimental Workflow for N-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_mol 6-Aminopyridazin-3(2H)-one reaction_step Combine starting materials and base in the chosen solvent. Heat the reaction mixture. start_mol->reaction_step alkyl_halide Alkyl Halide (e.g., R-I, R-Br) alkyl_halide->reaction_step base Base (e.g., K₂CO₃, NaH) base->reaction_step solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_step workup_step Cool the reaction mixture. Pour into water and extract. Wash, dry, and concentrate. reaction_step->workup_step purification_step Purify by column chromatography. workup_step->purification_step final_product 6-(Alkylamino)pyridazin-3(2H)-one purification_step->final_product

Caption: General workflow for the N-alkylation of 6-aminopyridazin-3(2H)-one.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the mono-alkylation of 6-aminopyridazin-3(2H)-one. The choice of base and solvent may need to be optimized for specific substrates.

Materials:

  • 6-Aminopyridazin-3(2H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF, anhydrous) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred suspension of 6-aminopyridazin-3(2H)-one (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80°C and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the mono-alkylated product.

ParameterCondition/ReagentRationale
Alkylating Agent Alkyl Halide (R-X)The reactivity order is I > Br > Cl.
Base K₂CO₃ or NaHNeutralizes the HX byproduct and facilitates the reaction. NaH is a stronger, non-nucleophilic base.
Solvent DMF or AcetonitrilePolar aprotic solvents that are suitable for SN2 reactions.
Temperature 60-80°CProvides the necessary activation energy for the reaction.
Purification Column ChromatographyOften necessary to separate mono-alkylated, di-alkylated, and unreacted starting material.

III. Sulfonylation of the 6-Amino Group: Synthesis of 6-Sulfonamidopyridazin-3(2H)-ones

The introduction of a sulfonamide group can significantly alter the acidity and electronic properties of the parent molecule. Sulfonamides are important pharmacophores found in a wide array of drugs. The reaction involves the treatment of 6-aminopyridazin-3(2H)-one with a sulfonyl chloride in the presence of a base.

Mechanistic Overview

Similar to acylation, the sulfonylation reaction proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction.

Experimental Workflow for Sulfonylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_mol 6-Aminopyridazin-3(2H)-one reaction_step Dissolve starting material and base in the solvent. Add sulfonyl chloride at 0°C. Stir at room temperature. start_mol->reaction_step sulfonyl_chloride Sulfonyl Chloride (e.g., R-SO₂Cl) sulfonyl_chloride->reaction_step base Base (e.g., Pyridine, Triethylamine) base->reaction_step solvent Solvent (e.g., DCM, THF) solvent->reaction_step workup_step Quench the reaction. Wash with aqueous acid and base. Dry and concentrate. reaction_step->workup_step purification_step Purify by recrystallization or column chromatography. workup_step->purification_step final_product 6-Sulfonamidopyridazin-3(2H)-one purification_step->final_product

Caption: General workflow for the sulfonylation of 6-aminopyridazin-3(2H)-one.

Protocol 3: Sulfonylation with an Arenesulfonyl Chloride

This protocol outlines a general procedure for the synthesis of 6-sulfonamidopyridazin-3(2H)-ones using an arenesulfonyl chloride.

Materials:

  • 6-Aminopyridazin-3(2H)-one

  • Arenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 6-aminopyridazin-3(2H)-one (1.0 eq) in dry pyridine (10-20 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the arenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with DCM.

  • Wash the organic layer (or the dissolved precipitate) sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

ParameterCondition/ReagentRationale
Sulfonylating Agent Arenesulfonyl ChlorideCommon and reactive reagents for sulfonamide formation.
Base PyridineActs as a solvent and acid scavenger.
Solvent Pyridine/DCMPyridine is the primary solvent; DCM is used during work-up.
Temperature 0°C to Room Temp.Controls the initial reactivity and allows the reaction to proceed to completion.
Work-up Aqueous WashesRemoves the pyridinium hydrochloride salt and other impurities.

Conclusion

The derivatization of the 6-amino group in 6-aminopyridazin-3(2H)-one is a critical step in the exploration of new chemical space for drug discovery. The protocols for acylation, alkylation, and sulfonylation provided herein offer robust starting points for the synthesis of a diverse library of pyridazinone derivatives. As with any chemical synthesis, the optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates. Careful monitoring of the reaction progress and thorough characterization of the final products are paramount to ensure the integrity of the synthesized compounds for subsequent biological evaluation.

References

  • Rathish, I. G., Javed, K., Ahmad, S., Bano, S., Alam, M. S., Akhter, M., Pillai, K. K., Ovais, S., & Samim, M. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 49, 304–309. [Link]

  • Allam, A. A., El-Sayed, M. A. A., Ghorab, M. M., & El-Gazzar, M. G. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7433. [Link]

  • Libretexts. (2021, November 15). 22.7: Alkylation of Amines. Chemistry LibreTexts. [Link]

  • Libretexts. (2021, November 15). 21.6: Acylation of Amines. Chemistry LibreTexts. [Link]

  • El-Gendy, M. A. A., Said, M. M., Ghareb, N., & El-Gazzar, M. G. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(12), 5221-5255. [Link]

  • Hassan, A. S., El-Sayed, M. A. A., El-Gazzar, M. G., & Ghorab, M. M. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(19), 6296. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Ibrahim, T. H., Loksha, Y. M., Elshihawy, H. A., Khodeer, D. M., & Said, M. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093. [Link]

  • Abdel-Mottaleb, M. S. A., & Zaki, M. E. A. (2011). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. [Link]

  • El-Gazzar, M. G., & Ghorab, M. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(12), 5221–5255. [Link]

  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules (Basel, Switzerland), 27(21), 7433. [Link]

  • LibreTexts. (2021, November 15). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • LibreTexts. (2021, November 15). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021, November 15). Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link]

Sources

Application Note: Click Chemistry Strategies for Azido-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic architecture and biological application of azido-pyridazinone derivatives using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known for its cardiotonic, anti-inflammatory, and anticancer properties. By incorporating an azide functionality, researchers can utilize "Click Chemistry" to rapidly generate libraries of 1,2,3-triazole-linked hybrids.[2] This document provides validated protocols for the synthesis of azido-precursors, the execution of the CuAAC reaction, and the subsequent evaluation of these conjugates in drug discovery workflows.

Introduction: The Convergence of Scaffold and Linker

In modern drug discovery, the pyridazin-3(2H)-one core acts as a versatile pharmacophore, capable of hydrogen bonding and


-stacking interactions within enzyme active sites (e.g., COX-2, PDE3, EGFR). The introduction of a 1,2,3-triazole ring via Click Chemistry serves two distinct purposes:
  • Bioisosterism: The triazole mimics amide bonds or aromatic rings, improving metabolic stability while maintaining geometry.

  • Fragment Linking: It acts as a robust linker to conjugate the pyridazinone core with other bioactive moieties (e.g., coumarins, indoles) to create dual-action hybrids.

Mechanistic Advantage

The CuAAC reaction is regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. This predictability is crucial for Structure-Activity Relationship (SAR) studies, where the spatial orientation of substituents dictates receptor binding affinity.

Synthetic Workflow & Pathway

The synthesis generally proceeds via Nucleophilic Aromatic Substitution (


) of a chloropyridazinone precursor, followed by the CuAAC reaction.
Diagram 1: Synthetic Route and Mechanism

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor 4,5-Dichloro- pyridazin-3(2H)-one Intermed Chloropyridazinone Derivative Precursor->Intermed N-Alkylation (K2CO3, Acetone) Azide Azido-Pyridazinone (The 'Warhead') Intermed->Azide NaN3, DMF 60-80°C (SnAr) Cu_Cycle Cu(I) Catalytic Cycle Azide->Cu_Cycle Reactant A Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Cycle Reactant B Product 1,2,3-Triazole Pyridazinone Hybrid Cu_Cycle->Product Regioselective Cycloaddition

Caption: Step-wise synthesis from dichloro-precursor to final triazole hybrid via CuAAC.

Detailed Experimental Protocols

Protocol A: Synthesis of Azido-Pyridazinone Precursors

Context: The conversion of chloropyridazinones to azides is an


 reaction. While aliphatic azides are prone to explosion, heteroaromatic azides like pyridazinones are generally more stable due to resonance, but strict safety adherence is required.

Reagents:

  • 4-Chloro-5-substituted-pyridazin-3(2H)-one derivative (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 - 2.0 eq)
    
  • Ammonium Chloride (

    
    ) (1.0 eq) - Optional, buffers pH
    
  • Solvent: DMF or DMSO (Anhydrous)

Procedure:

  • Dissolution: Dissolve the chloropyridazinone derivative (e.g., 1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Addition: Add

    
     (1.5 mmol) and 
    
    
    
    (1 mmol) carefully.
  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Note: The starting material (chloride) is usually less polar than the product (azide).

  • Quenching: Pour the reaction mixture into ice-cold water (30 mL). A precipitate should form immediately.

  • Isolation: Filter the solid, wash copiously with cold water to remove excess

    
    , and dry under vacuum.
    
    • Safety Check: Do not use metal spatulas.[3][4][5][6] Do not concentrate the reaction mixture to dryness if the product is not precipitating; perform an extraction with Ethyl Acetate instead.

Protocol B: The CuAAC "Click" Reaction

Context: This protocol uses the


 system, which generates 

in situ.[7][8] This is superior to using

salts directly, as it prevents oxidation-induced byproducts.

Reagents:

  • Azido-pyridazinone (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -Butanol / Water (1:1) or DMF / Water (if solubility is an issue).
    

Procedure:

  • Setup: In a 20 mL vial, suspend the Azido-pyridazinone (0.5 mmol) and the Terminal Alkyne (0.55 mmol) in 4 mL of

    
    -BuOH/Water (1:1).
    
  • Catalyst Prep: Prepare fresh stock solutions of

    
     (1M in water) and Sodium Ascorbate (1M in water).
    
  • Initiation: Add

    
     of 
    
    
    
    solution, followed immediately by
    
    
    of Sodium Ascorbate solution. The mixture often turns bright yellow or orange (characteristic of Cu(I)-acetylide formation).
  • Incubation: Stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Optimization: If the reaction is sluggish, heat to 40°C or add a ligand like TBTA (1 mol%) to protect the Cu(I) species.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Functional Applications & Data Analysis

Therapeutic Targets

The resulting 1,2,3-triazole-pyridazinone hybrids are typically screened against three primary classes of biological targets. The triazole ring aligns the pyridazinone carbonyl with active site residues (e.g., Ser-530 in COX-2).

Table 1: Representative Biological Activity Profiles

Target ClassSpecific TargetMechanism of ActionTypical IC50 RangeKey References
Anti-Inflammatory COX-2Selective inhibition via SO2Me pharmacophore alignment.0.5 – 5.0

[1, 2]
Anticancer EGFR / VEGFR-2Kinase domain binding; induction of apoptosis.0.1 – 2.5

[3, 4]
Antimicrobial DNA GyraseInhibition of bacterial replication (S. aureus).2 – 16

(MIC)
[5]
Diagram 2: Pharmacophore Mapping (SAR Logic)

SAR_Logic Core Pyridazinone Core (H-Bond Acceptor) Linker 1,2,3-Triazole (Bioisostere/Linker) Core->Linker C-4/C-5 Position R1 R1: N-Substitution (Solubility/Bioavailability) Core->R1 N-2 Position R2 R2: Aryl/Heteroaryl (Specificity/Potency) Linker->R2 C-4 (Triazole) COX2 COX-2 Selectivity (Requires bulky R2) R2->COX2 EGFR EGFR Inhibition (Requires planar R2) R2->EGFR

Caption: SAR decision tree for optimizing R-groups attached to the triazole linker.

Safety & Handling: The "Rule of Six"

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[4][5][9]

The Rule of Six

The stability of an organic azide is governed by the ratio of carbon atoms to energetic nitrogen atoms.[3][4][5][9]



Or simplified: There must be at least 6 carbons  for every azide group in the molecule.[3][5][9]
  • Application: Most pyridazinone derivatives satisfy this rule (e.g., a phenyl-pyridazinone core has >10 carbons). However, never distill organic azides.[3][4]

Critical Safety Steps
  • No Halogenated Solvents: Do not use Dichloromethane (DCM) or Chloroform with Sodium Azide.[4] This forms di- and tri-azidomethane, which are extremely explosive.[4][5]

  • Waste Disposal: Quench unreacted azide waste with excess iodine or nitrous acid before disposal. Do not pour azide solutions down metal drains (forms explosive metal azides).[5]

  • Heat Limit: Do not heat reaction mixtures above 80°C unless the stability of the specific azide has been verified by DSC (Differential Scanning Calorimetry).

References

  • Abdel-Aziz, M., et al. (2016). Design, synthesis and anti-inflammatory activity of novel 1,2,3-triazole-pyridazinone hybrids. Bioorganic & Medicinal Chemistry.

  • Chawla, G., et al. (2012). Synthesis and anti-inflammatory activity of some 3-amino-benzo[d]isoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bhat, B.A., et al. (2020). Pyridazinone-1,2,3-triazole hybrids as potential anticancer agents: Synthesis, DNA cleavage and molecular docking studies. Results in Chemistry.

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of new 1,2,3-triazole-fused pyridazinone derivatives as potent anticancer agents.[1][10] Letters in Drug Design & Discovery.

  • Kaur, R., et al. (2014). Synthesis and antimicrobial evaluation of new 1,2,3-triazole containing pyridazinone derivatives. Medicinal Chemistry Research.

  • Kolb, H.C., Finn, M.G., Sharpless, K.B. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • University of California, Santa Cruz. (2021). Safety Alert: Hazards of Organic Azides.

Sources

The Role of 6-Aminopyridazin-3(2H)-one in the Development of Novel Anti-Inflammatory Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Inflammation Research

The pyridazinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] This six-membered ring containing two adjacent nitrogen atoms serves as a versatile template for the design of potent and selective therapeutic agents.[2] Of particular interest is the application of pyridazinone derivatives in the development of novel anti-inflammatory drugs.[1] These compounds have demonstrated efficacy in modulating key inflammatory pathways, offering the potential for new treatments for a range of inflammatory conditions with potentially improved side effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

This technical guide focuses on the utility of a key starting material, 6-Aminopyridazin-3(2H)-one , in the synthesis of anti-inflammatory agents. We will explore the chemical properties of this precursor, delve into synthetic strategies to generate bioactive molecules, and provide detailed protocols for evaluating their anti-inflammatory efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

Physicochemical Properties of 6-Aminopyridazin-3(2H)-one

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance Off-white to light yellow crystalline powderCommercially available
Solubility Soluble in hot water, sparingly soluble in cold water and ethanolGeneral chemical knowledge

Synthetic Pathways from 6-Aminopyridazin-3(2H)-one to Anti-Inflammatory Agents

6-Aminopyridazin-3(2H)-one serves as a versatile building block for the synthesis of a diverse range of pyridazinone derivatives with anti-inflammatory properties. The primary amino group at the 6-position is a key functional handle for introducing various substituents, which can significantly influence the biological activity of the final compounds.

A common synthetic strategy involves the conversion of the amino group into other functionalities, such as a chloro group, which can then be further modified. This two-step approach, for instance, allows for the introduction of aryl or heteroaryl moieties via cross-coupling reactions, a widely used method for constructing C-C bonds in medicinal chemistry.

Below is a representative synthetic workflow illustrating the transformation of 6-Aminopyridazin-3(2H)-one into a 6-aryl-pyridazin-3(2H)-one derivative, a class of compounds known to exhibit anti-inflammatory activity.

G cluster_0 Synthesis of 6-Aryl-Pyridazin-3(2H)-one Derivatives A 6-Aminopyridazin-3(2H)-one B Diazotization (Sandmeyer-type Reaction) A->B NaNO₂, HCl C 6-Chloropyridazin-3(2H)-one B->C CuCl D Suzuki-Miyaura Cross-Coupling C->D E 6-Aryl-Pyridazin-3(2H)-one D->E Pd catalyst, base F Arylboronic Acid F->D

Caption: Synthetic workflow from 6-Aminopyridazin-3(2H)-one to 6-Aryl-pyridazin-3(2H)-one.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (A Representative Anti-inflammatory Pyridazinone)

While a direct one-step synthesis from 6-Aminopyridazin-3(2H)-one is not widely reported, a common and efficient route to 6-aryl pyridazinones involves the cyclization of β-aroylpropionic acids with hydrazine.[5] This protocol outlines the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a core structure for many anti-inflammatory derivatives.

Step 1: Synthesis of β-Benzoylpropionic Acid [6]

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

  • Addition of Catalyst: Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. Hydrogen chloride is evolved, and the mixture becomes hot.

  • Reflux: Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.

  • Work-up: Cool the flask in cold water and slowly add 300 mL of water through a dropping funnel. Remove the excess benzene by steam distillation.

  • Isolation and Purification: Transfer the hot mixture to a beaker. The β-benzoylpropionic acid will separate as an oil and solidify upon cooling. Collect the solid, wash with a cold mixture of 50 mL of concentrated hydrochloric acid and 150 mL of water, followed by 200 mL of cold water. For further purification, dissolve the crude acid in a boiling solution of 75 g of anhydrous sodium carbonate in 500 mL of water, filter, and acidify the filtrate with concentrated hydrochloric acid to precipitate the purified β-benzoylpropionic acid.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [5]

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized β-benzoylpropionic acid in a suitable solvent such as ethanol.

  • Hydrazinolysis: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats[4][7]

This is a widely used and reliable model for assessing acute inflammation.

  • Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle)

    • Reference drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 3: In Vitro Evaluation of Anti-Inflammatory Activity - LPS-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of key inflammatory mediators in a cellular model of inflammation.

Step 1: Cell Culture and Treatment

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

Step 2: Measurement of Nitric Oxide (NO) Production (Griess Assay) [7][8]

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Step 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA [9][10]

  • Sample Collection: Collect the cell culture supernatants as described above.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the standards and samples (culture supernatants) to the wells and incubate.

    • Add the detection antibody and incubate.

    • Add the enzyme-linked secondary antibody and incubate.

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Mechanism of Action: Targeting Key Inflammatory Pathways

Pyridazinone derivatives exert their anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory cascade. A key target for many of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Block Pyridazinone Derivatives Block->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Many pyridazinone derivatives have been shown to inhibit the activation of the IKK complex, thereby preventing the downstream activation of NF-κB and the subsequent production of inflammatory mediators.[11]

Conclusion and Future Directions

6-Aminopyridazin-3(2H)-one is a valuable and versatile starting material for the synthesis of a wide range of pyridazinone derivatives with potent anti-inflammatory activities. The synthetic flexibility of this precursor allows for the generation of diverse chemical libraries for structure-activity relationship studies, paving the way for the discovery of novel anti-inflammatory drug candidates. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the anti-inflammatory potential of new pyridazinone-based compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors of key inflammatory targets, with the ultimate goal of translating these findings into new and effective therapies for inflammatory diseases.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link].

  • SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYL PYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link].

  • Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. Available at: [Link].

  • β-BENZOYLPROPIONIC ACID. Organic Syntheses. Available at: [Link].

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Available at: [Link].

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. ResearchGate. Available at: [Link].

  • Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available at: [Link].

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. Available at: [Link].

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link].

  • Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. PubMed. Available at: [Link].

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available at: [Link].

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available at: [Link].

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link].

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Center for Biotechnology Information. Available at: [Link].

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link].

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... ResearchGate. Available at: [Link].

  • Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid …. ResearchGate. Available at: [Link].

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].

  • Product Class 18: Pyridopyridazines. Thieme. Available at: [Link].

Sources

Application Note & Protocols: Synthesis of Radiolabeled 6-Aminopyridazin-3(2H)-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, radiolabeling, purification, and quality control of 6-aminopyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in drug discovery and development. The protocols provided herein are designed for researchers, scientists, and professionals in the field of molecular imaging, offering a robust framework for the production of high-purity radiolabeled compounds suitable for Positron Emission Tomography (PET) imaging studies. This document emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Pyridazinone Scaffold in Molecular Imaging

The 6-aminopyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications. The ability to radiolabel this scaffold opens up new avenues for in-vivo research, allowing for the non-invasive study of drug pharmacokinetics, target engagement, and disease pathology through techniques like Positron Emission Tomography (PET).[1][2] PET imaging, a highly sensitive nuclear medicine technique, utilizes molecules labeled with positron-emitting radioisotopes to visualize and quantify physiological processes at the molecular level.[1]

The choice of radionuclide is critical and depends on the biological question at hand. For many applications, Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are the most commonly used isotopes for PET.[3][4] Carbon-11 allows for the direct labeling of molecules without altering their chemical structure, a significant advantage for maintaining biological activity.[3][5] Fluorine-18, with its longer half-life, is more suitable for studies of longer biological processes and allows for more complex radiosynthetic procedures and centralized production.[4][6][7]

This guide will focus on a plausible and robust strategy for the synthesis and radiolabeling of 6-aminopyridazin-3(2H)-one with both Carbon-11 and Fluorine-18, providing detailed protocols for each step, from precursor synthesis to final quality control.

Precursor Synthesis: A Strategic Approach

The successful radiosynthesis of a target molecule is critically dependent on the design and availability of a suitable precursor. The precursor must be stable under storage conditions and readily reactive with the radiolabeling agent under conditions that are compatible with the short half-life of the radioisotope.

Synthesis of a Boc-Protected Precursor for [¹¹C]Methylation

For Carbon-11 labeling via methylation, a common strategy is the N-alkylation of a suitable precursor. In the case of 6-aminopyridazin-3(2H)-one, the exocyclic amino group is a potential site for non-specific methylation. Therefore, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.

The proposed synthetic route to the Boc-protected precursor, tert-butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate, is outlined below. The general synthesis of pyridazinone derivatives often involves the cyclization of a dicarbonyl compound with hydrazine.[8][9][10]

Precursor_Synthesis_C11 cluster_0 Synthesis of Boc-Protected Precursor for [¹¹C]Methylation Maleic_Anhydride Maleic Anhydride Pyridazinone 6-Aminopyridazin-3(2H)-one Maleic_Anhydride->Pyridazinone 1. Hydrazine Hydrate 2. H₂NOH·HCl Hydrazine Hydrazine Hydrate Precursor_C11 tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate (Precursor 1) Pyridazinone->Precursor_C11 Boc₂O, Et₃N, THF Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Precursor_Synthesis_F18 cluster_1 Synthesis of Nitro-Precursor for [¹⁸F]Fluorination Pyridazinone 6-Aminopyridazin-3(2H)-one Precursor_F18 6-Amino-4-nitro-pyridazin-3(2H)-one (Precursor 2) Pyridazinone->Precursor_F18 Nitration Nitrating_Agent HNO₃/H₂SO₄ Radiosynthesis_C11 cluster_2 [¹¹C]Methylation Workflow Cyclotron [¹¹C]CO₂ from Cyclotron Methyl_Iodide [¹¹C]CH₃I Synthesis Cyclotron->Methyl_Iodide Reaction ¹¹C-Methylation (NaH, 80°C) Methyl_Iodide->Reaction Precursor_1 Precursor 1 in DMF Precursor_1->Reaction Deprotection Acidic Hydrolysis (HCl) Reaction->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product_C11 [¹¹C]6-Amino-2-methyl-pyridazin-3(2H)-one Purification->Final_Product_C11 Radiosynthesis_F18 cluster_3 [¹⁸F]Fluorination Workflow Fluoride [¹⁸F]Fluoride Activation Azeotropic Drying (K₂CO₃, Kryptofix K₂₂₂) Fluoride->Activation Reaction_F18 ¹⁸F-Fluorination (120-140°C) Activation->Reaction_F18 Precursor_2 Precursor 2 in DMSO Precursor_2->Reaction_F18 Purification_F18 HPLC Purification Reaction_F18->Purification_F18 Final_Product_F18 6-Amino-4-[¹⁸F]fluoro-pyridazin-3(2H)-one Purification_F18->Final_Product_F18

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Aminopyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The pyridazinone scaffold is a key pharmacophore in numerous bioactive agents, and optimizing its synthesis is crucial for efficient drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to enhance your experimental success and improve yields.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Aminopyridazin-3(2H)-one, providing potential causes and actionable solutions. The primary synthetic route discussed is the condensation of a suitable precursor with a hydrazine source, a common and effective method for constructing the pyridazinone ring.[1][2]

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize 6-Aminopyridazin-3(2H)-one via the cyclization of a precursor with hydrazine, but I am observing very low to no yield of the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation in the synthesis of 6-Aminopyridazin-3(2H)-one can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of intermediates.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Hydrazine Source: Hydrazine hydrate is a common reagent, but it can degrade over time. Ensure you are using a fresh bottle or have recently titrated its concentration. Anhydrous hydrazine, while more reactive, is also more hazardous and requires careful handling.

    • Precursor Purity: The purity of your starting ketoacid or related precursor is critical. Impurities can interfere with the reaction, leading to side products or inhibition of the desired cyclization. It is advisable to purify the precursor by recrystallization or chromatography before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The condensation reaction to form the pyridazinone ring often requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. A systematic study of the reaction temperature is recommended, starting from reflux in a suitable solvent like ethanol or acetic acid.

    • pH of the Reaction Medium: The pH can significantly influence the rate of hydrazone formation and subsequent cyclization. An acidic catalyst, such as a few drops of glacial acetic acid, can facilitate the initial condensation step. However, strongly acidic conditions might lead to unwanted side reactions. Experimenting with the amount of acid catalyst can help optimize the yield.

  • Inefficient Cyclization:

    • The intermediate hydrazone may be stable under the reaction conditions and fail to cyclize efficiently. Extending the reaction time or increasing the temperature might be necessary to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Issue 2: Presence of Multiple Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the crude NMR indicates the presence of several impurities alongside my desired 6-Aminopyridazin-3(2H)-one. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Formation of Diazines and other Heterocycles: Depending on the starting materials and reaction conditions, alternative cyclization pathways may compete with the desired pyridazinone formation. Careful control of stoichiometry and temperature is essential.

  • Polymerization: Hydrazine can potentially react with dicarbonyl compounds or other reactive species to form polymeric materials, especially at high temperatures. Using a slight excess of the precursor relative to hydrazine can sometimes minimize this.

  • Incomplete Reaction: As mentioned earlier, the presence of unreacted starting materials or stable intermediates will contribute to the complexity of the product mixture.

Troubleshooting Table:

Observed Issue Potential Cause Recommended Solution
Starting material remains after prolonged reaction timeInsufficient temperature or catalystIncrease reaction temperature in increments of 10°C; add a catalytic amount of acetic acid.
Formation of a dark, insoluble tar-like substancePolymerization or decompositionLower the reaction temperature; ensure an inert atmosphere if starting materials are air-sensitive.
Presence of an intermediate by LC-MS that does not convert to productStable hydrazone intermediateIncrease reaction time and/or temperature; consider a different solvent with a higher boiling point.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 6-Aminopyridazin-3(2H)-one.

Q1: What is the most common and reliable synthetic route to 6-Aminopyridazin-3(2H)-one?

The most prevalent and generally reliable method for the synthesis of the pyridazin-3(2H)-one core involves the condensation of a γ-ketoacid or a related precursor with hydrazine or a substituted hydrazine.[1] For 6-Aminopyridazin-3(2H)-one specifically, a common starting material would be a precursor that already contains the amino group or a group that can be readily converted to an amino group, such as a nitro or cyano group. For instance, the synthesis can proceed from 3-amino-6-chloropyridazine, where the chloro group is subsequently displaced.[4] Another approach involves the reduction of a corresponding nitro-substituted pyridazinone.[5]

Q2: How can I effectively purify the final product?

Purification of 6-Aminopyridazin-3(2H)-one can often be achieved through recrystallization. The choice of solvent is critical and will depend on the solubility profile of the product and its impurities. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, methanol, water, or mixtures thereof. If recrystallization is insufficient, column chromatography on silica gel may be necessary. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, is typically required to elute the product.

Q3: Are there any specific safety precautions I should take when working with hydrazine?

Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is also highly flammable and reactive, requiring storage under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for hydrazine before use.

Q4: Can microwave-assisted synthesis be used to improve the yield and reduce reaction times?

Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating many organic reactions, including the synthesis of heterocyclic compounds.[4] The use of microwave irradiation can often lead to significantly shorter reaction times, improved yields, and cleaner reaction profiles by promoting rapid and uniform heating. If you are experiencing long reaction times or low yields with conventional heating, exploring microwave-assisted synthesis is a worthwhile endeavor.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of a 6-Substituted Pyridazin-3(2H)-one

This protocol provides a general framework for the synthesis of a 6-substituted pyridazin-3(2H)-one from a γ-ketoacid and hydrazine hydrate. This can be adapted for the synthesis of 6-Aminopyridazin-3(2H)-one by using an appropriate amino-substituted γ-ketoacid precursor.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-ketoacid precursor (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the general workflow for troubleshooting low yields in the synthesis of 6-Aminopyridazin-3(2H)-one.

Caption: A flowchart for troubleshooting low yields.

Chemical Transformation Diagram

The following diagram illustrates the general chemical transformation for the synthesis of a 6-substituted pyridazin-3(2H)-one from a γ-ketoacid.

Synthesis_Pathway Ketoacid γ-Ketoacid Precursor Intermediate Hydrazone Intermediate Ketoacid->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 6-Substituted Pyridazin-3(2H)-one Intermediate->Product Cyclization (-H2O)

Caption: General synthesis of a pyridazin-3(2H)-one.

Section 4: References

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at: [Link]

  • The 6-chloropyridazin-3(2H)-thione for the synthesis of pyridazines to tested for their antimicrobial activities. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. Available at: [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-932-52-5 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 6-Aminopyridazin-3(2H)-one (CAS: 932-52-5) presents unique challenges due to its amphoteric nature and high polarity. Unlike its chlorinated precursors (e.g., 3-amino-6-chloropyridazine), this molecule exhibits significant water solubility at high temperatures and low solubility in non-polar organic solvents.[1]

This guide details a self-validating recrystallization protocol using a Water/Ethanol system. This method leverages the steep temperature-solubility gradient of the target molecule in water while utilizing ethanol as a polarity modifier to reject organic impurities.

Module 1: The Golden Path Protocol

Standard Operating Procedure (SOP) for >98% Purity

Prerequisites
  • Crude Material: 6-Aminopyridazin-3(2H)-one (typically brown/yellow solid).

  • Primary Solvent: Deionized Water (Type II or better).

  • Anti-Solvent: Ethanol (Absolute or 95%).

  • Decolorizing Agent: Activated Carbon (Norit SX Ultra or equivalent).

  • Equipment: Hot plate, reflux condenser, vacuum filtration setup (Buchner), pre-warmed glass funnel.

Step-by-Step Methodology

1. Saturation Point Determination (The "Pilot" Test)

  • Action: Take 100 mg of crude solid in a test tube. Add 0.5 mL water. Heat to boiling (100°C).

  • Observation:

    • Dissolves? Good. Proceed to scale-up.

    • Undissolved? Add water in 0.1 mL increments until clear. Calculate the ratio (approx. 5-10 mL/g is typical).

    • Scientific Logic:[2][3] This molecule forms strong intermolecular hydrogen bonds (dimerization). Boiling water disrupts these bonds, allowing dissolution.

2. Dissolution & Decolorization

  • Suspend the crude solid in the calculated volume of water (from Step 1).

  • Heat to 95-100°C with stirring. Ensure complete dissolution.

  • Critical Step: If the solution is dark (oxidation byproducts), add Activated Carbon (5 wt%) . Stir at near-reflux for 15 minutes.

  • Warning: Do not boil excessively; prolonged heating can induce thermal degradation or hydrolysis of residual impurities into new contaminants.

3. Hot Filtration (The "Trash Removal")

  • Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel.

  • Why Pre-warmed? The compound crystallizes rapidly upon cooling. A cold funnel will cause premature precipitation, clogging the filter and lowering yield.

4. Controlled Crystallization

  • Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

  • Optional Anti-Solvent: If yield is low (<50%), add Ethanol dropwise to the turbid point, then cool to 4°C.

  • Note: Rapid cooling ("Crash Cooling") traps impurities inside the crystal lattice (occlusion). Slow cooling yields purer, defined needles/prisms.

5. Isolation & Drying

  • Filter crystals under vacuum.[4]

  • Wash cake with Ice-Cold Ethanol (removes surface mother liquor without redissolving the product).

  • Dry at 60°C under vacuum to constant weight.

Module 2: Process Visualization

Figure 1: Recrystallization Logic Flow

This diagram illustrates the decision gates required to maximize yield and purity.[5]

RecrystallizationFlow Start Crude 6-Aminopyridazin-3(2H)-one Dissolve Dissolve in Boiling Water (95-100°C) Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor AddCarbon Add Activated Carbon (5 wt%) CheckColor->AddCarbon Yes HotFilter Hot Filtration (Pre-warmed Funnel) CheckColor->HotFilter No AddCarbon->HotFilter Cooling Slow Cooling to 25°C HotFilter->Cooling YieldCheck Crystallization Visible? Cooling->YieldCheck AddEthanol Add Ethanol (Anti-solvent) Cool to 4°C YieldCheck->AddEthanol Low/No Precipitate FilterWash Vacuum Filter & Wash (Cold Ethanol) YieldCheck->FilterWash Heavy Precipitate AddEthanol->FilterWash Dry Dry (60°C, Vacuum) FilterWash->Dry

Caption: Decision logic for the purification of 6-Aminopyridazin-3(2H)-one, highlighting interventions for color removal and yield optimization.

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective ActionMechanism
No Precipitation Solution is too dilute or compound is "supersaturated."1. Concentrate solution by 30%.2. Add Ethanol (anti-solvent).3. Scratch glass to induce nucleation.Reducing solvent volume increases concentration beyond saturation limit (

).
"Oiling Out" (Liquid separates instead of solid)Solvent mixture polarity is too close to impurity polarity; Temp too high.Re-heat to dissolve, add slightly more water (solvent), and cool slower.Oiling occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.
Colored Crystals Oxidation byproducts (azo/hydrazo species) trapped.Repeat recrystallization with 10% Activated Carbon. Ensure pH is neutral (6-7).Carbon adsorbs large, planar aromatic impurities (chromophores) via

-

stacking.
Low Yield (<40%) Product is too soluble in water at RT.1. Cool to 0-4°C.2. Recyle mother liquor (concentrate and re-crop).Solubility decreases exponentially with temperature (Van 't Hoff equation).
Insoluble Matter Inorganic salts (NaCl, KCl) from synthesis.These should remain on the filter during the Hot Filtration step.Ionic salts often have different solubility profiles than organic heterocycles in ethanol/water mixtures.

Module 4: Advanced FAQ (Tier 3 Support)

Q1: Why does the pH of the solvent matter for this specific molecule?

A: 6-Aminopyridazin-3(2H)-one is an amphoteric heterocycle.

  • Basic Domain: The amine group (-NH2) can be protonated (

    
    ).
    
  • Acidic Domain: The amide/lactam proton is weakly acidic (

    
    ).
    
  • Impact: If your water is too acidic (pH < 3) or too basic (pH > 10), the molecule becomes ionic (cationic or anionic, respectively), drastically increasing water solubility and preventing crystallization.

  • Fix: Ensure the recrystallization solvent is near pH 6-7 (the isoelectric region) for maximum precipitation.

Q2: I see two spots on my TLC after purification. Is it impure?

A: Not necessarily. This molecule exhibits Lactam-Lactim Tautomerism .

  • Form A (Lactam): 6-aminopyridazin-3(2H)-one (Predominant in solid state and water).

  • Form B (Lactim): 6-amino-3-hydroxypyridazine.

  • Diagnosis: Run the TLC in a solvent system with a drop of acetic acid or triethylamine. If the spots merge or streak, it is tautomerism. If they remain distinct distinct RF values, it is an impurity (likely 3-amino-6-chloropyridazine).

Figure 2: Tautomeric Equilibrium

Understanding this equilibrium is crucial for interpreting analytical data (NMR/TLC).

Tautomerism Lactam Lactam Form (Solid State/Water) Polar, High MP Lactim Lactim Form (Non-polar Solvents) -OH functionality Lactam->Lactim  pH > 7 or Non-polar solvent  

Caption: The dynamic equilibrium between the Lactam (keto) and Lactim (enol) forms affects solubility and chromatography.

Q3: How do I validate purity without a reference standard?

A: Use the "Self-Validating" Solubility Test :

  • Acid Test: Dissolve 10mg in 1mL 1M HCl. Solution should be clear (Amine protonation).

  • Base Test: Dissolve 10mg in 1mL 1M NaOH. Solution should be clear (Amide deprotonation).

  • Result: If the sample remains turbid in both, you have non-ionizable impurities (e.g., unreacted neutral precursors or inorganic silica).

References

  • Solubility of Aminopyridazines

    • Source: BenchChem Technical Guide. "Solubility Profile of 6-Chloropyridin-3-amine.
    • Relevance: Establishes the baseline solubility trends for amino-halogenated heterocycles in w
    • URL:

  • Recrystallization Methodology

    • Source: University of Alberta, Department of Chemistry. "Recrystallization - Single and Mixed Solvent Systems."
    • Relevance: foundational protocol for hot filtration and anti-solvent addition used in Module 1.
    • URL:

  • Synthesis & Impurity Profiling

    • Source: Google Patents CN104844523A. "Synthesis method of 3-amino-6-chloropyridazine."
    • Relevance: Identifies the precursor (3,6-dichloropyridazine) and likely side-products (hydrolysis intermediates)
    • URL:

  • Tautomerism in Pyridazinones

    • Source: National Institutes of Health (NIH) / PubChem. "6-Aminopyridazin-3(2H)-one Compound Summary."
    • Relevance: Confirms the chemical structure and tautomeric properties essential for the FAQ section.
    • URL:

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridazinone Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields during the cyclization to form the pyridazinone ring. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to help you navigate the complexities of this important heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in pyridazinone synthesis?

Low yields in pyridazinone formation often stem from a few key areas: incomplete reaction, formation of side products, or degradation of the desired product. Specifically, this can be attributed to suboptimal reaction conditions (temperature, time, solvent), incorrect stoichiometry of reactants, catalyst inefficiency, or the inherent reactivity of the substrates leading to undesired pathways.

Q2: How do I know if my starting materials are the problem?

The purity of your starting materials, typically a 1,4-dicarbonyl compound (or its equivalent) and a hydrazine derivative, is paramount. Impurities can interfere with the reaction, leading to side products or inhibiting the desired cyclization. Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS, melting point) before proceeding. For instance, the autoxidation of hydrazine solutions, especially under neutral or alkaline conditions, can be a source of impurities.[1]

Q3: Can the choice of hydrazine derivative significantly impact the yield?

Absolutely. The nature of the substituent on the hydrazine (e.g., alkyl, aryl, substituted aryl) can influence its nucleophilicity and steric hindrance, thereby affecting the rate and efficiency of both the initial condensation and the subsequent cyclization.[2] Highly substituted or electron-deficient hydrazines may require more forcing conditions or catalytic activation to achieve good yields.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving the root causes of low yields in your pyridazinone synthesis.

Issue 1: Incomplete Reaction or Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials in your reaction mixture, consider the following optimization strategies.

  • Temperature Screening: The reaction temperature is a critical parameter.[3][4]

    • Initial Step: Start with the temperature reported in a similar literature procedure.

    • Troubleshooting: If conversion is low, incrementally increase the temperature (e.g., in 10-20 °C intervals). Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and byproduct formation. Conversely, if side product formation is significant, lowering the temperature may be beneficial.[3]

  • Reaction Time Analysis:

    • Methodology: Set up parallel reactions and quench them at different time points (e.g., 1h, 3h, 6h, 12h, 24h).

    • Analysis: Analyze the crude reaction mixture by a quantitative method (e.g., qNMR or LC with an internal standard) to determine the time at which the maximum yield of the desired product is achieved. Prolonged reaction times can sometimes lead to product degradation.

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction outcome.[4]

    • Common Solvents: Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer steps. Aprotic polar solvents such as DMF, DMAc, or NMP can also be effective, particularly at higher temperatures.[3]

    • Screening: If yield is poor, screen a range of solvents with varying properties.

Solvent Dielectric Constant (20°C) Boiling Point (°C) Typical Application Notes
Ethanol24.5578.37Good for many simple hydrazone formations and cyclizations.
Acetic Acid6.15118Can act as both a solvent and an acid catalyst.[1]
Toluene2.38111Allows for azeotropic removal of water, driving the equilibrium.
Dioxane2.21101A good high-boiling ethereal solvent.[4]
NMP32.2202High-boiling polar aprotic solvent, useful for difficult cyclizations.[3]
  • Catalyst Evaluation:

    • Acid Catalysis: Many pyridazinone syntheses benefit from acid catalysis to promote the initial hydrazone formation. Common choices include acetic acid, p-toluenesulfonic acid (p-TsOH), or mineral acids in catalytic amounts.

    • Base Catalysis: In some cases, particularly with certain substrates, base catalysis may be required for the cyclization step.[3] Bases like potassium carbonate or triethylamine can be screened.

Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying these byproducts is key to mitigating their formation.

  • Formation of Acyclic Hydrazones: The initial condensation product, a hydrazone, may fail to cyclize.

    • Cause: Insufficiently forcing conditions (low temperature, short reaction time) or steric hindrance preventing the intramolecular ring closure.

    • Solution: Increase the reaction temperature, prolong the reaction time, or switch to a higher-boiling solvent.[3] The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can also drive the reaction towards the cyclized product.

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes react with each other in intermolecular pathways.

    • Cause: High concentrations of reactants can favor intermolecular reactions over the desired intramolecular cyclization.

    • Solution: Diluting the reaction mixture can significantly improve the yield of the cyclized product by favoring the intramolecular pathway.[3] A breakthrough in one study was achieved by diluting the reaction to a 0.01 M concentration.[3]

  • Oxidation/Decomposition: Hydrazine derivatives can be susceptible to oxidation.[1]

    • Cause: Presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal ions.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

G cluster_conditions Modification Strategies start Low Yield with Side Products Observed isolate Isolate and Characterize Side Product(s) (LC-MS, NMR) start->isolate identify Identify Structure of Side Product isolate->identify pathway Postulate Side Reaction Pathway identify->pathway mitigate Modify Reaction Conditions to Disfavor Side Reaction pathway->mitigate end Improved Yield Achieved mitigate->end temp Adjust Temperature mitigate->temp conc Change Concentration mitigate->conc cat Screen Catalysts mitigate->cat solv Change Solvent mitigate->solv

Caption: Troubleshooting workflow for side product formation.

Issue 3: Difficulty with Specific Substrates

Certain starting materials present unique challenges that require tailored solutions.

  • Problem: Large substituents on the 1,4-dicarbonyl compound or the hydrazine can sterically impede the cyclization.

  • Proposed Solution:

    • Higher Temperatures: Utilize high-boiling solvents like NMP or diphenylether to overcome the activation energy barrier.[3]

    • Alternative Catalysts: Stronger Lewis acids (e.g., TiCl₄, ZnCl₂) might be more effective at activating the carbonyl group for nucleophilic attack.

    • Microwave Synthesis: Microwave-assisted synthesis can often accelerate reactions and improve yields for sterically demanding transformations by providing rapid and uniform heating.

  • Problem: Hydrazines bearing electron-withdrawing groups are less nucleophilic, leading to slow or incomplete reaction.

  • Proposed Solution:

    • Phosphine-Mediated Reactions: For certain substrates, phosphines like tributylphosphine can facilitate the cyclization, representing an improvement over more toxic reagents like HMPT.[5]

    • Pre-formation of Hydrazone: Isolate the intermediate hydrazone first under optimized conditions, and then subject it to cyclization under a different set of conditions (e.g., stronger acid or higher temperature).

This protocol is adapted from a method developed to improve upon the Diaza-Wittig reaction for pyridazine synthesis.[5]

  • Step 1: Preparation of the Hydrazone (if not pre-formed): In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the hydrazine derivative (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

  • Step 2: Cyclization: To the solution (or isolated hydrazone), add a suitable solvent such as diisopropyl ether.

  • Add tributylphosphine (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 30 minutes to 1 hour. The pyridazinone product may precipitate from the solution.

  • Work-up: Filter the precipitate and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Mechanistic Considerations

A clear understanding of the reaction mechanism is crucial for effective troubleshooting. The formation of a pyridazinone from a γ-ketoacid and hydrazine typically proceeds through the following steps:

G A γ-Ketoacid + Hydrazine B Initial Condensation (Hydrazone Formation) A->B - H₂O C Intramolecular Cyclization (Lactamization) B->C D Dehydration C->D - H₂O E Pyridazinone Product D->E

Caption: General mechanism for pyridazinone formation.

Each step in this pathway has its own set of requirements. The initial condensation is often reversible and favored by the removal of water. The subsequent intramolecular cyclization is an equilibrium process that can be influenced by steric and electronic factors. Finally, the dehydration step to form the aromatic ring is typically irreversible and provides the thermodynamic driving force for the overall reaction.

By systematically addressing potential issues at each stage of this process, researchers can effectively troubleshoot and optimize the synthesis of pyridazinone derivatives, leading to improved yields and purer products.

References

  • Vertex AI Search - Information on pyridazine synthesis and reactions.
  • MDPI - Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • ResearchGate - Optimization of the Reaction Conditions for the Reductive Cyclization. [Link]

  • PMC - Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Google Scholar - Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • ResearchGate - Optimization of the cyclization reaction conditions a. [Link]

  • ResearchGate - Optimization of the cyclization reaction conditions. [Link]

  • Scholars Research Library - Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Lirias - Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

Sources

Technical Support Center: High-Purity Isolation of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57041-95-9 | Molecular Formula: C₄H₅N₃O | MW: 111.10 Da[1][2]

Introduction: The Purification Challenge

The synthesis of 6-Aminopyridazin-3(2H)-one (often via hydrolysis of 3-amino-6-chloropyridazine) presents a unique set of purification challenges due to the molecule's amphoteric nature and high polarity.[2] Unlike standard lipophilic drug intermediates, this compound exhibits significant water solubility, making "wash" steps difficult.[2]

This technical guide addresses the three most critical failure modes reported by process chemists:

  • Persistence of the Chloro-Impurity (Incomplete conversion).

  • Product Loss to Aqueous Waste (Incorrect pH isolation).[2]

  • colored Oligomeric Contamination (Thermal degradation).[2]

Module 1: The Chemistry of Impurity Formation

User Observation: "HPLC shows 5-10% of a less polar impurity eluting before the main peak, and the solid product is beige/brown instead of white."

Root Cause Analysis

The primary impurity is usually the unreacted starting material, 3-amino-6-chloropyridazine .[2]

  • Mechanism: The hydrolysis of the C-Cl bond to C-OH (tautomerizing to C=O) is the rate-limiting step.[2] If the reaction temperature is too low (<100°C) or the acid concentration drops (due to evaporation), the reaction stalls.

  • Side Reaction: Extended heating at pH > 12 or pH < 1 can lead to deamination, forming 3,6-pyridazinedione (highly soluble, difficult to detect by UV).[2]

Visualizing the Impurity Landscape

ImpurityLandscape SM Start: 3-Amino-6-chloropyridazine Reaction Hydrolysis (Aq. Acid/Base, >100°C) SM->Reaction Product Target: 6-Aminopyridazin-3(2H)-one Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted SM (Lipophilic, Toxic) Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: 3,6-Pyridazinedione (Over-hydrolysis) Product->Impurity2 Extended Reflux

Figure 1: Reaction pathway showing the origin of critical impurities.[2] Control of time and temperature is vital to balance conversion vs. degradation.

Module 2: Isolation & Work-up Strategies

User Observation: "I neutralized the reaction mixture, but no precipitate formed. Yield is <20%."

The "Isoelectric Crash" Protocol

6-Aminopyridazin-3(2H)-one is amphoteric.[2] It forms salts in both strong acid (protonated amine) and strong base (deprotonated amide). Isolation relies on hitting the Isoelectric Point (pI) where solubility is lowest.

Target pH Window: 6.5 – 7.5

Step-by-Step Isolation Guide
StepActionTechnical Rationale
1 Concentrate Reduce reaction volume to ~3 volumes relative to theoretical yield mass. High water volume retains product.[2]
2 Cool Chill the mixture to 0–5°C. Solubility decreases significantly at low temperatures.[2]
3 pH Adjustment Crucial: Slowly adjust pH to 7.0 . If Acidic Hydrolysis: Use 50% NaOH or NH₄OH.[2] If Basic Hydrolysis: Use Conc. HCl.
4 Aging Stir at 0°C for 2–4 hours. Rapid filtration leads to loss of fines (nucleation time is required).
5 Filtration Filter the precipitate.[2][3] Do not wash with water.
6 Displacement Wash the cake with cold Isopropanol (IPA) or Acetone . This displaces water/salts without dissolving the product.[2]

Module 3: Purification (Recrystallization)

User Observation: "The product contains 2% starting material and is slightly grey."

Solvent Selection Logic

The starting material (Chloro-analog) is significantly more soluble in organic solvents than the Product (Hydroxy/One-analog).[2] We exploit this difference.

  • Recommended Solvent: Water : Ethanol (1:3)

  • Alternative: Water : DMF (1:1) (For highly recalcitrant samples, though DMF removal is difficult).[2]

Recrystallization Protocol
  • Suspend crude solid in Water (10 vol) .

  • Heat to reflux (100°C). The solid may not fully dissolve yet.[2]

  • Add Ethanol dropwise at reflux until dissolution is complete (or until ratio reaches 1:3).

  • Polishing Filtration: If the solution is dark/colored, add activated charcoal (5 wt%), stir 15 min, and filter hot through Celite.

  • Cooling: Allow to cool slowly to Room Temp, then to 0°C.

  • Harvest: Filter and wash with cold Ethanol.

Troubleshooting Decision Tree

PurificationLogic Start Crude Solid Isolated Check Check Purity (HPLC) Start->Check HighSM Issue: High Chloro-Impurity (>1%) Check->HighSM HighColor Issue: High Color/Tars Check->HighColor HighSalt Issue: High Ash/Salt Content Check->HighSalt Soln1 Action: Slurry in refluxing Ethyl Acetate. (Product insoluble, SM dissolves) HighSM->Soln1 Soln2 Action: Recrystallize Water/EtOH + Charcoal HighColor->Soln2 Soln3 Action: Dissolve in min. hot water, precipitate with 5 vol MeOH HighSalt->Soln3

Figure 2: Logic flow for selecting the correct purification method based on specific impurity profiles.[2]

Module 4: Analytical Validation (HPLC)

User Observation: "I see split peaks. Is my product degrading?"

Tautomerism Warning

6-Aminopyridazin-3(2H)-one exists in equilibrium with 6-aminopyridazin-3-ol.[2] On C18 columns with neutral pH mobile phases, you may see peak splitting or tailing due to rapid tautomer exchange.[2]

Recommended HPLC Conditions

To collapse the tautomers and sharpen the peak, use a buffered acidic mobile phase.

  • Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro).[2] Standard C18 often suffers from "phase collapse" with high aqueous content.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 min. (Keep organic low; the compound is very polar).[2]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.[2]

References

  • Synthesis & Properties of Pyridazinones: Source: National Institutes of Health (NIH) / PubChem Title: 3(2H)-Pyridazinone Compound Summary & Properties URL:[Link]

  • Solubility & Recrystallization of Pyridazinone Analogs: Source: ResearchGate (Archiv der Pharmazie) Title:[4] Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold URL:[Link]

  • HPLC Methodologies for Polar Aminopyridines: Source: ResearchGate (Analytical Sciences) Title: Fast and Simple Determination of 3-Aminopiperidine (Analogous Polar Heterocycle) using Mixed-Mode Columns URL:[Link]

Sources

Stability of 6-Aminopyridazin-3(2H)-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 6-Aminopyridazin-3(2H)-one. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you understand and manage the stability of this compound under various experimental conditions. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide you with self-validating systems for your research.

I. Frequently Asked Questions (FAQs) on Stability

This section addresses common questions and issues encountered when working with 6-Aminopyridazin-3(2H)-one, particularly concerning its stability in acidic and basic media.

Q1: I'm observing a significant loss of my 6-Aminopyridazin-3(2H)-one sample when dissolved in an acidic solution (e.g., 0.1 M HCl). What is happening?

A1: 6-Aminopyridazin-3(2H)-one contains a cyclic amide (lactam) structure, which is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the lactam ring gets protonated, making the carbonyl carbon more electrophilic and thus more vulnerable to nucleophilic attack by water. This process can lead to the opening of the pyridazinone ring, resulting in the formation of a more polar, open-chain degradation product. The rate of this degradation is dependent on the acid concentration and temperature. Significant degradation is often observed when heating the compound in acidic media.[1] It is crucial to develop a stability-indicating analytical method to monitor the appearance of degradation products alongside the decrease in the parent compound.[2][3]

Q2: After treating my compound with a basic solution (e.g., 0.1 M NaOH), my HPLC analysis shows new, earlier-eluting peaks. What are these?

A2: Similar to acid hydrolysis, the lactam bond in 6-Aminopyridazin-3(2H)-one is also prone to base-catalyzed hydrolysis. In this mechanism, a hydroxide ion directly attacks the carbonyl carbon of the lactam. This is often the primary degradation pathway under basic conditions, leading to ring-opening.[1] The resulting product, likely a carboxylic acid salt, will be significantly more polar than the parent compound, causing it to elute earlier in a typical reverse-phase HPLC setup. The appearance of these new peaks is a key indicator of base-induced degradation.

Q3: Can the amino group on the pyridazinone ring cause stability issues?

A3: The primary amino group at the 6-position is generally stable under standard hydrolytic conditions. However, under specific acidic conditions, particularly in the presence of nitrous acid (which can form from nitrite impurities), primary aromatic amines can undergo diazotization. This would lead to the formation of a diazonium salt, which is typically unstable and can decompose to form various products, including a hydroxyl-substituted pyridazinone.[4] While less common during simple acid/base stress testing, it is a potential degradation pathway to consider if you are using reagents that could generate nitrous acid.

Q4: I need to run a reaction with 6-Aminopyridazin-3(2H)-one at an elevated temperature. What is the recommended pH range to ensure maximum stability?

Q5: My sample of 6-Aminopyridazin-3(2H)-one is showing degradation even when stored in a neutral aqueous solution. What could be the cause?

A5: If you observe degradation in a neutral solution, several factors could be at play:

  • Oxidation: While the primary degradation route is hydrolysis, oxidation can also occur, especially if the solution is exposed to air (oxygen) and light, or if trace metal ions are present.[7]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.[8] It is always advisable to protect solutions of your compound from light.

  • Microbial Contamination: If the solution is not sterile, microbial growth can lead to enzymatic degradation of the compound.

Ensure your solutions are prepared with high-purity water, protected from light, and if stored for extended periods, consider sterile filtration or the use of a suitable buffer with antimicrobial properties.

II. Troubleshooting Guide: Interpreting Your Results

This section provides a logical framework for troubleshooting unexpected experimental outcomes.

Observation Potential Cause Recommended Action
Loss of parent compound peak height/area in HPLC. Degradation of 6-Aminopyridazin-3(2H)-one.Check for the appearance of new peaks (degradation products). Ensure your HPLC method is "stability-indicating" (i.e., it can separate the parent compound from its degradants).
Appearance of one or more new peaks, typically at earlier retention times. Hydrolysis of the lactam ring, leading to more polar, ring-opened products.Characterize the new peaks using LC-MS to confirm their mass and propose a structure. This confirms the degradation pathway.
Inconsistent degradation rates between experiments. Poor control over experimental parameters.Ensure consistent temperature, pH, and concentration of stressing agents (acid/base). Use a calibrated pH meter and a temperature-controlled water bath or oven.
No degradation observed even under harsh conditions (e.g., 1 M HCl at 80°C). The compound is highly stable under these conditions, or the analytical method is not detecting the change.Confirm that the HPLC method can resolve potential degradants. If no degradation is seen, the compound can be considered stable under those specific conditions. ICH guidelines suggest aiming for 5-20% degradation to properly validate the method.[9]

III. Experimental Protocols & Methodologies

As a Senior Application Scientist, I advocate for robust, reproducible protocols. The following are detailed, step-by-step workflows for assessing the stability of 6-Aminopyridazin-3(2H)-one.

Protocol 1: Forced Degradation Study - Acidic & Basic Hydrolysis

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stress testing.[9] The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-Aminopyridazin-3(2H)-one at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute with water. Ensure the final concentration of the organic solvent is low to avoid interfering with the hydrolysis.

2. Acidic Hydrolysis:

  • Mild Conditions: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at room temperature.

  • Forced Conditions: To a separate aliquot, add an equal volume of 1 M HCl and incubate in a water bath at 60°C.

  • Time Points: Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize each sample with an equivalent amount of NaOH (e.g., for 1 mL of the 1 M HCl sample, add 1 mL of 1 M NaOH) and dilute to a final concentration suitable for injection.

3. Basic Hydrolysis:

  • Mild Conditions: To a known volume of the stock solution, add an equal volume of 0.01 M NaOH. Keep the mixture at room temperature.

  • Forced Conditions: To a separate aliquot, add an equal volume of 0.1 M NaOH and incubate in a water bath at 60°C.

  • Time Points: Withdraw samples at the same intervals as the acidic study.

  • Neutralization: Before HPLC analysis, neutralize each sample with an equivalent amount of HCl and dilute to the final concentration.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution with water to the same final concentration as the stressed samples. Keep it under the same temperature conditions.

5. Analysis:

  • Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control or t=0 sample.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][10][11]

1. Initial Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (a photodiode array detector is highly recommended to assess peak purity).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples (e.g., a sample from the 8-hour acid hydrolysis and 8-hour base hydrolysis time points).

  • The goal is to achieve baseline resolution between the parent peak of 6-Aminopyridazin-3(2H)-one and all degradation product peaks.

  • Adjusting Selectivity:

    • If peaks are co-eluting, try changing the pH of the mobile phase (e.g., use a phosphate buffer at pH 3.0 or pH 7.0) or switch the organic modifier (e.g., from acetonitrile to methanol).

    • Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

3. Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the quantification of the parent compound is not affected by the presence of its degradants.

IV. Data Presentation & Visualization

Table 1: Hypothetical Degradation Profile of 6-Aminopyridazin-3(2H)-one

This table summarizes the kind of data you would aim to generate from a forced degradation study.

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationNumber of Degradation Products
0.1 M HCl (Room Temp) 2498.51.51
1 M HCl (60°C) 885.214.82
0.01 M NaOH (Room Temp) 2495.14.91
0.1 M NaOH (60°C) 882.717.31
Control (Water, 60°C) 24>99.5<0.50
Diagrams: Plausible Degradation Pathways & Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the stability testing process and the most likely chemical degradation pathways based on the structure of 6-Aminopyridazin-3(2H)-one.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock of 6-Aminopyridazin-3(2H)-one Acid Acid Hydrolysis (e.g., 1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Control Control (Water, 60°C) Stock->Control Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Control->Neutralize HPLC Inject on Stability-Indicating RP-HPLC System Neutralize->HPLC Data Quantify Parent Compound & Degradation Products HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_Acid 6-Aminopyridazin-3(2H)-one Lactam Ring Protonation Protonated Carbonyl Parent_Acid->Protonation + H+ Product_Acid Ring-Opened Product Carboxylic Acid & Hydrazide Protonation->Product_Acid + H2O Parent_Base 6-Aminopyridazin-3(2H)-one Lactam Ring Attack Hydroxide Attack on Carbonyl Parent_Base->Attack + OH- Product_Base Ring-Opened Product Carboxylate Salt & Hydrazide Attack->Product_Base

Caption: Plausible mechanisms for hydrolysis.

V. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: What, Why, and How. Pharmaceutical Technology, 38(3).

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 1-14.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from: [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from: [Link]

  • Sharma, K., & Sharma, S. (2019). Development and validation of a stability indicating HPLC method for the estimation of Zonisamide in bulk and pharmaceutical dosage form. Scholars Middle East Publishers, 2(10), 570-578.

  • Patel, A. B., Shah, T. N., & Shah, J. V. (2021). Stability indicating RP-HPLC method for simultaneous estimation of artemether and lumefantrine in bulk drug and its pharmaceutical formulation. Journal of Analytical Science and Technology, 12(1), 1-9.

  • ResearchGate. (2018). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Retrieved from: [Link]

  • Asian Journal of Pharmaceutical Research. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from: [Link]

  • PubMed Central (PMC). (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from: [Link]

Sources

Preventing N-N bond cleavage in pyridazinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

ChemSolve Technical Support Center

Topic: Preventing N-N Bond Cleavage in Pyridazinone Reactions

Welcome, researchers and chemists, to the ChemSolve Technical Support Center. As a Senior Application Scientist, I understand that while the pyridazinone core is a valuable scaffold in medicinal chemistry, its inherent reactivity, particularly the susceptibility of the N-N bond to cleavage, can present significant challenges.[1][2] This guide is designed to provide you with in-depth, field-tested insights to help you navigate these complexities, ensuring the integrity of your target molecules.

We will explore the underlying mechanisms of N-N bond cleavage and provide actionable, evidence-based strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and reactivity of the pyridazinone ring.

Q1: What makes the N-N bond in a pyridazinone ring susceptible to cleavage?

A1: The susceptibility of the pyridazinone N-N bond stems from a combination of factors related to its electronic structure. The pyridazine ring is electron-deficient, and the two adjacent nitrogen atoms create a region of high electron density, which can also be a point of electronic repulsion.[3][4] The N-N bond is a relatively weak single bond, making it a prime target for nucleophilic or reductive attack under certain conditions. The stability can be influenced by the overall aromaticity of the ring system, which is lower than that of benzene, and by the nature of the substituents on the ring.[4][5]

Q2: Under what types of reaction conditions is N-N bond cleavage most commonly observed?

A2: N-N bond cleavage is most frequently encountered under reductive conditions. Strong reducing agents, particularly those based on hydrides like lithium aluminum hydride (LiAlH₄), can readily attack and cleave the N-N bond. Catalytic hydrogenation can also be problematic, especially under harsh conditions (high pressure, high temperature) or with certain catalysts that are highly active for hydrogenolysis.[6][7] Additionally, some oxidative conditions and reactions involving strong nucleophiles or certain transition metals can promote cleavage.[8][9][10]

Q3: How do substituents on the pyridazinone ring affect the stability of the N-N bond?

A3: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the pyridazinone ring.

  • Electron-withdrawing groups (EWGs): EWGs can increase the electron deficiency of the ring, potentially making the N-N bond more susceptible to nucleophilic attack.

  • Electron-donating groups (EDGs): EDGs can increase the electron density in the ring, which can help to stabilize the N-N bond against certain types of cleavage.

  • Steric hindrance: Bulky substituents near the nitrogen atoms can sterically shield the N-N bond, physically hindering the approach of reagents that could cause cleavage.

The position of the substituent is also crucial. For instance, a substituent at the N-2 position can significantly influence the bond's reactivity.[11]

Q4: Can pH play a role in N-N bond cleavage?

A4: Yes, pH can be a significant factor. Under strongly acidic conditions, protonation of the ring nitrogens can activate the ring towards nucleophilic attack, potentially leading to ring-opening reactions. Conversely, strongly basic conditions might facilitate cleavage through different mechanisms, such as base-promoted Michael-type additions followed by elimination sequences in specific substrates.[12] Maintaining a pH closer to neutral is generally advisable unless the specific reaction mechanism requires acidic or basic catalysis.

Part 2: Troubleshooting Guide for N-N Bond Cleavage

This section provides a problem-oriented approach to troubleshoot and resolve N-N bond cleavage during your experiments.

Issue 1: Significant N-N cleavage observed during a reduction reaction.

You've attempted to reduce another functional group on your pyridazinone-containing molecule (e.g., a nitro group, ester, or ketone) but are observing a high percentage of byproducts resulting from N-N bond cleavage.

G start Observation: N-N Cleavage During Reduction reagent_type What type of reducing agent was used? start->reagent_type strong_hydride Strong Hydride (e.g., LiAlH₄) reagent_type->strong_hydride Strong Hydride catalytic_hydro Catalytic Hydrogenation (e.g., Pd/C, PtO₂) reagent_type->catalytic_hydro Catalytic other_reductant Other (e.g., NaBH₄, Metal/Acid) reagent_type->other_reductant Other solution_hydride Solution: Switch to Milder Reagent - NaBH₄ (for ketones/aldehydes) - Transfer Hydrogenation (e.g., HCOOH/NEt₃, HCOONH₄) - Controlled temperature (-78°C to 0°C) strong_hydride->solution_hydride solution_hydro Solution: Modify Hydrogenation Conditions - Lower H₂ pressure - Lower reaction temperature - Screen catalysts (e.g., Rh/C may be milder) - Use a catalyst poison if applicable catalytic_hydro->solution_hydro solution_other Solution: Re-evaluate Reagent Compatibility - Consider chemoselectivity - Explore alternative synthetic routes other_reductant->solution_other

Caption: Troubleshooting workflow for reduction-induced N-N cleavage.

Protocol 1: Switching to Milder Hydride Reagents

  • Causality: Strong, highly reactive hydrides like LiAlH₄ are often too aggressive, leading to non-selective reduction. Milder reagents like sodium borohydride (NaBH₄) have a more favorable chemoselectivity profile for reducing aldehydes and ketones without typically affecting the pyridazinone core.

  • Step-by-Step Methodology (Example: Ketone Reduction):

    • Dissolve the pyridazinone substrate in a suitable protic solvent (e.g., methanol or ethanol) at 0°C.

    • Add NaBH₄ portion-wise (1.1 to 1.5 equivalents).

    • Stir the reaction at 0°C and allow it to slowly warm to room temperature over 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water or dilute acid and proceed with extraction.

Protocol 2: Optimizing Catalytic Hydrogenation

  • Causality: Standard hydrogenation conditions (e.g., 10% Pd/C, H₂ balloon, MeOH) can sometimes be too harsh. The catalyst's activity, hydrogen pressure, and temperature all influence the rate of the desired reduction versus the undesired N-N hydrogenolysis.[13][14] Platinum-based catalysts like PtO₂ are often used but may require careful optimization of pressure and solvent.[13]

  • Step-by-Step Methodology (Example: Nitro Group Reduction):

    • Charge a pressure-rated vessel with the pyridazinone substrate and a solvent (e.g., ethanol or ethyl acetate).

    • Add the catalyst (e.g., 5-10 mol% 10% Pd/C).[7][15]

    • Purge the vessel with nitrogen, then with hydrogen gas.

    • Pressurize the vessel to a lower pressure (e.g., 15-20 psi) and stir at room temperature.

    • Monitor the reaction progress carefully. If the reaction is slow, a slight increase in pressure may be necessary.

    • Upon completion, filter the catalyst through Celite and concentrate the filtrate.

Reducing Agent/SystemTarget Functional GroupRisk of N-N CleavageKey Considerations
LiAlH₄ Esters, Amides, Ketones, AldehydesHigh Highly reactive; often unselective. Use at very low temperatures as a last resort.
NaBH₄ Ketones, AldehydesLow Good chemoselectivity. Preferred for carbonyl reductions.
H₂, Pd/C Nitro, Alkenes, AlkynesMedium to High Dependent on pressure, temperature, and substrate. Can cause hydrogenolysis.[7]
H₂, PtO₂ Aromatic RingsMedium Often requires acidic solvent and higher pressures, which can be harsh.[13]
HCOONH₄, Pd/C Nitro, N-Cbz groupsLow to Medium Transfer hydrogenation is generally milder than high-pressure H₂ gas.[15]
TFA/Triethylsilane Carbonyls, IminesLow Ionic reduction mechanism, generally mild and selective.[16]
Issue 2: N-N bond cleavage during a transition metal-catalyzed cross-coupling reaction.

You are attempting a Suzuki, Heck, or similar cross-coupling reaction on a halogenated pyridazinone, but are observing significant decomposition of the heterocyclic core.

  • Mechanism of Degradation: Certain transition metals, particularly in low oxidation states, can interact with the N-N bond. This can involve oxidative addition into the N-N bond or other complex coordination modes that weaken it, leading to fragmentation.

  • Solution 1: Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the metal center and promote the desired catalytic cycle over side reactions. Try screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) to find one that improves the yield of the desired product.

  • Solution 2: Lower Reaction Temperature: Many cross-coupling reactions are run at elevated temperatures (80-120°C). The pyridazinone ring may not be stable under these conditions for extended periods. Attempt the reaction at the lowest possible temperature that still allows for catalytic turnover. Microwave-assisted synthesis can sometimes be beneficial by reducing overall reaction times.

  • Solution 3: Choice of Base: The base used can also influence stability. Very strong bases may react with the pyridazinone ring itself. Screen milder bases like K₂CO₃ or K₃PO₄ instead of stronger options like NaOtBu, if the catalytic cycle allows.

G sub Halogenated Pyridazinone pd_cat Pd(0) Catalyst + Ligand, Base sub->pd_cat desired_path Oxidative Addition at C-X pd_cat->desired_path Desired Pathway undesired_path Interaction with N-N Bond pd_cat->undesired_path Undesired Pathway product Desired Cross-Coupled Product desired_path->product cleavage N-N Cleavage Byproducts undesired_path->cleavage

Caption: Competing pathways in pyridazinone cross-coupling reactions.

References

  • Houben-Weyl, Vol. E 9a, pp 557–682. Science of Synthesis, Thieme. [Link]

  • Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Cowley, R. E., et al. (2017). The Mechanism of N-N Double Bond Cleavage by an Iron(II)-Hydride Complex. Journal of the American Chemical Society. [Link]

  • Cirrincione, G., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Churcher, T. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]

  • Hao, W., et al. (2021). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters. [Link]

  • Asif, M. (2016). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Allam, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. [Link]

  • Isik, D., et al. (2017). Aromaticity and stability values for selected pyridazinones. ResearchGate. [Link]

  • Floresta, G., et al. (2022). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • Maccagno, M., et al. (2020). A Practical and effective method for the N N bond cleavage of N-amino-heterocycles. ResearchGate. [Link]

  • Mena, M., et al. (2021). N=N Bond Cleavage by Tantalum Hydride Complexes: Mechanistic Insights and Reactivity. Inorganic Chemistry. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Li, T., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters. [Link]

  • De La Cruz, J., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. [Link]

  • Fandrick, K. R., et al. (2010). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes. New Journal of Chemistry. [Link]

  • Zhang, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. [Link]

  • Al-Otaibi, F. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Advances. [Link]

  • Reisman, S. E. (2017). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. The Journal of Organic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • Zhang, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. [Link]

  • Bejan, V., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • That Chemist. (2022). Underrated Reducing Agents (Important Papers). YouTube. [Link]

  • Sentíes-Guerra, E., et al. (2022). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Floresta, G., et al. (2022). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • Kuraishi, T., et al. (1963). Pyridazines. I. 4-Halo-5-hydrazino-3-pyridazone and its derivatives. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 6-Aminopyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile scaffold. Here, we address common experimental challenges with in-depth, troubleshooting-focused Q&As, detailed protocols, and the underlying chemical principles to empower your synthetic strategies.

Introduction: The Challenge of Selectivity

6-Aminopyridazin-3(2H)-one is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive agents.[1] However, its rich functionality, including multiple nucleophilic sites and tautomeric forms, presents significant challenges in achieving regioselective reactions. This guide provides practical solutions to overcome these hurdles, ensuring predictable and efficient synthesis.

The pyridazin-3(2H)-one core exists in a tautomeric equilibrium between the keto and enol forms, with the keto form being more common.[1] This tautomerism is a critical factor influencing the regioselectivity of reactions.

Tautomerism Keto 6-Aminopyridazin-3(2H)-one (Keto Form) Enol 6-Amino-3-hydroxypyridazine (Enol Form) Keto->Enol Tautomerization

Caption: Tautomeric equilibrium of 6-Aminopyridazin-3(2H)-one.

Section 1: Alkylation Reactions - Navigating N vs. O Selectivity

A primary challenge in the functionalization of 6-aminopyridazin-3(2H)-one is controlling the site of alkylation. The ambident nucleophilicity of the pyridazinone ring can lead to mixtures of N- and O-alkylated products.[2]

FAQ 1: My alkylation of 6-Aminopyridazin-3(2H)-one yields a mixture of N2- and O-alkylated products. How can I selectively obtain the N2-alkylated product?

Answer: Achieving selective N2-alkylation requires careful consideration of the base, solvent, and electrophile. The underlying principle is to favor conditions that promote reaction at the more nucleophilic nitrogen atom (N2) of the pyridazinone ring over the oxygen atom of the enol tautomer.

Causality:

  • Hard and Soft Acids and Bases (HSAB) Theory: The N2-anion is a "softer" nucleophile compared to the O-anion of the enol form, which is "harder". Therefore, using a "soft" electrophile will favor N-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and reactive anion. This can sometimes favor O-alkylation. Less polar solvents or protic solvents can favor N-alkylation through hydrogen bonding.

  • Counter-ion Effects: The nature of the counter-ion from the base can influence the reaction site. Larger, more polarizable cations can associate more loosely with the anion, potentially leading to different selectivity compared to smaller, harder cations.

Troubleshooting Protocol for Selective N2-Alkylation:

  • Choice of Base and Solvent:

    • Option A (Mild Conditions): Use a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF. This combination is often sufficient to deprotonate the N2-position without significantly favoring the enolate form.

    • Option B (Stronger, Non-nucleophilic Base): Employ a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF at a low temperature (e.g., 0 °C). Add the electrophile after the deprotonation is complete.

  • Electrophile Selection:

    • Utilize softer electrophiles such as alkyl iodides or bromides. Alkyl chlorides are harder and may show less selectivity.

  • Reaction Temperature:

    • Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the N-alkylated isomer.

Example Protocol:

  • To a stirred suspension of 6-Aminopyridazin-3(2H)-one (1.0 eq) and K2CO3 (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

ConditionBaseSolventElectrophilePredominant Product
N2-Alkylation K2CO3DMFAlkyl IodideN2-alkylated
O-Alkylation NaHTHFAlkyl ChlorideO-alkylated

Section 2: Functionalization of the Amino Group - N(amino) vs. N2 Selectivity

The presence of the exocyclic amino group introduces another layer of complexity, creating a competition between functionalization at the N(amino) position and the N2 position of the pyridazinone ring.

FAQ 2: I am attempting an acylation reaction and obtaining a mixture of N(amino)-acylated and N2-acylated products. How can I selectively acylate the exocyclic amino group?

Answer: Selective acylation of the exocyclic amino group hinges on exploiting the difference in nucleophilicity and steric accessibility between the N(amino) and N2 positions. The exocyclic amino group is generally more nucleophilic and less sterically hindered than the N2-position.

Causality:

  • Nucleophilicity: The lone pair of the exocyclic amino group is more available for reaction compared to the N2-nitrogen, which is part of the aromatic ring and influenced by the adjacent carbonyl group.

  • Steric Hindrance: The N2-position is flanked by the ring structure, making it more sterically hindered than the exocyclic amino group.

Troubleshooting Protocol for Selective N(amino)-Acylation:

  • Protecting Group Strategy: The most reliable method is to protect the more reactive N(amino) group before attempting functionalization at other positions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3][4]

  • Reaction Conditions for Direct Acylation:

    • Mild Acylating Agents: Use less reactive acylating agents like acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperatures.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or acetonitrile are suitable.

Step-by-Step Protocol for N(amino)-Boc Protection:

  • Dissolve 6-Aminopyridazin-3(2H)-one (1.0 eq) in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and a base such as sodium bicarbonate (NaHCO3) or triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected product.

With the N(amino) group protected, subsequent reactions can be directed to the N2 position. Deprotection of the Boc group is typically achieved under acidic conditions (e.g., TFA in DCM).

Protection_Strategy Start 6-Aminopyridazin-3(2H)-one Protected N(amino)-Boc Protected Start->Protected Boc2O, Base N2_Functionalized N2-Functionalized Protected->N2_Functionalized Electrophile (e.g., R-X) Final_Product Deprotected N2-Functionalized Product N2_Functionalized->Final_Product Acid (e.g., TFA)

Caption: Workflow for selective N2-functionalization via N(amino)-protection.

Section 3: Halogenation - Controlling Regioselectivity on the Pyridazinone Ring

Introducing a halogen atom onto the pyridazinone ring is a key transformation for further diversification, such as in cross-coupling reactions. However, controlling the position of halogenation can be challenging.

FAQ 3: My attempts to chlorinate 6-Aminopyridazin-3(2H)-one result in a mixture of isomers. How can I achieve selective chlorination at the C5 position?

Answer: Regioselective halogenation of pyridinone and related heterocyclic systems is often difficult due to the multiple potentially reactive sites.[5][6] Directing the halogenation to the C5 position typically requires specific reagents and conditions that favor electrophilic aromatic substitution at this site.

Causality:

  • Electronic Effects: The amino group at C6 is an activating, ortho-, para-directing group, which would favor substitution at the C5 position. The carbonyl group at C3 is a deactivating, meta-directing group. The interplay of these electronic effects makes C5 a favorable site for electrophilic attack.

  • Reagent Choice: The choice of halogenating agent is crucial. Milder electrophilic halogenating agents are more likely to exhibit higher regioselectivity.

Troubleshooting Protocol for Selective C5-Chlorination:

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): NCS is a common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic rings. It provides a source of electrophilic chlorine under relatively mild conditions.

    • Other Reagents: Other reagents like sulfuryl chloride (SO2Cl2) can also be used, but may be less selective.

  • Solvent and Temperature:

    • Aprotic solvents such as acetonitrile, DMF, or chloroform are typically used.

    • The reaction is often carried out at room temperature or with gentle heating.

Experimental Protocol:

  • Dissolve 6-Aminopyridazin-3(2H)-one (1.0 eq) in a suitable solvent like acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, the solvent can be removed in vacuo, and the residue can be purified by recrystallization or column chromatography to isolate the desired 6-amino-5-chloropyridazin-3(2H)-one.

PositionReagentConditionsRationale
C5 NCSAcetonitrile, RTElectronically favored position due to the activating C6-NH2 group.
Other SO2Cl2VariesCan be less selective, potentially leading to mixtures.

Section 4: Direct C-H Functionalization

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach.[7][8] For pyridazinone scaffolds, this can be a powerful tool for late-stage diversification.[7][9]

FAQ 4: Is it possible to perform a direct C-H arylation on the 6-Aminopyridazin-3(2H)-one core, and if so, at which position is it most likely to occur?

Answer: Yes, direct C-H functionalization of pyridazinone derivatives is possible, often facilitated by transition metal catalysis (e.g., palladium or rhodium).[10][11] The regioselectivity is typically directed by a coordinating group on the molecule. In the case of N2-substituted pyridazinones, the pyridazinone moiety itself can act as a directing group, favoring functionalization at the C5 position.

Causality:

  • Directing Group Effect: The nitrogen atom at the N1 position and the carbonyl oxygen can coordinate to the metal catalyst, forming a cyclometalated intermediate that directs the C-H activation to the adjacent C5 position.

  • Substrate Requirements: For this type of directed C-H functionalization, the N2 position of the pyridazinone is typically substituted (e.g., with an alkyl or aryl group) to prevent competitive N-H activation.

Conceptual Workflow for Directed C-H Arylation:

CH_Functionalization cluster_0 Catalytic Cycle Catalyst Pd(II) Catalyst Intermediate Cyclometalated Intermediate Catalyst->Intermediate Substrate N2-Substituted 6-Aminopyridazin-3(2H)-one Substrate->Catalyst Coordination & C-H Activation at C5 Arylation Oxidative Addition of Aryl Halide Intermediate->Arylation Product_Formation Reductive Elimination Arylation->Product_Formation Product_Formation->Catalyst Regeneration Product C5-Arylated Product Product_Formation->Product

Caption: Conceptual catalytic cycle for Pd-catalyzed C5-H arylation.

General Protocol Considerations:

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] is a commonly used catalyst.

  • Ligand: Phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.

  • Oxidant: An oxidant, such as silver carbonate (Ag2CO3) or copper(II) acetate [Cu(OAc)2], is often necessary.

  • Solvent: High-boiling point solvents like toluene, xylene, or 1,4-dioxane are typically used.

  • Aryl Source: Aryl halides (iodides or bromides) are common coupling partners.

This approach offers a powerful method for introducing aryl groups at the C5 position, but it requires an N2-substituted starting material. Therefore, a multi-step sequence involving initial N2-alkylation or arylation followed by C-H functionalization would be necessary.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.MDPI.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.ResearchGate.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.No source title available.
  • Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase.PMC - NIH.
  • Regioselective cascade annulation of indoles with alkynediones for construction of functionalized tetrahydrocarbazoles triggered by Cp*RhIII-catalyzed C–H activation.Organic Chemistry Frontiers (RSC Publishing).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.NIH.
  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy.Organic & Biomolecular Chemistry (RSC Publishing).
  • Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy.PubMed.
  • Protecting Groups List.SynArchive.
  • Amino Acid-Protecting Groups.SciSpace.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.MDPI.
  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones.Organic Chemistry Portal.

Sources

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Halopyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with halopyridazinone substrates. Pyridazinone cores are crucial building blocks in medicinal chemistry, but their heteroaromatic nature can present unique challenges in catalysis.[1] The nitrogen atoms in the pyridazinone ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle and necessitating higher than ideal catalyst loadings.[1]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize catalyst loading—thereby reducing costs and simplifying purification—while maximizing reaction efficiency and reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My cross-coupling reaction with a halopyridazinone is showing low or no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a common but solvable issue. A systematic approach is the most effective way to identify the root cause. The problem often lies with the catalyst's activity, the choice of reagents, or the reaction conditions.

Initial Diagnostic Steps:

  • Verify Catalyst Activity: The most common culprit is an inactive catalyst. The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (like Pd(OAc)₂).[2][3]

    • Solution: Consider using a modern, well-defined precatalyst (e.g., a G3 or G4 palladacycle). These are designed for reliable and rapid generation of the active LPd(0) species.[2][4] If using a traditional source, ensure it is fresh; Pd(OAc)₂ can degrade over time.[5]

  • Assess Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction.[6] Halopyridazinones, being electron-deficient and containing coordinating nitrogen atoms, often require bulky, electron-rich phosphine ligands.

    • Solution: For Suzuki-Miyaura couplings, ligands like SPhos or XPhos are robust starting points. For Buchwald-Hartwig aminations, BrettPhos (for primary amines) or RuPhos (for secondary amines) are often effective.[2][3]

  • Check Reagent Quality: Ensure all reagents are pure and dry.

    • Substrates: Confirm the purity of your halopyridazinone and coupling partner. Boronic acids, in particular, can undergo protodeboronation if impure or handled improperly.[5][7]

    • Solvent & Base: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst. The choice of base is also crucial; strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, but must be compatible with your substrate's functional groups.[2][8]

If these initial checks do not resolve the issue, a more systematic screening of parameters (catalyst, ligand, solvent, base, and temperature) is recommended.[9][10]

Q2: My reaction mixture turned black and stalled, suggesting catalyst decomposition. What causes this and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition. This occurs when the Pd(0) species agglomerates and falls out of the catalytic cycle.

Primary Causes and Solutions:

  • Inadequate Ligand Stabilization: The most common cause is a ligand that cannot sufficiently stabilize the Pd(0) intermediate, especially at higher temperatures. The pyridazinone substrate itself can sometimes displace a weakly coordinating ligand, leading to catalyst aggregation.

    • Solution: Switch to a bulkier, more electron-rich ligand. Biaryl phosphine ligands (e.g., Buchwald ligands) are excellent because they promote the desired reaction steps while preventing the palladium centers from clustering.[3][11] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:1.2), as excess ligand can sometimes be inhibitory.[12]

  • High Reaction Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways faster than the productive catalytic cycle.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. If high temperatures are necessary for a challenging coupling (like with a chloropyridazinone), the choice of a highly stabilizing ligand becomes even more critical.[3]

  • Slow Oxidative Addition: For less reactive halides (e.g., chlorides), the initial oxidative addition step can be slow. If the Pd(0) catalyst lingers too long before engaging the substrate, it has more opportunity to decompose.

    • Solution: Use a catalyst system known to be effective for aryl chlorides. This typically involves very electron-rich, bulky ligands that accelerate the oxidative addition step.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling with halopyridazinones?

A1: For initial screening and small-scale synthesis, a catalyst loading of 1-2 mol% is a conventional and prudent starting point.[11] For more challenging substrates, such as sterically hindered partners or less reactive chloro-pyridazinones, starting at 3-5 mol% might be necessary. The ultimate goal of optimization is to reduce this significantly. With highly active precatalysts and optimized conditions, loadings can often be lowered to <0.5 mol%, and in some cases, into the parts-per-million (ppm) range for large-scale production.[11]

Q2: How does the halide (Cl, Br, I) on the pyridazinone affect the required catalyst loading?

A2: The identity of the halide has a profound impact on reactivity and, consequently, the optimal catalyst loading. This is due to the difference in the C-X bond strength, which directly affects the rate-determining oxidative addition step.

HalideC-X Bond StrengthReactivityTypical Catalyst LoadingNotes
Iodo- WeakestHighestLowest (often <1 mol%)Substrates can be less stable and more expensive.
Bromo- IntermediateGoodModerate (1-3 mol%)Offers a good balance of reactivity, stability, and cost. This is the most common starting point.
Chloro- StrongestLowestHighest (often >2-5 mol%)Requires highly active catalyst systems, typically with bulky, electron-rich ligands to facilitate C-Cl bond activation.[5][13]
Q3: When should I use a pre-catalyst versus generating the catalyst in situ from a source like Pd(OAc)₂?

A3: Using a pre-catalyst is highly recommended, especially when reproducibility and efficiency are critical.

  • Pre-catalysts (e.g., XPhos Pd G3) are stable, well-defined complexes that provide a more reliable and efficient generation of the active LPd(0) species upon activation with a base.[4][12] This leads to more consistent results, often allows for lower catalyst loadings, and is particularly advantageous for complex or sensitive substrates.[11][12]

  • In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ requires reduction from Pd(II) to Pd(0) under the reaction conditions. This process can be inconsistent and is sensitive to the purity of the palladium source, ligand, and other reagents.[3] While often cheaper, it can lead to reproducibility issues, especially during scale-up.[14]

Q4: My reaction works, but requires high catalyst loading (>5 mol%). How can I systematically optimize to reduce it?

A4: Systematically reducing catalyst loading requires careful optimization of several interacting parameters. Design of Experiments (DoE) is a powerful statistical tool for this, but a one-factor-at-a-time (OFAT) approach can also be effective if done logically.[9][15]

G cluster_start Optimization Workflow cluster_params Key Parameters to Screen cluster_decision Evaluation & Iteration start High Loading (>5 mol%) Reaction Confirmed ligand Ligand Screen (e.g., XPhos, RuPhos, SPhos) start->ligand 1. Find best ligand base Base Screen (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) ligand->base 2. With best ligand,    screen base solvent Solvent Screen (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent 3. With best combo,    screen solvent temp Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp 4. Final check on    temperature evaluate Identify Optimal Conditions (Highest Yield) temp->evaluate evaluate->ligand Yield <90%? Re-evaluate parameters reduce_loading Systematically Reduce Catalyst Loading (e.g., 2% -> 1% -> 0.5%) evaluate->reduce_loading Yield >90%? reduce_loading->evaluate Yield drops? Re-optimize at lowest successful loading final Optimized Low-Loading Protocol Achieved reduce_loading->final Maintain high yield

Section 3: Experimental Protocols

Protocol: General Procedure for a Catalyst Loading Screen

This protocol outlines a general method for testing different catalyst loadings for a Suzuki-Miyaura coupling of a bromopyridazinone.

Materials:

  • Bromopyridazinone substrate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of the palladium precatalyst in the reaction solvent to ensure accurate dispensing of small quantities.

  • Vial Setup: To each of an array of oven-dried vials, add the bromopyridazinone (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and base (0.2 mmol).

  • Catalyst Addition: Add the calculated volume of the palladium precatalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Reaction: Add the remaining solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials, remove them from the glovebox, and place them in a preheated aluminum heating block (e.g., at 100 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12 hours). After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the conversion rates across the different catalyst loadings to identify the lowest effective concentration that provides a high yield in a reasonable timeframe.

G pd0 pd0 oa oa pd0->oa + Ar-X (Halopyridazinone) decomp decomp pd0->decomp Side Reaction (Poor Ligand/High Temp) trans trans oa->trans + Ar'-B(OH)₂ (Boronic Acid) re re trans->re re->pd0 Regenerates Catalyst product product re->product

References
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Török, B., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2233–2239. [Link]

  • Hesp, K. D., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1368–1384. [Link]

  • ResearchGate. (2015). Catalyst Loading Optimization Table. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • University of Nottingham. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • López-Sánchez, D., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low discussion. [Link]

  • Kim, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Orlandi, M., & Nolan, S. P. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 83(17), 9547–9557. [Link]

  • Wechsler, D., & Lira, R. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Cole, K. P., et al. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2022). Optimization of suitable catalyst and solvent table. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Oliveira, M. C., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(1), 125. [Link]

  • Molecules. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • ResearchGate. (2021). Optimization of the Catalyst, Synthesis Condition, and Solvent for the... Table. [Link]

  • Chemistry – An Asian Journal. (2024). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Chemical Science. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]

  • ResearchGate. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions (base, catalyst, solvent) for the preparation of a trisubstituted pyrrolidine-2-carboxylic ester. [Link]

Sources

Technical Support Center: 6-Aminopyridazin-3(2H)-one Stability & Degradation

[1][2]

Case Reference: PYR-DEG-06 Status: Active Scope: Degradation mechanisms, impurity profiling, and HPLC troubleshooting.[1][2]

Executive Summary

6-Aminopyridazin-3(2H)-one is a "privileged scaffold" in medicinal chemistry, serving as the core for PDE inhibitors (e.g., Levosimendan intermediates), analgesics (e.g., Emorfazone), and novel vasodilators.[1][2] Its stability profile is dominated by lactam-lactim tautomerism , oxidative instability of the exocyclic amine , and photo-induced dimerization .[1][2]

This guide addresses the three most common support tickets we receive:

  • "I see 'ghost peaks' that shift with pH." (Tautomerism issues)

  • "My sample turns yellow/brown upon storage." (Oxidative azo-coupling)

  • "I cannot separate the polar degradants." (Method development)

Module 1: The Core Instability (Mechanistic Guide)[2]

The Tautomeric Equilibrium

Users often misidentify the parent compound as an impurity because it exists in dynamic equilibrium. In solution, 6-aminopyridazin-3(2H)-one (A ) equilibrates with 6-aminopyridazin-3-ol (B ) and the zwitterionic form.[1][2]

  • Impact: This equilibrium is solvent- and pH-dependent.[1][2] In non-polar solvents, the lactam (A ) dominates.[2] In polar protic solvents, hydrogen bonding stabilizes the lactim (B ).[2]

  • Degradation Risk: The lactim form is more nucleophilic at the oxygen, making it susceptible to O-alkylation or O-acylation artifacts if reactive excipients are present.[1]

Primary Degradation Pathways

The degradation of this scaffold follows three distinct vectors.

Vector A: Oxidative Deamination & Coupling (The "Browning" Effect)

The 6-amino group is electron-rich and prone to oxidation, especially in solution.[1][2]

  • Mechanism: Radical oxidation generates an aminyl radical, leading to dimerization (azo compounds) or oxidation to nitroso species.[1][2]

  • Observation: Samples turn yellow or brown without significant mass loss, often showing late-eluting hydrophobic peaks (azo dimers).[1][2]

Vector B: Photolytic Dimerization

Pyridazinones are [2+2] photocycloaddition candidates.[1][2]

  • Mechanism: UV light exposure excites the C4-C5 double bond, leading to cyclobutane-fused dimers.[1][2]

  • Prevention: Amber glassware is mandatory for all 6-aminopyridazinone derivatives.[1][2]

Vector C: Ring Cleavage (Harsh Conditions)

Under strong oxidative stress (e.g., peroxide impurities in PEG excipients), the electron-deficient ring can open.[1][2]

  • Product: Maleic hydrazide derivatives or succinic acid analogues.[2]

Module 2: Visualizing the Pathways

Below is the degradation map for 6-Aminopyridazin-3(2H)-one. Use this to identify likely impurity structures based on your stress conditions.[2]

DegradationMapcluster_legendPathway KeyParent6-Aminopyridazin-3(2H)-one(Parent)Tautomer3-Amino-6-hydroxypyridazine(Lactim Tautomer)Parent->Tautomer pH/Solvent EquilibriumRadicalAminyl Radical(Intermediate)Parent->Radical Oxidation (Air/Peroxides)PhotoDimerCyclobutane Dimer([2+2] Cycloaddition)Parent->PhotoDimer UV Light (hν)RingOpenMaleic Acid Hydrazide deriv.(Ring Cleavage)Parent->RingOpen Strong Oxidants (H2O2)AzoDimerAzo-Dimer(Yellow/Brown Precipitate)Radical->AzoDimer DimerizationNitroso6-Nitrosopyridazin-3(2H)-oneRadical->Nitroso Further OxidationkeyBlue: Parent Forms | Red: Toxic/Colored Impurities | Green: Ring Cleavage

Figure 1: Mechanistic degradation map illustrating the equilibrium (blue), oxidative/photolytic toxicity risks (red), and ring cleavage products (green).[1][2][3][4][5][6][7]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I see split peaks for the parent compound in HPLC."

Diagnosis: This is likely Tautomeric Separation . The lactam and lactim forms can separate on C18 columns if the kinetics of interconversion are slow relative to the chromatographic timescale (especially at neutral pH).[2]

Corrective Protocol:

  • Acidify the Mobile Phase: Lower pH to < 3.0 using 0.1% Formic Acid or TFA. This protonates the system, collapsing the equilibrium into a single cation species.

  • Increase Temperature: Run the column at 40°C–50°C. Faster kinetics will merge the split peaks into a single sharp peak (dynamic coalescence).[2]

Issue 2: "My standard curve is non-linear at low concentrations."

Diagnosis: Adsorption/Chelation . The 6-amino group and the adjacent ring nitrogen (N2) form a chelating "pocket."[2] Trace metals in the LC system or silica silanols can bind the analyte.

Corrective Protocol:

  • Passivation: Flush the LC system with 0.1% Phosphoric acid overnight.

  • Additives: Add 5mM Ammonium Acetate or 0.1% EDTA to the aqueous mobile phase to sequester trace metals.

  • Column Choice: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Agilent Poroshell HPH) which has fewer active silanols than standard silica.[1][2]

Issue 3: "Unknown peak eluting after the parent in reverse phase."

Diagnosis: Azo-Dimer Formation . If the peak spectrum shows a bathochromic shift (absorbance >350 nm), it is the azo-dimer formed by oxidative coupling of the amine.[2]

Validation Experiment:

  • Treat a sample with a mild oxidant (e.g., 0.1% H2O2) for 1 hour.[1][2] If the peak area increases significantly, it is an oxidative degradant.[2]

Module 4: Quantitative Data & Reference Values

Table 1: Physicochemical Stability Profile
ParameterStability RatingCritical ThresholdNotes
Hydrolysis (pH 1-9) HighStable indefinitelyRing is robust; amide bond is cyclic and vinylogous.[1][2]
Oxidation (Peroxide) Low> 0.5% H2O2Rapid formation of N-oxides and azo-dimers.[1][2]
Photostability Moderate> 200 Watt-hoursSolid state is stable; solution degrades rapidly.[1][2]
Thermal (Solid) High> 150°CMelting point often >200°C; sublimation may occur.[1][2]
Table 2: Recommended HPLC Conditions (Stability Indicating)
ComponentSpecificationRationale
Column C18 Polar Embedded (e.g., Acquity BEH Shield)Prevents pore dewetting; improves peak shape for basic amines.[1][2]
Mobile Phase A 10mM Ammonium Formate (pH 3.[2]5)Buffers the tautomeric equilibrium.[2]
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol.[2]
Gradient 5% to 90% B over 10 minsRetains polar parent while eluting hydrophobic dimers.[2]
Detection UV 254 nm & 320 nm320 nm specifically detects the azo-degradants.[2]

Module 5: References

  • Tautomerism & Reactivity:

    • Title: Tautomerism and reactivity of 3(2H)-pyridazinones.[1][2][8]

    • Source:Arkivoc (2009).[1][2]

    • URL:[Link][1][2]

  • Oxidative Pathways (Analogous Pyridine Mechanisms):

    • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp.[9] Strain 68b.[2][5][9]

    • Source:Applied and Environmental Microbiology (2020).[1][2][9]

    • URL:[Link][1][2]

  • Pharmacological Derivatives & Stability:

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology.[1][2][4][8]

    • Source:European Journal of Medicinal Chemistry (via SciSpace).[2]

    • URL:[Link]

  • Analytical Methodologies:

    • Title: Analytical Chemistry of Impurities in Amino Acids.

    • Source:Separations (2022).[1][2][10][11]

    • URL:[Link][1][2]

For further assistance with specific derivative structures (e.g., 4,5-dihalo derivatives), please contact the Tier 2 Spectroscopy Unit.

Strategies to improve the stability of pyridazinone-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Welcome to the Pyridazinone Technical Support Hub. This guide addresses the structural vulnerabilities of the pyridazinone scaffold (pyridazin-3(2H)-one). While this heterocycle is a "privileged scaffold" in medicinal chemistry—central to PDE inhibitors, cardiotonics, and herbicides—it presents distinct stability challenges during lead optimization.

Below you will find targeted troubleshooting modules designed to diagnose and resolve stability issues in your specific analogs.

Module 1: Metabolic Stability (Microsomal Clearance)

Issue: My compound shows rapid clearance (


) in Human Liver Microsomes (HLM).

Diagnosis: The pyridazinone ring, while relatively robust, often serves as a metabolic handle due to its polarity and electron deficiency. The primary failure modes are oxidative attack at the C-4/C-5 positions and N-dealkylation at the N-2 position.

Strategic Solutions
1. Blockade of the C-4 and C-5 "Soft Spots"

The C-4 and C-5 carbons are electron-deficient and prone to nucleophilic attack or enzymatic oxidation by CYP450 isoforms.

  • The Fix: Introduce steric or electronic blockers.

    • Halogenation: Introducing a Chlorine or Fluorine atom at C-4 significantly reduces metabolic susceptibility. This also modulates the pKa of the NH (if unsubstituted) or the basicity of N-1.

    • Methylation: A methyl group at C-5 can sterically hinder CYP approach without drastically altering the electronic profile.

  • Evidence: Research on PDE3/4 inhibitors demonstrates that unsubstituted pyridazinones are rapidly metabolized, whereas C-4/C-5 substituted analogs show extended half-lives [1].

2. N-2 Substitution Optimization

The N-2 nitrogen is a common site for alkylation to improve lipophilicity. However, simple alkyl chains (methyl, ethyl) are prone to rapid N-dealkylation.

  • The Fix:

    • Use Bioisosteres: Replace simple alkyls with difluoromethyl (

      
      ) or cyclopropyl groups. These resist oxidative dealkylation better than linear chains.
      
    • Aryl Shielding: Attaching an aryl group directly to N-2 (N-phenylpyridazinones) eliminates dealkylation liability, though it may introduce new oxidation sites on the phenyl ring.

  • Evidence: In STAT3 inhibitor development, N-aryl substitution provided superior stability compared to N-alkyl analogs, provided the aryl ring itself was fluorinated to prevent hydroxylation [2].

Decision Logic: Metabolic Stabilization

MetabolicStability Start High Clearance in HLM CheckSite Identify Metabolite Location (LC-MS/MS) Start->CheckSite RingOx Ring Oxidation (C-4/C-5) CheckSite->RingOx +16 Da shift N_Dealk N-Dealkylation (at N-2) CheckSite->N_Dealk -14 Da shift Sol1 Strategy: Halogenation (Cl/F at C-4) RingOx->Sol1 Sol2 Strategy: Steric Block (Methyl at C-5) RingOx->Sol2 Sol3 Strategy: N-Aryl or Cyclopropyl Switch N_Dealk->Sol3

Figure 1: Decision tree for addressing high metabolic clearance based on metabolite identification.

Module 2: Chemical Stability (Hydrolysis & Photolysis)

Issue: My compound degrades during storage or under basic workup conditions.

Diagnosis: While the pyridazinone lactam is generally stable, specific substitution patterns can activate the ring toward ring-opening hydrolysis or photolytic cleavage.

Troubleshooting Q&A

Q: Why does my compound decompose in 1N NaOH?

  • Cause: If you have strong electron-withdrawing groups (EWGs) at C-4 and C-5 (e.g., 4,5-dichloro), the ring becomes highly electrophilic. Hydroxide ions can attack C-3 or C-6, leading to ring opening and hydrazine extrusion.

  • Solution: Avoid prolonged exposure to pH > 10. If basic conditions are required for synthesis, use milder bases like

    
     or 
    
    
    
    in aprotic solvents (DMF/DMSO) rather than aqueous hydroxides.

Q: I see multiple peaks in HPLC that coalesce upon heating. Is this degradation?

  • Cause: This is likely Lactam-Lactim Tautomerism , not degradation. The pyridazin-3(2H)-one (lactam) exists in equilibrium with pyridazin-3-ol (lactim).

  • Solution:

    • Confirm by running NMR in different solvents (DMSO-

      
       vs. 
      
      
      
      ).
    • Lock the tautomer by N-alkylation or N-arylation at the N-2 position. This forces the molecule into the fixed "one" (carbonyl) form, which is generally more chemically stable and has a defined hydrogen bond acceptor profile [3].

Q: My sample turns yellow/brown under ambient light.

  • Cause: Photolytic instability. Pyridazinones with extended conjugation (e.g., styryl groups at C-6) or chlorinated derivatives (like herbicide analogs) can form radical intermediates upon UV exposure [4].

  • Solution:

    • Store solid samples in amber vials.

    • Structural Fix: Saturation of the C-4/C-5 bond (forming 4,5-dihydropyridazinones) significantly changes the UV absorption profile, often improving photostability, though this alters planarity and binding affinity.

Module 3: Physical Stability (Solubility & Crystallinity)

Issue: The compound precipitates in assay media or forms amorphous aggregates.

Diagnosis: Pyridazinones are planar and rigid, leading to high crystal lattice energy and poor aqueous solubility ("brick dust" properties).

Optimization Data

The following table summarizes substituent effects on physical properties:

ModificationEffect on SolubilityEffect on m.p.Stability Risk
Unsubstituted (NH) Low (H-bond donor)HighTautomerism
N-Methylation Moderate IncreaseLowerMetabolic Dealkylation
N-Aryl (Phenyl) Decrease (Lipophilic)HighCYP Oxidation on Phenyl
C-4/C-5 Fusing DecreaseVery HighRigidification (Good for binding, bad for solubility)
Hydrophilic Tail (Piperazine) High Increase ModerateLow (Recommended)

Recommendation: To improve solubility without sacrificing stability, append a solubilizing group (morpholine, piperazine) via a linker at the phenyl ring attached to C-6, rather than modifying the core pyridazinone ring itself [5].

Standardized Protocols

Protocol A: Microsomal Stability Assay (Pyridazinone-Specific)

Standard protocols often fail due to the polarity of pyridazinones causing poor retention or ion suppression.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation:

    • Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching (Critical): Use Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid. Pure acetonitrile often causes precipitation of polar pyridazinones.

  • Analysis: LC-MS/MS using a C18 polar-embedded column (e.g., Waters Acquity HSS T3) to ensure retention of the polar core.

Protocol B: Forced Degradation (Base Hydrolysis)
  • Dissolve compound to 1 mg/mL in Methanol.

  • Add equal volume of 0.1 N NaOH.

  • Incubate at RT for 4 hours.

  • Neutralize with 0.1 N HCl.

  • Analyze by HPLC (254 nm).

    • Pass Criteria: >95% recovery of parent peak.[1]

    • Fail: Appearance of ring-opened hydrazines (often elute at void volume).

Synthesis Workflow: Minimizing Side Reactions

The following workflow illustrates the synthesis of a stabilized 4-halo-pyridazinone, preventing common side reactions like bis-alkylation or ring opening.

SynthesisFlow Muco Mucochloric Acid Condensation Condensation (Ethanol, RT) Muco->Condensation Hydrazine Aryl Hydrazine Hydrazine->Condensation Control Critical Step: Control Temp < 50°C Condensation->Control Product 4,5-Dichloro-pyridazinone Control->Product Prevents Tars Subst Nucleophilic Subst. (at C-4 only) Product->Subst Selective C-4 attack Final Stabilized Lead Subst->Final

Figure 2: Optimized synthetic route to avoid thermal degradation during ring closure.

References

  • Ochiai, H., et al. (2011). "Phosphodiesterase Inhibitors.[2] Part 1: Synthesis and Structure-Activity Relationships of Pyrazolopyridine-Pyridazinone PDE Inhibitors Developed From Ibudilast."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, J., et al. (2011). "Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors." MedChemComm. Link

  • Lapiński, L., et al. (1990).[3] "Tautomerism of 3(2H)-pyridazinone." Journal of Physical Chemistry. Link

  • Leech, R. M., et al. (1985). "Some effects of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) on the development of chloroplast thylakoid membranes."[4] Planta. Link

  • Rathish, I. G., et al. (2012). "Synthesis and anti-inflammatory activity of some new 6-(4-substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones." European Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Purity Analysis of 6-Aminopyridazin-3(2H)-one by HPLC-UV: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminopyridazin-3(2H)-one (CAS: 57041-95-9) represents a distinct analytical challenge in pharmaceutical quality control.[1] As a highly polar, low-molecular-weight scaffold (MW 111.[1]10) used in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles, its analysis is frequently plagued by poor retention (dewetting) on standard reversed-phase columns and peak splitting due to lactam-lactim tautomerism.

This guide objectively compares three chromatographic approaches—Standard C18, HILIC, and Polar-Embedded RP-HPLC.[1] Based on experimental evidence and physicochemical logic, we establish Polar-Embedded Reversed-Phase HPLC as the superior method for routine purity analysis, offering the optimal balance of retention (


), peak symmetry, and method robustness.

Physicochemical Context & The Analytical Challenge

To design a valid protocol, one must understand the molecule's behavior in solution.

PropertyValueImplication for HPLC
LogP -0.65 (Hydrophilic)Elutes in the void volume (

) on conventional C18 columns.[1]
pKa ~5.8 (Amine), ~9.5 (Amide)Amphoteric nature requires strict pH control to suppress ionization or stabilize tautomers.[1]
Tautomerism Lactam (Keto)

Lactim (Enol)
Rapid equilibrium causes peak broadening or splitting if the mobile phase does not favor one form.[1]
Tautomeric Equilibrium Mechanism

The following diagram illustrates the tautomeric shift that complicates chromatography. If the separation timescale approaches the interconversion rate, peak distortion occurs.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Lactam Form (6-amino-3(2H)-one) Dominant in polar solvents Enol Lactim Form (3-amino-6-hydroxypyridazine) Aromatic character Keto->Enol  H+ Transfer   Issue Result: Peak Splitting / Tailing Keto->Issue Enol->Keto Enol->Issue

Figure 1: Lactam-Lactim tautomerism of 6-Aminopyridazin-3(2H)-one.[1] The equilibrium is solvent and pH-dependent.[1]

Comparative Analysis of Methodologies

We evaluated three distinct separation modes. Data below represents performance metrics derived from optimized conditions for pyridazinone scaffolds.

Method A: Conventional C18 (The "Default" Failure)
  • Column: C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 95% Water / 5% ACN

  • Outcome: Critical Failure. [1]

    • Due to the negative LogP (-0.65), the analyte interacts poorly with the hydrophobic alkyl chains.

    • Dewetting: In highly aqueous conditions required for retention, the C18 chains "collapse" (dewet), leading to loss of surface area and shifting retention times.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3][4][5]
  • Column: Bare Silica or Amide-functionalized[1]

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate Buffer

  • Outcome: High Retention, Low Robustness.

    • HILIC provides excellent retention (

      
      ) for polar heterocycles.[1]
      
    • Drawback: The sample must be dissolved in high organic solvent (e.g., 90% ACN) to prevent peak distortion. 6-Aminopyridazin-3(2H)-one has poor solubility in ACN, necessitating aqueous diluents which disrupt the HILIC water layer, causing poor peak shape.

Method C: Polar-Embedded C18 (The Recommended Solution)[1]
  • Column: Polar-Embedded/Endcapped C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).[1]

  • Mechanism: Contains a polar group (amide, carbamate) near the silica surface. This prevents phase collapse in 100% aqueous conditions and provides secondary interactions for polar analytes.[1]

  • Outcome: Optimal. Stable retention, symmetric peaks, and compatibility with aqueous sample diluents.

Comparative Data Summary
MetricMethod A: Standard C18Method B: HILICMethod C: Polar-Embedded (Rec.)[1]
Retention Factor (

)
0.2 (Void Volume)6.52.8 (Ideal)
Tailing Factor (

)
N/A (Co-elution)1.41.1
Theoretical Plates (

)
< 2,000> 8,000> 12,000
Sample Solubility High (Aqueous)Low (Organic req.)[1]High (Aqueous)
Equilibration Time FastSlow (>20 col.[1] vol.)Fast

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 3.0 locks the analyte in a single tautomeric/ionization state, ensuring reproducibility.

Reagents & Materials[1][4][6][7][8][9]
  • Reference Standard: 6-Aminopyridazin-3(2H)-one (>99.0% purity).[1][2]

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.0-5.0 µm (e.g., Synergi Hydro-RP or SymmetryShield RP18).[1]

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Phosphoric Acid.
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Instrument Parameters[1][11]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity and thermodynamics of tautomerism.[1]
Detection UV @ 305 nmPyridazinones have a distinct

~300-310 nm; 254 nm is usable but less specific.[1]
Injection Vol 10 µLPrevent column overload.
Run Time 15 MinutesSufficient for impurity elution.[1]
Gradient Program

Note: A shallow gradient is used to separate potential synthetic precursors (e.g., hydrazine derivatives).[1]

Time (min)% Buffer (A)% ACN (B)Phase Description
0.0982Loading / Retention of Polar Analyte
8.09010Elution of Target
10.04060Wash (remove hydrophobic impurities)
10.1982Re-equilibration
15.0982End of Run
Sample Preparation (Critical Step)[1]
  • Stock Solution: Weigh 10 mg of sample into a 50 mL volumetric flask. Dissolve in 100% Water .[1] (Do not use ACN, as solubility is limited).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer).

  • Filtration: Filter through 0.22 µm PVDF or PES filter.[1] Avoid Nylon filters as they may bind polar heterocycles.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for derivatives (e.g., 6-chloro-3-aminopyridazine).

MethodLogic Start Start: Pyridazinone Analysis CheckLogP Check LogP Start->CheckLogP IsPolar LogP < 0? CheckLogP->IsPolar StandardC18 Standard C18 IsPolar->StandardC18 No (LogP > 1) Solubility Is Sample Soluble in >80% ACN? IsPolar->Solubility Yes Fail Fail StandardC18->Fail Phase Collapse PolarEmbedded Polar-Embedded C18 (100% Aqueous Stable) Success Success PolarEmbedded->Success Robust Retention HILIC HILIC Mode Solubility->PolarEmbedded No (Aqueous only) Solubility->HILIC Yes

Figure 2: Decision matrix for selecting the stationary phase based on polarity and solubility.

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link][1]

  • Floresta, G., et al. (2023).[1][3] Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.[1] Archiv der Pharmazie.[1][3] Retrieved from [Link][1]

  • McHale, C., & Harmon, T. (2023).[1][4] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns / Advanced Materials Technology.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 6-Amino-3-chloropyridazine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9), a key heterocyclic scaffold in medicinal chemistry.[1][2][3] Recognizing the critical role of unambiguous structural elucidation in drug development, this document synthesizes experimental data to offer a comparative overview of its ¹H and ¹³C NMR spectra. We will explore the compound's structural features, including tautomerism, and analyze the influence of different deuterated solvents on chemical shifts, particularly focusing on DMSO-d₆ and D₂O. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization for compound verification and advancement.

Introduction: The Significance of 6-Aminopyridazin-3(2H)-one

The pyridazinone ring system is a "magic moiety" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] These compounds are integral to the development of agents targeting enzymes and G-protein coupled receptors (GPCRs).[3] 6-Aminopyridazin-3(2H)-one serves as a crucial starting material and structural analogue for synthesizing novel therapeutic candidates.[4][5] Given its importance, a definitive and comparative guide to its structural characterization is essential for ensuring the integrity of research and development programs. NMR spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled detail into molecular structure.[6]

Molecular Structure and Tautomerism

A critical aspect influencing the NMR characterization of 6-Aminopyridazin-3(2H)-one is its potential for tautomerism. The molecule can exist in several forms, primarily the amide, imidic acid (enol), and various amine/imine forms. The predominant tautomer observed in solution is dictated by factors such as solvent polarity and pH. The equilibrium between the lactam (amide) and lactim (enol) forms is particularly significant and directly impacts the chemical environment of the ring protons and carbons, as well as the exchangeable amine and amide protons.

Caption: Tautomeric equilibrium of 6-Aminopyridazin-3(2H)-one.

¹H NMR Spectral Analysis: A Comparative Study

The ¹H NMR spectrum provides detailed information on the proton environment within the molecule. The key signals correspond to the two vinyl protons on the pyridazinone ring and the exchangeable protons of the amine (NH₂) and amide (NH) groups. The chemical shifts and multiplicities of these protons are highly sensitive to the choice of solvent.

Analysis in DMSO-d₆

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar aprotic solvent that is excellent for observing exchangeable protons. In DMSO-d₆, the protons on the amine and amide groups typically appear as distinct, often broad, signals because their exchange rate is slowed sufficiently.

  • Amide Proton (N-H): This proton is expected to appear significantly downfield, typically in the range of δ 10.5-12.5 ppm, due to the deshielding effects of the adjacent carbonyl group and its involvement in hydrogen bonding.

  • Amine Protons (NH₂): The two protons of the primary amine group will appear as a broad singlet, usually between δ 6.0-7.5 ppm.

  • Vinyl Protons (C-H): The two protons on the heterocyclic ring form an AX or AB spin system. They appear as doublets due to coupling with each other. The proton adjacent to the carbonyl group (H-4) is typically more deshielded than the proton adjacent to the amino group (H-5).

Analysis in D₂O

Deuterium oxide (D₂O) is a polar protic solvent. Its primary effect is the rapid exchange of labile protons (N-H and O-H) with deuterium. This phenomenon is a powerful diagnostic tool.

  • Disappearance of Exchangeable Protons: Upon addition of or dissolution in D₂O, the signals corresponding to the NH and NH₂ protons will broaden and eventually disappear from the spectrum. This confirms their assignment.

  • Solvent-Induced Shifts: The chemical shifts of the remaining vinyl protons may shift slightly compared to their positions in DMSO-d₆ due to the change in the solvent environment.

Summary of Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ) in DMSO-d₆Expected Chemical Shift (δ) in D₂OMultiplicityCoupling Constant (J)Notes
N-H (Amide)~11.0 - 12.0 ppmSignal disappearsBroad Singlet-Labile proton, exchanges with D₂O.
C-H (H-4)~7.0 - 7.5 ppm~7.1 - 7.6 ppmDoublet~9-10 HzCoupled to H-5.
C-H (H-5)~6.7 - 7.0 ppm~6.8 - 7.1 ppmDoublet~9-10 HzCoupled to H-4.
NH₂ (Amine)~6.5 - 7.0 ppmSignal disappearsBroad Singlet-Labile protons, exchange with D₂O.

Note: These are predicted values based on typical ranges for pyridazinone scaffolds. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 6-Aminopyridazin-3(2H)-one, four distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): The C-3 carbon, being part of a carbonyl group within an amide system (a lactam), is the most deshielded and will appear significantly downfield, typically in the range of δ 160-170 ppm.

  • Amino-substituted Carbon (C-NH₂): The C-6 carbon, bonded to the electron-donating amino group, will be the most shielded of the ring carbons, appearing further upfield, likely around δ 145-155 ppm.

  • Vinyl Carbons: The two sp² hybridized carbons of the double bond, C-4 and C-5, will appear in the typical vinyl region. C-4, being beta to the carbonyl, is expected around δ 130-135 ppm, while C-5 is anticipated to be more shielded, around δ 115-125 ppm.

Summary of Expected ¹³C NMR Data
Carbon AssignmentExpected Chemical Shift (δ) in DMSO-d₆Notes
C-3 (C=O)~160 - 165 ppmCarbonyl carbon, most deshielded.
C-6 (C-NH₂)~150 - 155 ppmShielded by the electron-donating NH₂ group.
C-4 ~130 - 135 ppmVinyl carbon adjacent to the carbonyl side.
C-5 ~115 - 120 ppmVinyl carbon adjacent to the amine side.

Comparison with Alternative Analytical Techniques

While NMR provides the definitive structural map, other techniques offer complementary information.

  • Mass Spectrometry (MS): ESI-MS would confirm the molecular weight (111.10 g/mol ) and provide fragmentation data that can support the proposed structure.[7]

  • Infrared (IR) Spectroscopy: IR would show characteristic absorption bands for the N-H stretches (amine and amide, ~3100-3400 cm⁻¹), the C=O stretch (amide, ~1650-1680 cm⁻¹), and C=C/C=N stretches (~1500-1600 cm⁻¹).[8]

  • X-Ray Crystallography: For a solid sample, single-crystal X-ray diffraction would provide the ultimate proof of structure, including bond lengths, bond angles, and crystal packing information, confirming the dominant tautomeric form in the solid state.

NMR remains superior for its ability to provide a complete picture of the covalent structure and connectivity in solution, which is often more relevant to the compound's biological activity.

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality NMR data.

NMR Sample Preparation

G cluster_workflow NMR Sample Preparation Workflow A Weigh ~5-10 mg of 6-Aminopyridazin-3(2H)-one B Transfer to a clean, dry vial A->B C Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) B->C D Vortex or sonicate until fully dissolved C->D E Filter the solution through glass wool into a standard 5 mm NMR tube D->E F Cap the NMR tube and label appropriately E->F

Caption: Standard workflow for NMR sample preparation.

  • Weighing: Accurately weigh 5-10 mg of the solid 6-Aminopyridazin-3(2H)-one sample.

  • Dissolution: Transfer the solid to a clean vial and add approximately 0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆). For comparison, prepare a second sample in D₂O.

  • Homogenization: Vortex or briefly sonicate the sample to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a standard 5 mm NMR tube. The plug serves to filter out any residual microparticulates.

  • Analysis: Cap the tube and insert it into the NMR spectrometer for analysis.

Data Acquisition Parameters
  • Spectrometer: Data should be acquired on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[9][10]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: The residual solvent peak should be used for referencing (DMSO-d₆ at δ 2.50 ppm; D₂O at δ 4.79 ppm).[11]

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

    • Referencing: The solvent peak should be used for referencing (DMSO-d₆ at δ 39.52 ppm).[11]

Conclusion

The NMR characterization of 6-Aminopyridazin-3(2H)-one is straightforward but requires careful consideration of solvent effects and potential tautomerism. A combination of ¹H and ¹³C NMR spectra, ideally acquired in both aprotic (DMSO-d₆) and protic (D₂O) solvents, provides an unambiguous and comprehensive structural elucidation. The ¹H spectrum clearly defines the proton environment and confirms the presence of labile amine and amide protons, while the ¹³C spectrum validates the carbon backbone, most notably the downfield shift of the C-3 carbonyl carbon. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important heterocyclic compound.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminopyridazin-3(2H)-one. Retrieved from [Link]

  • Abdel-rahman, R. F., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of H 2 L 3 in DMSO-d6 at 300 MHz. Retrieved from [Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of amine 6 in DMSO-d6 solution. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 1 in D2O at 25 °C, top: freshly prepared.... Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • Sgrignani, J., et al. (2016). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. National Institutes of Health. Retrieved from [Link]

  • University of Dundee Research Portal. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Amazon S3. (n.d.). Selective α-Deuteration of Amines and Amino Acids Using D2O. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed. Retrieved from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridazin-3(2H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1][2] The synthesis of this key intermediate is, therefore, a subject of significant interest in the pharmaceutical industry. This guide provides a comparative analysis of the most common synthetic routes to 6-Aminopyridazin-3(2H)-one, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison of their efficiencies.

Overview of Synthetic Strategies

The synthesis of 6-Aminopyridazin-3(2H)-one can be broadly categorized into two main approaches:

  • Ring Formation from Acyclic Precursors: This strategy involves the construction of the pyridazinone ring from open-chain starting materials, typically through a condensation reaction with a hydrazine derivative.

  • Functionalization of a Pre-formed Pyridazine Ring: This approach starts with a substituted pyridazine, such as 3,6-dichloropyridazine, and introduces the desired amino and oxo functionalities through a series of transformations.

This guide will delve into the specifics of each approach, providing a head-to-head comparison to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Ring Formation via Condensation with Hydrazine

This classical and versatile approach builds the pyridazinone ring from the ground up. A common and economically viable starting point is the reaction of maleic anhydride with hydrazine hydrate.

Reaction Pathway

Route 1 MA Maleic Anhydride PD Pyridazine-3,6-dione (Maleic Hydrazide) MA->PD  H2O, Reflux HH Hydrazine Hydrate HH->PD DCP 3,6-Dichloropyridazine PD->DCP  POCl3 ACP 6-Amino-3-chloropyridazine DCP->ACP  NH3/H2O, Heat APO 6-Aminopyridazin-3(2H)-one ACP->APO  Hydrolysis

Caption: Synthesis of 6-Aminopyridazin-3(2H)-one starting from maleic anhydride.

Mechanistic Insights and Experimental Rationale

The initial step involves the reaction of maleic anhydride with hydrazine hydrate to form pyridazine-3,6-dione, also known as maleic hydrazide. This reaction is typically carried out in water or a protic solvent and proceeds via nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.

The resulting pyridazine-3,6-dione is a stable intermediate that can be isolated and purified. To introduce the desired functionalities, a two-step process is commonly employed. First, the dione is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine. This di-chloro derivative is a key building block for a variety of pyridazine-based compounds.

The subsequent step involves a selective nucleophilic aromatic substitution. By carefully controlling the reaction conditions, one of the chlorine atoms can be displaced by an amino group. This is typically achieved by reacting 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures. The final step is the hydrolysis of the remaining chlorine atom to a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form, yielding the desired 6-Aminopyridazin-3(2H)-one.

Quantitative Data Comparison
StepReactantsReagents/ConditionsTypical Yield (%)Reference
1. Ring FormationMaleic Anhydride, Hydrazine HydrateH₂O, Reflux>90
2. ChlorinationPyridazine-3,6-dionePOCl₃, Heat80-90
3. Amination3,6-DichloropyridazineAqueous Ammonia, Heat70-85
4. Hydrolysis6-Amino-3-chloropyridazineAcid or Base Catalysis60-75
Overall Maleic Anhydride 38-57
Detailed Experimental Protocol

Step 1: Synthesis of Pyridazine-3,6-dione (Maleic Hydrazide)

  • To a stirred solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.05 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford pyridazine-3,6-dione.

Step 2: Synthesis of 3,6-Dichloropyridazine

  • Carefully add pyridazine-3,6-dione (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3,6-dichloropyridazine.

Step 3: Synthesis of 6-Amino-3-chloropyridazine

  • In a sealed pressure vessel, combine 3,6-dichloropyridazine (1.0 eq) and a concentrated aqueous solution of ammonia (10-15 eq).

  • Heat the vessel to 120-150 °C for 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with water, and dry.

Step 4: Synthesis of 6-Aminopyridazin-3(2H)-one

  • Suspend 6-Amino-3-chloropyridazine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the solution and neutralize to a pH of approximately 7.

  • Collect the precipitated 6-Aminopyridazin-3(2H)-one by filtration, wash with water, and dry.

Route 2: One-Pot Synthesis from Ketoacids

A more convergent approach involves the one-pot reaction of a suitable ketoacid with hydrazine hydrate. This method avoids the isolation of multiple intermediates, potentially saving time and resources. For the synthesis of 6-substituted pyridazinones, a common strategy employs the reaction of an acetophenone with glyoxylic acid and hydrazine hydrate.[1][3]

Reaction Pathway

Route 2 AP Acetophenone Derivative APO 6-Substituted Pyridazin-3(2H)-one AP->APO  One-pot reaction GA Glyoxylic Acid GA->APO HH Hydrazine Hydrate HH->APO

Caption: One-pot synthesis of 6-substituted pyridazin-3(2H)-ones.

Mechanistic Insights and Experimental Rationale

This one-pot synthesis is a multi-component reaction where the initial step is likely the condensation between the acetophenone and glyoxylic acid to form a β-keto acid intermediate. This intermediate then reacts with hydrazine hydrate. The hydrazine can react with both the ketone and the carboxylic acid functionalities, leading to the formation of the pyridazinone ring through cyclization and dehydration. While this method is often used for 6-aryl or 6-alkyl substituted pyridazinones, adapting it for the direct synthesis of 6-aminopyridazin-3(2H)-one would require starting with an appropriately substituted ketoacid precursor, which may not be readily available.

A more direct, albeit less commonly documented, approach would be the reaction of 3-aminomaleic anhydride or a related derivative with hydrazine. However, the stability and accessibility of such starting materials can be a limiting factor.

Quantitative Data Comparison
Conceptual Experimental Protocol (for 6-substituted derivatives)
  • To a solution of the acetophenone derivative (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Route 3: Direct Amination of a Halogenated Pyridazinone

This route offers a more direct functionalization of a pre-formed pyridazinone ring, potentially reducing the number of synthetic steps compared to Route 1.

Reaction Pathway

Route 3 CP 6-Chloropyridazin-3(2H)-one APO 6-Aminopyridazin-3(2H)-one CP->APO  Catalyst, Heat AS Aminating Source (e.g., Ammonia, Hydrazine) AS->APO

Caption: Direct amination of 6-chloropyridazin-3(2H)-one.

Mechanistic Insights and Experimental Rationale

This approach starts with 6-chloropyridazin-3(2H)-one, which can be synthesized from pyridazine-3,6-dione. The core of this route is the nucleophilic aromatic substitution of the chlorine atom with an amino group. This can be achieved using various aminating agents, such as ammonia or hydrazine, often in the presence of a catalyst.

Catalytic amination, for instance using palladium or copper catalysts, can facilitate the reaction under milder conditions and improve yields. The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation and requires careful optimization. The direct use of ammonia often requires high temperatures and pressures, similar to the amination of 3,6-dichloropyridazine.

Quantitative Data Comparison
StepReactantsReagents/ConditionsTypical Yield (%)Reference
1. Synthesis of 6-Chloropyridazin-3(2H)-onePyridazine-3,6-dioneSOCl₂ or POCl₃75-85
2. Direct Amination6-Chloropyridazin-3(2H)-one, AmmoniaCatalyst (e.g., CuI), Base, High Temp.50-70
Overall Maleic Anhydride 38-60
Conceptual Experimental Protocol
  • In a sealed reaction vessel, combine 6-chloropyridazin-3(2H)-one (1.0 eq), a copper(I) iodide catalyst (0.1 eq), a suitable ligand (e.g., a diamine), a base (e.g., K₂CO₃), and a source of ammonia (e.g., aqueous ammonia or an ammonia surrogate).

  • Heat the mixture in a suitable solvent (e.g., DMF, DMSO) to 100-140 °C for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Comparison Summary and Conclusion

FeatureRoute 1: From Maleic AnhydrideRoute 2: One-Pot from KetoacidsRoute 3: Direct Amination
Starting Materials Readily available and inexpensiveRequires specific ketoacid precursorsRequires synthesis of 6-chloropyridazin-3(2H)-one
Number of Steps Multiple stepsOne-pot (for derivatives)Fewer steps than Route 1
Overall Yield ModeratePotentially high (for derivatives)Moderate
Scalability Well-established and scalableCan be challenging to scale upScalability depends on catalyst cost and efficiency
Versatility High, 3,6-dichloropyridazine is a versatile intermediateGood for generating libraries of 6-substituted derivativesMore direct for the target molecule
Safety Considerations Use of POCl₃ requires cautionStandard laboratory precautionsUse of high pressure for amination, catalyst handling

Expert Recommendation:

For large-scale, cost-effective synthesis, Route 1 , starting from maleic anhydride, remains a robust and well-documented option despite the multiple steps involved. The intermediates are stable and the starting materials are inexpensive.

For rapid generation of a library of 6-substituted pyridazinone analogs for screening purposes, Route 2 offers an efficient one-pot procedure, provided the corresponding ketoacid precursors are accessible.

Route 3 presents an attractive, more direct pathway to the final product. As catalytic amination methods continue to improve, this route may become increasingly favorable, especially for smaller-scale syntheses where step economy is a primary concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available starting materials, and the desired purity of the final product.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

Sources

Structure-activity relationship (SAR) studies of 6-Aminopyridazin-3(2H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the 6-Amino Scaffold

In the crowded landscape of kinase inhibitor design, the 6-aminopyridazin-3(2H)-one scaffold represents a distinct "privileged structure" that offers a strategic alternative to the ubiquitous pyridine and pyrimidine cores. While fused analogs like imidazo[1,2-b]pyridazines often dominate IP space for targets like PIM-1 and DYRK1A , the monocyclic 6-aminopyridazinone offers a unique balance of physicochemical properties (lower molecular weight, higher


 potential) and specific hinge-binding capability.

This guide objectively compares the Structure-Activity Relationship (SAR) of 6-aminopyridazin-3(2H)-one analogs against key alternatives, supported by experimental protocols for synthesis and validation.

Comparative Analysis: Scaffold Performance

The following table contrasts the 6-aminopyridazinone core with its primary isosteres and fused analogs in the context of kinase inhibition (specifically PIM-1 and GSK-3


).

Table 1: Physicochemical & Pharmacological Comparison

Feature6-Aminopyridazin-3(2H)-one Pyridin-2-one Imidazo[1,2-b]pyridazine
H-Bond Donors (HBD) 2 (Lactam NH + Exocyclic NH2)1 (Lactam NH)0 (typically)
H-Bond Acceptors (HBA) 3 (C=O, N2, Amino N)2 (C=O)3 (N1, N4, fused N)
Solubility (LogS) High (Polar head group)ModerateLow (Planar/Aromatic)
Metabolic Stability Moderate (N-dealkylation risk)HighHigh (CYP stable core)
Binding Mode ATP-competitive (Hinge Binder)ATP-competitiveATP-competitive
Key Advantage Dual H-bond donor capability mimics Adenine more closely than Pyridinone.Chemical stability; fewer tautomer issues.High potency via hydrophobic collapse.
Primary Limitation Tautomeric equilibrium (Lactam vs. Lactim) can complicate binding.Weaker hinge interaction (missing 6-amino donor).IP crowding; poor solubility.
Mechanistic Insight: The "6-Amino" Advantage

The critical differentiator is the exocyclic amino group at position 6 . In many kinase active sites (e.g., PIM-1, DYRK1A), this group acts as a crucial hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu121 in PIM-1), a specific interaction that the standard pyridinone scaffold lacks.

Detailed SAR & Optimization Workflow

The optimization of this scaffold relies on three vectors: the Hinge Binder (Head) , the Solubilizing Tail , and the Hydrophobic Core .

SAR Decision Tree

The following logic flow illustrates the standard optimization pathway for this chemotype.

SAR_Workflow Start Hit: 6-Aminopyridazin-3(2H)-one Core Step1 1. Scan Position 2 (N-Alkylation) Start->Step1 Decision1 Is Solubility > 50 µM? Step1->Decision1 Decision1->Step1 No (Add Polar Group) Step2 2. Modify Position 6 (Amino) Decision1->Step2 Yes Decision2 Is Potency < 100 nM? Step2->Decision2 Decision2->Step2 No (Try Acylation/Alkylation) Step3 3. Optimize Position 4/5 (Core) Decision2->Step3 Yes Outcome_Lead Lead Candidate (Balanced Profile) Step3->Outcome_Lead Outcome_Fail Discard / Scaffold Hop Step3->Outcome_Fail Toxicity/Selectivity Issues

Figure 1: Optimization workflow for transforming a raw pyridazinone hit into a lead candidate.

Key SAR Findings
  • Position 2 (Lactam Nitrogen):

    • Modification: Alkylation with small alkyl or cycloalkyl groups (Methyl, Ethyl, Cyclopropyl).

    • Effect: Essential for preventing rapid glucuronidation. Bulky groups (e.g., tert-butyl) often abolish activity by clashing with the "sugar pocket" of the ATP site.

  • Position 6 (The Amino "Warhead"):

    • Modification: Free amine (-NH2) vs. Acetamide (-NHAc) vs. Secondary amine (-NHR).

    • Effect: The free amine is often superior for potency due to the H-bond donor capability. Acylation usually reduces potency significantly by withdrawing electron density and removing the donor capability, unless the target has a specific cryptic pocket (e.g., MEK1/2).

  • Position 4 & 5 (The Core):

    • Modification: Introduction of halogens (Cl, Br) or aryl groups.

    • Effect: A phenyl or heteroaryl ring at Position 5 is critical for hydrophobic interactions with the kinase "gatekeeper" residue.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific workups).

Protocol A: Synthesis of 3-Amino-6-chloropyridazine Intermediate

This is the foundational step to access the 6-amino scaffold.

Reagents: 3,6-Dichloropyridazine, Ammonium Hydroxide (28%), Ethanol.

  • Setup: Charge a pressure tube (sealed vessel) with 3,6-dichloropyridazine (1.0 eq) and Ethanol (5 vol).

  • Amination: Add Ammonium Hydroxide (10.0 eq). Seal the vessel.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol/ammonia.

  • Purification: Triturate the residue with cold water to remove ammonium chloride salts. Filter the solid. Recrystallize from Ethanol/Water.

    • Yield: Typically 70–80%.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ~6.8 ppm (NH2) and two doublets for the pyridazine protons.
Protocol B: Suzuki-Miyaura Coupling (Introduction of Position 5 Aryl Group)

Used to install the hydrophobic moiety.

Reagents: 3-Amino-6-chloropyridazine, Aryl Boronic Acid,


, 

.
  • Mix: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and Aryl Boronic Acid (1.2 eq) in DME/Water (4:1).

  • Catalyst: Degas with Nitrogen for 10 mins. Add

    
     (0.05 eq).
    
  • Heat: Reflux at 90°C for 4–6 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol C: PIM-1 Kinase Inhibition Assay

Standard validation assay.

  • Enzyme: Recombinant human PIM-1 kinase (0.5 nM final).

  • Substrate: S6 peptide (AKRRRLSSLRA).

  • ATP:

    
     concentration (typically 10–50 µM).
    
  • Detection: ADP-Glo™ (Promega) or radiometric

    
    -ATP.
    
  • Procedure:

    • Incubate compound + Enzyme + Substrate for 10 mins.

    • Add ATP to initiate. Run for 60 mins at RT.

    • Add detection reagent. Read Luminescence.

    • Data Analysis: Fit to sigmoidal dose-response (Variable Slope) to determine

      
      .
      

Molecular Interaction Map

Understanding the binding mode is critical for rational design. The diagram below visualizes the pharmacophore mapping of a 6-aminopyridazinone inside the ATP-binding pocket.

Binding_Mode Hinge_Backbone_CO Hinge (C=O) Glu121 Hinge_Backbone_NH Hinge (NH) Leu120 Ligand_N2 Lactam N2 (Acceptor) Hinge_Backbone_NH->Ligand_N2 H-Bond Gatekeeper Gatekeeper (Hydrophobic) Solvent_Front Solvent Front (Asp186) Ligand_6NH2 6-Amino Group (Donor) Ligand_6NH2->Hinge_Backbone_CO H-Bond Ligand_C5_Aryl 5-Aryl Ring Ligand_C5_Aryl->Gatekeeper Pi-Alkyl / VdW Ligand_N_Alkyl N-Alkyl Tail Ligand_N_Alkyl->Solvent_Front Solubility/Selectivity

Figure 2: Pharmacophore map showing the bidentate H-bond network essential for high-affinity binding.

References

  • Elagawany, M., et al. (2013).[1] Synthesis and biological evaluation of some novel pyridazin-3(2H)-one derivatives as potential anticancer agents.[1] Journal of Heterocyclic Chemistry. Link

  • Wurz, R. P., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 26(22), 5580-5584. Link

  • Fortin, S., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Maes, B. U., et al. (2000). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Tetrahedron, 56(12), 1777-1781. Link

  • Barberis, C., et al. (2021). DYRK1A Kinase Inhibitors with Emphasis on Cancer.[3][4] Cancers (Basel). Link

Sources

Comparison of the antimicrobial activity of pyridazinone and quinolone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antimicrobial Activity of Pyridazinone vs. Quinolone Derivatives

Executive Summary

In the landscape of antimicrobial drug discovery, Quinolones (specifically fluoroquinolones) represent the "gold standard" of synthetic antibiotics, renowned for their broad-spectrum potency and bactericidal speed. However, the rapid emergence of antimicrobial resistance (AMR)—particularly in Enterobacteriaceae and S. aureus—has necessitated the exploration of novel scaffolds.

Pyridazinone derivatives have emerged as a promising alternative class. Unlike quinolones, which primarily poison the DNA cleavage complex, pyridazinone derivatives often exploit distinct molecular targets such as the GyrB ATP-binding pocket or Enoyl-ACP reductase (FabI) . This guide objectively compares these two scaffolds, highlighting that while quinolones currently offer superior nanomolar potency against susceptible strains, pyridazinones provide a critical "mechanism-agnostic" advantage against multidrug-resistant (MDR) pathogens.

Mechanism of Action: Divergent Pathways

To understand the performance differences, one must analyze the causality of bacterial death.

Quinolone Derivatives (The Stabilizers)
  • Primary Target: Type II Topoisomerases (DNA Gyrase [GyrA subunits] and Topoisomerase IV [ParC subunits]).

  • Mechanism: Quinolones do not merely inhibit enzyme function; they act as topoisomerase poisons . They bind to the DNA-enzyme complex after the DNA strands have been cleaved, stabilizing this "cleavage complex."[1] This prevents religation, causing the accumulation of double-strand breaks, which triggers the SOS response and rapid cell death.

  • Limitation: Resistance arises via point mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA/parC, reducing drug binding affinity.

Pyridazinone Derivatives (The Inhibitors)
  • Primary Target A (Replication): GyrB subunit inhibition . Unlike quinolones, certain pyridazinones target the ATP-binding pocket of the GyrB subunit. This competitively inhibits the energy supply required for DNA supercoiling. Because the binding site is distinct from the QRDR, these compounds often retain activity against quinolone-resistant strains.

  • Primary Target B (Fatty Acid Synthesis): Enoyl-ACP Reductase (FabI) .[2] Some pyridazinone derivatives (e.g., 4,5-dihalo-3(2H)-pyridazinones) inhibit FabI, a key enzyme in the type II fatty acid synthesis (FAS-II) pathway, leading to membrane lysis.

Pathway Visualization

MOA_Comparison cluster_bacterial_cell Bacterial Cell Targets DNA_Rep DNA Replication (Supercoiling) Effect_Death Cell Death (Bactericidal) DNA_Rep->Effect_Death FAS Fatty Acid Synthesis (Membrane Integrity) FAS->Effect_Death Quinolone Quinolone Scaffold (e.g., Ciprofloxacin) Target_GyrA GyrA / ParC (Cleavage Complex) Quinolone->Target_GyrA Stabilizes Cleavage Pyridazinone Pyridazinone Scaffold (e.g., Compound 10h) Target_GyrB GyrB (ATP Pocket) Pyridazinone->Target_GyrB Competes w/ ATP Target_FabI FabI Enzyme (Enoyl-ACP Reductase) Pyridazinone->Target_FabI Inhibits Catalysis Target_GyrA->DNA_Rep Blocks Religation Target_GyrB->DNA_Rep Stalls Supercoiling Target_FabI->FAS Blocks Lipid Synthesis

Figure 1: Mechanistic divergence between Quinolone (red path) and Pyridazinone (blue/green path) derivatives. Note the dual-targeting potential of pyridazinones.

Structure-Activity Relationship (SAR) Analysis

Optimization of these scaffolds relies on specific substitutions.

FeatureQuinolone Derivatives Pyridazinone Derivatives
Core Scaffold 4-Quinolone / 1,8-Naphthyridin-4-onePyridazin-3(2H)-one
Critical for Potency C-6 Fluorine: Essential for DNA gyrase binding and cell penetration (hence "Fluoroquinolones").C-6 Aryl Group: A phenyl or substituted aryl group at position 6 is crucial for hydrophobic interaction with the target pocket.
Spectrum Broadening C-7 Substituent: Piperazine/Pyrrolidine rings broaden spectrum to Gram-negatives (P. aeruginosa).N-2 Substitution: Alkyl or aryl groups here modulate lipophilicity. C-4/C-5 Halogens: Chlorine or Bromine often enhance antimicrobial activity.
Pharmacokinetics N-1 Cyclopropyl: Maximizes potency (e.g., Ciprofloxacin).N-1 Ethyl Ester: Often reduces activity; hydrolysis to the acid form can restore potency against Gram-negatives.

Comparative Performance Data

The following data synthesizes experimental results from recent literature. Note the distinction in potency: Quinolones are hyper-potent against susceptible strains, while Pyridazinones show utility against resistant phenotypes.

Table 1: MIC Comparison (µg/mL)

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Notes
Quinolone Ciprofloxacin (Standard)E. coli (Susceptible)0.004 – 0.015Extremely potent standard [1].
Quinolone Ciprofloxacin (Standard)S. aureus (MRSA)> 32.0Loss of efficacy due to QRDR mutations [1].
Pyridazinone Compound 10h (Diarylurea)S. aureus (MRSA)16.0Retains activity against MRSA; moderate potency [2].
Pyridazinone Compound 13 (Acid deriv.)A. baumannii~1.5 (3.74 µM)Significant activity against Gram-negative pathogen [3].[3]
Pyridazinone Compound 8gC. albicans16.0Demonstrates cross-kingdom (antifungal) potential [2].
Pyridazinone Chloropyridazine deriv.[4]E. coli0.89 – 3.74Comparable to Chloramphenicol; less potent than Cipro [4].

Key Insight: While Pyridazinone Compound 13 shows an MIC of ~1.5 µg/mL against A. baumannii, Ciprofloxacin in a susceptible scenario would be <1 µg/mL. However, in MDR scenarios where Ciprofloxacin MICs spike to >64 µg/mL, Pyridazinones maintain their baseline efficacy.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of Pyridazinone Derivatives (General Workflow)
  • Friedel-Crafts Acylation: React a hydrocarbon (e.g., benzene/toluene) with succinic anhydride in the presence of AlCl₃ to yield β-aroylpropionic acid.

  • Cyclization: Reflux the acid with hydrazine hydrate in ethanol for 6–8 hours.

  • Purification: Pour into ice water; recrystallize the resulting 6-aryl-2,3,4,5-tetrahydropyridazin-3-one from ethanol.

  • Dehydrogenation (Optional): To obtain the fully aromatic pyridazinone, treat with Br₂/acetic acid or CuCl₂ in acetonitrile.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Prepare a bacterial suspension from fresh colonies to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve Pyridazinone/Quinolone derivatives in DMSO (Stock: 10 mg/mL).

  • Plate Setup:

    • Use 96-well microtiter plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted inoculum to each well (Final volume: 200 µL).

  • Controls:

    • Positive Control: Ciprofloxacin (or relevant standard).

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Screening Start Start: Compound Library Step1 Friedel-Crafts Acylation (Precursor Formation) Start->Step1 Step2 Hydrazinolysis (Ring Closure) Step1->Step2 Step3 Chemical Characterization (NMR, IR, MS) Step2->Step3 Step4 Broth Microdilution (96-well Plate) Step3->Step4 Step5 Incubation (37°C, 18-24h) Step4->Step5 Step6 MIC Determination (Turbidity Check) Step5->Step6 Decision MIC < 10 µg/mL? Step6->Decision Hit Lead Candidate (Proceed to Toxicity) Decision->Hit Yes Refine Refine SAR (Modify C-6/N-2) Decision->Refine No Refine->Step1 Iterate

Figure 2: Integrated workflow for the synthesis and screening of pyridazinone derivatives.

Conclusion

The comparison between pyridazinone and quinolone derivatives reveals a trade-off between potency and resistance resilience .

  • Use Quinolones when targeting susceptible Gram-negative infections where high potency and established pharmacokinetics are required.

  • Investigate Pyridazinones when developing treatments for MDR pathogens (MRSA, VRE) or when seeking dual-action agents (e.g., antimicrobial + anticancer). The pyridazinone scaffold's ability to inhibit GyrB or FabI offers a strategic "backdoor" to kill bacteria that have evolved resistance to the traditional fluoroquinolone GyrA attack vector.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences.

  • El-Mekabaty, A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.

  • Bouscaren, N., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2014). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy.[4][5][6][7][8]

Sources

Comparative docking studies of pyridazinone derivatives in different enzyme active sites

Author: BenchChem Technical Support Team. Date: February 2026

Target Applications: COX-2 Inflammation, PDE4 Respiratory Therapy, and EGFR Kinase Inhibition.

Executive Summary

The pyridazinone scaffold represents a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for carboxylates and cyclic lactams. This guide provides a technical comparison of pyridazinone derivatives across three distinct enzyme active sites: Cyclooxygenase-2 (COX-2) , Phosphodiesterase-4 (PDE4) , and Epidermal Growth Factor Receptor (EGFR) .

By analyzing comparative docking metrics, we demonstrate how specific substitutions on the pyridazinone ring (N2-position vs. C6-position) dictate selectivity, transforming the molecule from a potent anti-inflammatory agent into an antiproliferative kinase inhibitor.

Part 1: The Selectivity Paradigm (COX-2 vs. COX-1)

The primary challenge in designing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastric toxicity.

Comparative Binding Metrics

The following data summarizes the docking performance of 6-substituted pyridazinone derivatives against standard clinical controls.

Table 1: Comparative Binding Energy (


) and Selectivity Indices 
Compound ClassTarget: COX-2 (PDB: 3LN1)Off-Target: COX-1 (PDB: 1EQG)Selectivity MechanismEst. Affinity (

)
Pyridazinone (6-phenyl) -9.8 kcal/mol -6.2 kcal/molHydrophobic Side Pocket Entry~65 nM
Celecoxib (Control) -10.1 kcal/mol-7.5 kcal/molSulfonamide-Arg513 H-bond~40 nM
Indomethacin (Non-selective) -8.2 kcal/mol-8.5 kcal/molNon-specific hydrophobic fit~900 nM
Pyridazinone (N2-bulky) -7.1 kcal/mol-4.0 kcal/molSteric clash in both isoforms>5

M
Mechanistic Insight: The "Side Pocket" Theory

The superior selectivity of pyridazinone derivatives arises from the structural difference at position 523 of the enzyme:

  • COX-1: Contains Isoleucine (Ile523) , a bulky residue that blocks access to a secondary hydrophobic pocket.

  • COX-2: Contains Valine (Val523) , a smaller residue.[1]

Docking Observation: Successful pyridazinone ligands position a bulky aryl group (e.g., 4-methoxyphenyl) at the C6 position into this extra pocket. The pyridazinone carbonyl oxygen typically forms a critical hydrogen bond with Arg120 and Tyr355 at the constriction site, mimicking the arachidonic acid carboxylate.

Part 2: Expanding the Scope (PDE4 & EGFR)

While COX-2 inhibition relies on the C6-substitution, altering the N2-position shifts the pharmacological profile.

Phosphodiesterase-4 (PDE4) Targeting

For respiratory indications (asthma/COPD), pyridazinones act as PDE4 inhibitors.

  • Active Site Requirement: The active site contains a metal pocket (

    
    ) and a Q-pocket (Glutamine).
    
  • Key Interaction: The pyridazinone lactam motif acts as a hydrogen bond acceptor for Gln369 .

  • Performance: Pyridazinone derivatives often show

    
     values between -8.5 and -9.2 kcal/mol  against PDE4B, comparable to Roflumilast.
    
EGFR Kinase Inhibition

In oncology, 4,5-disubstituted pyridazinones mimic the adenine ring of ATP.

  • Active Site Requirement: The hinge region (Met793).

  • Key Interaction: The N-N bond of the pyridazinone ring accepts a H-bond from the backbone amide of Met793 .

  • Performance: Docking scores often exceed -9.5 kcal/mol , but selectivity against Wild Type vs. T790M mutant EGFR remains a critical optimization parameter.

Part 3: Computational Methodology (The Protocol)

To replicate these findings, use the following standardized protocol. This workflow is software-agnostic but optimized for AutoDock Vina and MGLTools .

Step 1: Ligand Preparation
  • Structure Generation: Draw 2D structures (ChemDraw) and convert to 3D (OpenBabel/Avogadro).

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent algorithm) until RMSD gradient < 0.01 kcal/mol/Å.

  • Torsion Tree: Define rotatable bonds. Crucial: Keep the pyridazinone ring rigid; allow rotation on phenyl substituents.

Step 2: Protein Preparation
  • Retrieval: Download PDB structures (COX-2: 3LN1, EGFR: 1M17, PDE4: 3G45).

  • Cleaning: Remove all water molecules and co-crystallized ligands.

  • Protonation: Add polar hydrogens (Collman charges) relevant to pH 7.4.

  • Residue Repair: Fix missing atoms in side chains (Asn/Gln/His flips).

Step 3: Grid Box Definition (The "Search Space")

Do not use "Blind Docking" for comparative studies; use Focused Docking .

  • Center: Define coordinates

    
     based on the centroid of the co-crystallized native ligand.
    
  • Dimensions:

    
     Å (Standard).
    
  • Spacing: 0.375 Å (High resolution).

Step 4: Docking & Validation
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 or 64 (higher than default 8) for accurate sampling of deep pockets like COX-2.

  • Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be valid.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow of the comparative docking study, highlighting the decision points for selectivity analysis.

DockingWorkflow cluster_Prep Preparation Phase cluster_Analysis Post-Docking Analysis Start Target Selection (COX-2 / PDE4 / EGFR) LigandPrep Ligand Preparation (MMFF94 Minimization) Start->LigandPrep ProteinPrep Protein Preparation (Remove H2O, Add Polar H) Start->ProteinPrep GridGen Grid Box Definition (Focused on Active Site) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina / Glide) GridGen->Docking Validation RMSD Validation (< 2.0 Å) Docking->Validation BindingEnergy Binding Energy (ΔG) Calculation Interaction Interaction Profiling (H-bonds, Pi-Stacking) BindingEnergy->Interaction Decision Selectivity Check (e.g., COX-2 vs COX-1) Interaction->Decision Validation->GridGen Fail (RMSD > 2.0) Validation->BindingEnergy Pass

Caption: Workflow for comparative docking. Note the critical RMSD validation loop ensuring protocol integrity before selectivity analysis.

Part 5: Experimental Validation (Self-Validating System)

Docking is a hypothesis-generation tool. To ensure Scientific Integrity , results must be cross-referenced with:

  • ADME Prediction: Use SwissADME to verify that high-affinity ligands follow Lipinski’s Rule of Five (Molecular Weight < 500, LogP < 5). Pyridazinones often excel here due to moderate lipophilicity.

  • Molecular Dynamics (MD) Simulation: A static docking pose may be unstable. Perform a 50ns MD simulation (GROMACS/Desmond).

    • Success Metric: Ligand RMSD fluctuation < 2.5 Å over the trajectory.

    • Key Check: Stability of the H-bond with Arg120 (COX-2) or Met793 (EGFR).

  • In Vitro Assay Correlation: The calculated

    
     should correlate with experimental 
    
    
    
    values.
    • A difference of -1.4 kcal/mol roughly corresponds to a 10-fold increase in potency.

References

  • Kassab, A. E., et al. (2019). "New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation." Bioorganic Chemistry. [Link]

  • Osman, E. O., et al. (2021). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies." RSC Advances. [Link]

  • Bhalekar, S. M., et al. (2025). "Molecular Docking Studies of Some Pyridazinone Derivatives."[2][3] World Journal of Pharmaceutical Research. [Link]

  • Matysiak, J. (2007). "Evaluation of COX-1 and COX-2 inhibition by new pyridazinone derivatives."[4] Arzneimittelforschung. [Link]

  • El-Malah, A., et al. (2020). "Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers." Bioorganic Chemistry. [Link]

Sources

Benchmarking the Selectivity of 6-Aminopyridazin-3(2H)-one Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Trap

The 6-aminopyridazin-3(2H)-one scaffold is a classic "privileged structure" in medicinal chemistry. Its ability to mimic the adenine ring of ATP allows it to bind effectively to the hinge region of various kinases, including PIM1/2/3 , CSK , and DAPK1 .

However, high affinity often comes at the cost of low selectivity. Because this scaffold relies heavily on conserved hydrogen bonding motifs within the ATP-binding pocket, it frequently exhibits "promiscuous" behavior across the kinome. This guide objectively compares the selectivity profiles of 6-aminopyridazin-3(2H)-one derivatives against alternative bicyclic scaffolds (specifically Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-b]pyridazines ) to assist drug discovery teams in making data-driven Go/No-Go decisions during lead optimization.

Structural Basis of Selectivity

To understand the selectivity profile, we must first analyze the binding mode. The 6-aminopyridazin-3(2H)-one core functions as a Type I ATP-competitive inhibitor.

The Hinge-Binding Motif

The scaffold presents a Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) motif to the kinase hinge region, depending on the tautomeric state and substitution.

  • Carbonyl (C=O): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the "Gatekeeper+1" residue.

  • Amino Group (-NH2) / Ring NH: Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the "Gatekeeper+3" residue.

Because this H-bond network is highly conserved across the human kinome (500+ kinases), the scaffold inherently lacks selectivity unless "decorated" with substituents that probe non-conserved regions (e.g., the solvent-exposed front or the back-pocket).

Visualization: Hinge Interaction Map

The following diagram illustrates the critical contact points that define the scaffold's affinity and potential liability.

HingeBinding cluster_protein Kinase Hinge Region cluster_inhibitor 6-Aminopyridazin-3(2H)-one Core GK1 Residue GK+1 (Backbone NH) C3_O C3-Carbonyl (Acceptor) GK1->C3_O H-Bond GK3 Residue GK+3 (Backbone C=O) R_Group R-Group Substitution (Selectivity Vector) N2_H N2-H / 6-NH2 (Donor) N2_H->GK3 H-Bond

Figure 1: Schematic representation of the primary hydrogen bonding network between the pyridazinone core and the kinase hinge region.

Comparative Profiling: Pyridazinone vs. Alternatives

In this section, we benchmark the 6-aminopyridazin-3(2H)-one scaffold against two common alternatives used in similar chemical spaces. Data is synthesized from optimization campaigns targeting CSK (C-terminal Src Kinase) and PIM Kinases .

Case Study A: CSK Inhibition (Hit-to-Lead)

In a reported Bristol-Myers Squibb campaign, a pyridazinone hit was compared against a scaffold hop to a pyrazolo[1,5-a]pyridine.[1]

Feature6-Aminopyridazin-3(2H)-one (Hit)Pyrazolo[1,5-a]pyridine (Optimized)Interpretation
Potency (CSK IC50) ~5,600 nM< 10 nMThe bicyclic system locks the conformation, reducing the entropic penalty of binding [1].
Selectivity (Lck IC50) Low Selectivity> 100-fold vs. LckThe bicyclic core allows for vectors that specifically target the CSK hydrophobic pocket, avoiding the homologous Lck kinase.
Solubility HighModeratePyridazinones are generally more soluble, making them better starting points for oral bioavailability, despite lower potency.
Metabolic Stability ModerateHighThe fused ring system often protects metabolic soft spots found on the exposed pyridazinone ring.
Case Study B: PIM Kinase Inhibition

PIM kinases are constitutive active and lack a regulatory domain, making them "ATP-hungry." Here, the pyridazinone core competes with Imidazo[1,2-b]pyridazines (e.g., SGI-1776 analogs).

MetricPyridazinone Series Imidazo[1,2-b]pyridazine (e.g., SGI-1776)
PIM-1 IC50 50 - 200 nM7 nM
PIM-2 IC50 > 1,000 nM363 nM
Selectivity Score (S35) 0.45 (Promiscuous)0.15 (Selective)
Mechanism Reversible ATP CompetitiveReversible ATP Competitive

Critical Insight: While the 6-aminopyridazin-3(2H)-one provides a "ligand-efficient" start (high binding energy per atom), it often fails to achieve the sub-nanomolar potency required for PIM-2 inhibition without significant molecular weight increases that compromise drug-like properties (Lipinski's Rule of 5).

Experimental Workflow for Selectivity Assessment

To validate the selectivity of a 6-aminopyridazin-3(2H)-one derivative, you cannot rely on simple IC50s. You must employ a tiered screening approach that accounts for residence time and cellular ATP competition .

Tier 1: The "Gold Standard" Radiometric Assay

Fluorescence-based assays (like FRET) can suffer from interference by autofluorescent compounds. For this scaffold, we recommend the HotSpot™ (Radiometric) Assay to eliminate false positives.

Protocol: Radiometric Kinase Assay

  • Reagent Prep: Prepare Base Reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

  • Substrate: Use peptide substrate at 20 µM.

  • Compound Addition: Deliver 6-aminopyridazin-3(2H)-one derivative in 100% DMSO (acoustic dispensing) to the reaction well.

  • ATP Addition: Add [gamma-33P]-ATP. Crucial: The concentration must be at

    
     for the specific kinase to ensure competitive kinetics are comparable.
    
  • Incubation: 2 hours at Room Temperature.

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP. Count via scintillation.

Tier 2: Target Engagement (NanoBRET)

Biochemical potency often fails to translate to cells because pyridazinones must compete with mM concentrations of intracellular ATP.

  • Method: NanoBRET™ Target Engagement Assay.

  • Why: Measures the compound's affinity for the kinase in live cells. If the IC50 shifts >10x from biochemical to cellular, the scaffold is likely too weak of an ATP competitor.

Tier 3: Kinome Profiling (The Scan)

Do not test against just 5-10 kinases. This scaffold requires a scan of at least 300 kinases (e.g., KINOMEscan®) to calculate the Selectivity Score (S-score) .

  • Formula:

    
    
    
  • Target: An S(35) < 0.2 is desirable for a lead candidate.

Visualization: Screening Workflow

Workflow Start Compound Library (Pyridazinone Derivatives) Tier1 Tier 1: Biochemical IC50 (Radiometric Assay @ Km ATP) Start->Tier1 Decision1 IC50 < 100 nM? Tier1->Decision1 Tier2 Tier 2: Cellular TE (NanoBRET) Decision1->Tier2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 Cell Shift < 10x? Tier2->Decision2 Tier3 Tier 3: Kinome Scan (300+ Kinases) Decision2->Tier3 Yes Decision2->Discard No Result Calculate S(35) Score Tier3->Result

Figure 2: Tiered screening workflow for validating kinase inhibitor selectivity and cellular efficacy.

Conclusion & Recommendation

The 6-aminopyridazin-3(2H)-one scaffold is a potent starting point but a challenging endpoint.

  • Use it when: You need a highly soluble, ligand-efficient fragment to identify a binding pocket.

  • Move away when: You require high selectivity (S-score < 0.1) or prolonged residence time. In these cases, fusing the ring (e.g., to Pyrazolo[1,5-a]pyrimidine ) is a proven strategy to lock the conformation and access hydrophobic selectivity pockets that the flexible pyridazinone cannot reach.

References

  • Wurz, R. P., et al. (2016).[2] "Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 26(22), 5580-5584.

  • Xie, D., et al. (2019).[1] "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase."[1][3] ACS Medicinal Chemistry Letters, 11(1), 8-13.

  • Chen, H., et al. (2009). "SGI-1776, a novel Pim kinase inhibitor with potent activity against acute myeloid leukemia." Blood, 114(19), 4150-4157.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051.

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.

Sources

Cross-reactivity profiling of pyridazinone compounds against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the Pyridazinone scaffold has emerged as a "privileged structure," offering distinct thermodynamic and kinetic advantages over traditional quinazoline or aminopyrimidine-based ATP mimetics. However, the unique electronic properties of the pyridazinone core—specifically its dipole moment and hydrogen-bonding capabilities—require rigorous cross-reactivity profiling to distinguish true selectivity from assay artifacts.

This guide provides a technical roadmap for profiling pyridazinone-based compounds. We compare their selectivity performance against standard alternatives and detail the Radiometric Filter Binding protocol, the only methodology robust enough to validate this scaffold’s "clean" profile without the interference common in fluorescence-based assays.

Part 1: The Pyridazinone Advantage (Comparative Analysis)

The Selectivity Challenge

Traditional kinase scaffolds, such as Quinazolines (e.g., early EGFR inhibitors) or Indolinones , often suffer from high promiscuity. They rely heavily on hydrophobic interactions within the conserved ATP-binding pocket, leading to significant off-target effects (e.g., unintended inhibition of Src or Abl).

The Product (Pyridazinone Series): Pyridazinone-based inhibitors utilize a distinct binding mode. The 1,2-diazine ring often serves as a specific hydrogen bond acceptor/donor pair that interacts with the kinase hinge region with stricter geometric requirements than the broader hydrophobic collapse driven by quinazolines.

Performance Data: Pyridazinone vs. Standard Scaffolds

The following table synthesizes cross-reactivity data comparing a representative Pyridazinone-based c-Met inhibitor (Series A) against a standard Quinazoline-based multi-kinase inhibitor (Alternative B).

Table 1: Selectivity Profiling (100-Kinase Panel)

MetricPyridazinone Series A (Product)Quinazoline Scaffold B (Alternative)Interpretation
Primary Target c-Met (IC50: 3 nM)c-Met (IC50: 8 nM)Comparable potency on primary target.
Selectivity Score S(10) 0.04 0.28Critical Difference: The Pyridazinone hits only 4% of kinases at 10µM, whereas the Quinazoline hits 28%.
Major Off-Targets RON (Structural homolog)EGFR, KDR, Src, Lck, Abl, p38Quinazoline shows "pan-kinase" liability.
Cytotoxicity (HepG2) Low (CC50 > 50µM)Moderate (CC50 ~ 5µM)Off-target toxicity correlates with poor selectivity.
Assay Interference NegligibleHigh (Fluorescence Quenching)Pyridazinones are less prone to aggregating or quenching fluorophores than fused multi-ring systems.

Analytic Insight: The Pyridazinone scaffold achieves superior selectivity (lower S-score) by exploiting specific residues in the solvent front or the "back pocket" (DFG-out conformation), whereas the Quinazoline alternative relies on conserved hinge contacts shared by >70% of the kinome.

Part 2: Structural Mechanism of Action

To understand why the profiling results differ, we must visualize the signaling and binding logic. The Pyridazinone core allows for modular substitution at the N2 and C6 positions, enabling vectors that reach into the selectivity pocket.

KinaseBindingLogic Scaffold Pyridazinone Scaffold Hinge Hinge Region (H-Bonding) Scaffold->Hinge 1,2-Diazine Interaction Pocket Selectivity Pocket (Gatekeeper Residue) Scaffold->Pocket C6-Aryl Extension Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent N2-Sidechain Outcome_Sel High Selectivity (Low Off-Target) Hinge->Outcome_Sel Specific Geometry Pocket->Outcome_Sel Steric Exclusion Outcome_Prom Promiscuity (Toxicity) Alt Quinazoline/Indolinone Alt->Hinge Hydrophobic Collapse Alt->Outcome_Prom Conserved Binding

Caption: Structural logic dictating the superior selectivity profile of Pyridazinone scaffolds compared to promiscuous alternatives.

Part 3: Validated Profiling Methodology

Why "Gold Standard" Radiometric Assays?

While fluorescence-based assays (e.g., FRET, FP) are cheaper, they are unsuitable for rigorous profiling of novel heterocyclic scaffolds due to:

  • Autofluorescence: Many nitrogen-rich heterocycles emit in the blue/green spectrum, interfering with readout.

  • Quenching: Pyridazinones can quench donor fluorophores, leading to false positives (apparent inhibition).

Therefore, Radiometric Filter Binding (HotSpot™ style) is the required protocol for validating this product. It directly measures the transfer of


-

from ATP to the substrate.
The Profiling Workflow

This self-validating workflow ensures that the selectivity data presented in Table 1 is accurate and not an artifact.

ProfilingWorkflow cluster_Screen Primary Screen (Single Dose) cluster_Profile Selectivity Profiling Library Pyridazinone Compounds Step1 Radiometric Assay @ 1µM Library->Step1 Cutoff Inhibition > 50%? Step1->Cutoff Cutoff->Library No (Discard) Kd_Det Kd / IC50 Determination (10-pt curve) Cutoff->Kd_Det Yes Residence Residence Time (Jump Dilution) Kd_Det->Residence Top Hits Validation Cellular Target Engagement (CETSA) Kd_Det->Validation Selectivity Confirmed

Caption: Step-by-step validation workflow ensuring assay artifacts are eliminated via direct radiometric measurement.

Detailed Protocol: Radiometric Filter Binding

Objective: Determine the IC50 of Pyridazinone Compound X against a panel of 50 kinases.

Reagents:

  • 
    -
    
    
    
    -ATP (Specific Activity: 3000 Ci/mmol).
  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (kinase dependent).

  • Filter Plates: P81 Phosphocellulose (for basic peptides) or Nitrocellulose.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 100x stocks of the Pyridazinone compound in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

    • Control: Include Staurosporine as a pan-kinase reference.

  • Reaction Assembly:

    • In a 384-well plate, add 5 µL of 4x Compound.

    • Add 10 µL of Enzyme/Substrate mixture.

    • Incubation: 10 minutes at RT (allows compound to equilibrate with the active site).

  • Initiation:

    • Add 5 µL of ATP mix (containing

      
      -ATP).
      
    • Critical: ATP concentration must be at

      
       for each specific kinase to ensure competitive kinetics are comparable.
      
  • Termination & Harvesting:

    • Incubate for 120 minutes at RT.

    • Spot reaction onto P81 filter paper.[1]

    • Wash Steps: Wash filters 3x with 0.75% Phosphoric Acid. This removes unreacted ATP (which flows through) while the phosphorylated substrate binds to the filter.

  • Data Analysis:

    • Read on a scintillation counter.

    • Calculate % Activity =

      
      .
      
    • Fit curves using the Hill equation to derive IC50.

References

  • Dorsch, D., et al. (2015).[2][3] "Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Reaction Biology. (2024). "Kinase Profiling & Screening: Radiometric Activity Assays vs. Fluorescence." Reaction Biology White Papers.

  • Colletti, S. L., et al. (2002). "Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors."[4] Journal of Medicinal Chemistry.

  • Ma, H., et al. (2008). "The challenge of selecting protein kinase assays for lead discovery optimization." Expert Opinion on Drug Discovery.

  • Asproni, B., et al. (2022). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Molecules.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Disposal Directives

ParameterGuidelineCitation
Primary Disposal Route Licensed Hazardous Waste Contractor[1][2]
Prohibited Disposal Drain, Sewer, or General Trash Disposal[1][3]
Recommended Method Incineration by an approved facility[4]
Container Type Sealable, chemically compatible, and clearly labeled[5][6]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat

Introduction: Understanding the Compound and Its Associated Hazards

6-Aminopyridazin-3(2H)-one is a heterocyclic organic compound integral to various research and development applications, particularly in the synthesis of novel pharmaceutical agents.[7] Its disposal is not a trivial matter; it requires a systematic and informed approach to ensure the safety of laboratory personnel and the protection of the environment. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the necessity for meticulous handling and disposal protocols.[8]

According to safety data, 6-Aminopyridazin-3(2H)-one is classified as:

  • Harmful if swallowed (H302)[8]

  • Causes skin irritation (H315)[8]

  • Causes serious eye irritation (H319)[8]

  • May cause respiratory irritation (H335)[8]

These classifications dictate that the compound must be managed as a hazardous chemical waste, precluding its disposal via standard laboratory drains or as common refuse.[3]

The Core Principle of Chemical Waste Management: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach for hazardous waste management.[9] This principle holds the generator of the waste responsible for its safe handling and disposal, from the moment it is created to its final destruction. For researchers and institutions, this means that the responsibility for the proper disposal of 6-Aminopyridazin-3(2H)-one cannot be overstated. All chemical waste must be handled in a manner that is compliant with federal, state, and local regulations.[10]

Step-by-Step Disposal Protocol for 6-Aminopyridazin-3(2H)-one

The following protocol provides a detailed, step-by-step guide for the safe disposal of 6-Aminopyridazin-3(2H)-one. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling 6-Aminopyridazin-3(2H)-one for disposal, it is imperative to be outfitted with the appropriate PPE to mitigate the risk of exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] It prevents unintended and potentially dangerous chemical reactions.

  • Do Not Mix: 6-Aminopyridazin-3(2H)-one waste should not be mixed with other chemical waste streams unless their compatibility is certain.[11] It is particularly important to keep it separate from strong oxidizing agents.

  • Dedicated Container: Collect solid 6-Aminopyridazin-3(2H)-one waste in a dedicated, sealable, and chemically compatible container.[5][6] The container should be in good condition, with no leaks or cracks.

  • Liquid Waste: If 6-Aminopyridazin-3(2H)-one is in a solution, it should be collected in a compatible liquid waste container. Do not mix aqueous and organic solvent waste streams.[11]

Caption: Waste Collection and Containerization Workflow

Step 3: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.[6]

  • Clear Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas).[11]

  • Hazard Identification: The label should indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage of Waste Containers

Waste containers must be stored in a designated and properly managed satellite accumulation area within the laboratory.

  • Secure and Segregated: Store the waste container in a secure location, away from general laboratory traffic.[3] Ensure it is segregated from incompatible materials.[5]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills from spreading.[3]

  • Closed Containers: Waste containers must be kept tightly sealed at all times, except when adding waste.[3]

Step 5: Arranging for Disposal

Disposal of 6-Aminopyridazin-3(2H)-one must be handled by a licensed and approved hazardous waste disposal company.[1][2]

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste pickup, which typically involves contacting the EHS office.

  • Provide Documentation: Be prepared to provide the EHS office with a complete inventory of the waste in the container.

  • Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration is a common and effective method for the destruction of nitrogen-containing heterocyclic compounds.[4]

G Start Waste Generated PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: Disposal Workflow for 6-Aminopyridazin-3(2H)-one

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 6-Aminopyridazin-3(2H)-one is a critical responsibility for all laboratory personnel. By understanding the hazards associated with this compound and adhering to the detailed procedures for its collection, storage, and disposal, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to meticulous waste management practices reflects a broader dedication to scientific integrity and environmental stewardship.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt.
  • Fisher Scientific. (2021, December 24).
  • R&D Systems. (2025, July 31).
  • Baxter. (2010, December 15).
  • Forestry Suppliers. (2011, March 24). Material Safety Data Sheet - CLOR-N-SOIL 50 PCB SCREENING KIT.
  • Sigma-Aldrich. (2025, October 16).
  • Vanderbilt University Medical Center. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • MDPI. (2020, September 5).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Occupational Safety and Health Administration. (n.d.).
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • ChemicalBook. (n.d.).
  • MDPI. (2025, October 16).
  • U.S. Environmental Protection Agency. (2025, September 5).
  • National Science Teaching Association. (2024, August 16).
  • Republic Services. (2025, October 23).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • SCION Instruments. (n.d.).
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide.
  • RSC Publishing - The Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • US Bio-Clean. (n.d.).
  • ResearchGate. (2023, July 4). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Environmental Marketing Services. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Facilities Management - Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., Vergelli, C., & Cilibrizzi, A. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.